Glycocin F
Description
Properties
bioactivity |
Gram+, |
|---|---|
sequence |
KPAWCWYTLAMCGAGYDSGTCDYMYSHCFGIKHHSSGSSSYHC |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Glycocin F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycocin F (GccF) is a diglycosylated bacteriocin (B1578144) produced by Lactobacillus plantarum KW30, exhibiting potent bacteriostatic activity against a range of Gram-positive bacteria.[1][2][3] Its unique mechanism of action, contingent on its glycosylation, presents a promising avenue for the development of novel antimicrobial agents. This document provides a comprehensive overview of the current understanding of this compound's mechanism, detailing its cellular target, the critical role of its carbohydrate moieties, and the downstream effects that lead to the inhibition of bacterial growth.
Introduction
This compound is a 43-amino acid peptide characterized by two post-translational modifications: an O-linked N-acetylglucosamine (GlcNAc) at Serine 18 and an unusual S-linked GlcNAc at Cysteine 43.[2][4][5][6] These sugar residues are not merely structural components but are fundamental to its bioactivity.[1][4][5] Unlike many bacteriocins that are bactericidal, this compound is bacteriostatic, meaning it reversibly inhibits bacterial growth without causing cell death.[2][4][5] This property, along with its potency at picomolar to nanomolar concentrations, makes it a subject of significant interest in the search for new antibiotics.[2][6][7]
Proposed Mechanism of Action: Targeting the Phosphotransferase System
The prevailing hypothesis for this compound's mechanism of action centers on its interaction with a specific bacterial transport system.
Cellular Target: The N-acetylglucosamine-Specific Phosphotransferase System (PTS)
Evidence strongly suggests that the primary cellular target of this compound is a N-acetylglucosamine (GlcNAc)-specific phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS) transporter located in the cell membrane of susceptible bacteria.[8][9][10][11] The PTS is a widespread system in bacteria responsible for the uptake and phosphorylation of various sugars.
Mode of Interaction and Disruption of Cellular Processes
It is proposed that this compound, through its two GlcNAc moieties, effectively "hijacks" the GlcNAc-specific PTS signaling pathway.[4] The bacteriocin is thought to bind to the transmembrane components of the transporter, leading to a disruption of normal GlcNAc metabolism.[4][9] This interference is hypothesized to have a cascade of effects, ultimately culminating in the cessation of cell growth. A key consequence of this disruption may be the depletion of UDP-GlcNAc, a critical precursor for the synthesis of peptidoglycan, the primary component of the bacterial cell wall.[4] By limiting the availability of this essential building block, this compound effectively halts cell wall expansion and, consequently, cell growth and division.[4]
The bacteriostatic effect of this compound is further supported by the observation that its activity can be reversed by the addition of high concentrations of free GlcNAc, which likely competes with this compound for binding to the PTS transporter.[4][5] Furthermore, cells treated with this compound do not exhibit significant ATP release, a common indicator of cell membrane disruption and lysis, which distinguishes its mechanism from pore-forming bactericidal bacteriocins.[4][5]
The Critical Role of Glycosylation in Bioactivity
The diglycosylated nature of this compound is central to its mechanism of action.[1][2][4][5][6]
-
O-linked GlcNAc: The O-linked GlcNAc at Serine 18, located in the interhelical loop, is absolutely essential for the bacteriostatic activity of this compound.[6][12]
-
S-linked GlcNAc: The S-linked GlcNAc at Cysteine 43, found on the flexible C-terminal tail, significantly enhances the potency of the bacteriocin.[6][12] This tail region is believed to be involved in localizing the peptide to its cellular target.[1][12][13]
Synthetic analogues of this compound have demonstrated the importance of these glycosidic linkages.
Quantitative Data on this compound Activity
The following table summarizes the inhibitory concentrations (IC50) of bacterially produced and synthetic this compound, as well as synthetic analogues with altered glycosylation patterns, against a susceptible indicator strain.
| This compound Variant | Glycosylation Pattern | IC50 (nM) |
| Bacterially Produced GccF | O-GlcNAc at Ser18, S-GlcNAc at Cys43 | 2.0 ± 0.20[9] |
| Synthetic GccF | O-GlcNAc at Ser18, S-GlcNAc at Cys43 | 1.13 ± 0.20[9] |
| Analogue 1 | O-GlcNAc at Ser18, O-GlcNAc at Cys43 | 12.1 ± 0.20[9] |
| Analogue 2 | S-GlcNAc at Ser18, S-GlcNAc at Cys43 | 0.60 ± 0.10[9] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of research findings. The following outlines the general procedures for key experiments used to elucidate the mechanism of action of this compound.
This compound Sensitivity Assay (Agar Well Diffusion Method)
-
Preparation of Indicator Strain: A susceptible bacterial strain (e.g., Lactobacillus plantarum) is grown in appropriate liquid medium to mid-log phase.
-
Plate Preparation: The bacterial culture is seeded into molten agar (B569324) and poured into petri dishes.
-
Well Creation: Once the agar solidifies, wells are aseptically punched into the agar.
-
Sample Application: A known concentration of this compound or its analogues is added to the wells.
-
Incubation: The plates are incubated under appropriate conditions for the indicator strain.
-
Analysis: The diameter of the zone of growth inhibition around each well is measured to determine the relative activity of the tested compound.
Determination of Minimum Inhibitory Concentration (MIC) (Broth Microdilution Method)
-
Serial Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using appropriate growth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the indicator bacterial strain.
-
Incubation: The plate is incubated under optimal growth conditions.
-
Analysis: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the indicator strain.
ATP Release Assay
-
Cell Preparation: A suspension of the susceptible bacterial strain is prepared and washed.
-
Treatment: The cell suspension is treated with this compound at a concentration known to inhibit growth. A positive control (e.g., a known membrane-disrupting agent like nisin) and a negative control (buffer) are included.
-
Sampling: Aliquots are taken at various time points.
-
ATP Measurement: The amount of extracellular ATP in the supernatant is quantified using a luciferin-luciferase-based assay. A lack of significant ATP release compared to the negative control indicates that the agent is not causing membrane permeabilization.[4][5]
Generation of a PTS Transporter Knockout Mutant
-
Gene Identification: The gene encoding the putative GlcNAc-specific PTS transporter is identified in the genome of the susceptible strain.
-
Mutant Construction: A knockout mutant is generated using standard molecular biology techniques, such as homologous recombination, to inactivate the target gene.
-
Confirmation: The successful knockout is confirmed by PCR and/or DNA sequencing.
-
Phenotypic Analysis: The sensitivity of the knockout mutant to this compound is compared to that of the wild-type strain using the sensitivity assays described above. A loss of sensitivity in the mutant strain provides strong evidence that the targeted transporter is the receptor for this compound.[8]
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound action via hijacking the GlcNAc-specific PTS transporter.
Experimental Workflow Diagram
Caption: Workflow for elucidating the mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. mro.massey.ac.nz [mro.massey.ac.nz]
- 5. mro.massey.ac.nz [mro.massey.ac.nz]
- 6. Optimized Genetic Tools Allow the Biosynthesis of this compound and Analogues Designed To Test the Roles of gcc Cluster Genes in Bacteriocin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized Genetic Tools Allow the Biosynthesis of this compound and Analogues Designed To Test the Roles of gcc Cluster Genes in Bacteriocin Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mro.massey.ac.nz [mro.massey.ac.nz]
- 9. Total chemical synthesis of this compound and analogues: S-glycosylation confers improved antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Glycocin F: A Technical Guide to its Structure-Function Relationship
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycocin F is a unique, diglycosylated bacteriocin (B1578144) produced by Lactobacillus plantarum. It exhibits potent and reversible bacteriostatic activity against a range of Gram-positive bacteria. This technical guide provides an in-depth analysis of the intricate relationship between the structure of this compound and its biological function. It details its molecular architecture, the critical role of its post-translational modifications, its mechanism of action involving the disruption of a sugar transport system, and its antimicrobial spectrum. This document also furnishes detailed experimental protocols for its structural elucidation and chemical synthesis, alongside quantitative data on its bioactivity, to serve as a comprehensive resource for researchers in the fields of microbiology, biochemistry, and drug development.
Introduction
Bacteriocins, ribosomally synthesized antimicrobial peptides, are a diverse class of molecules with significant potential as novel therapeutic agents and food preservatives. This compound, a 43-amino acid bacteriocin secreted by Lactobacillus plantarum KW30, is a notable member of this class due to its unique structural features and mechanism of action. It demonstrates a moderate phylogenetic target range, including vancomycin-resistant strains of Enterococcus species, and induces a bacteriostatic effect at picomolar to nanomolar concentrations.[1][2] This guide delves into the core aspects of this compound's structure and function, providing a foundational understanding for its potential applications.
Molecular Structure of this compound
The mature this compound peptide is a compact molecule characterized by several key structural features that are integral to its function.
Amino Acid Sequence and Core Peptide Scaffold
The primary structure of mature this compound consists of 43 amino acids with the following sequence:
SKWYYGNGVYCTSKGCSVCGWGSGTAGGGCTHCGSGFHGYC
This sequence is derived from a 64-amino acid precursor peptide, which includes a 21-amino acid N-terminal leader sequence that is cleaved during maturation.
The peptide adopts a conformation comprising two α-helices, which are held together by a pair of nested disulfide bonds.[3] This "(C-Xn-C)2" motif is a common feature in many antimicrobial peptides and is crucial for maintaining the structural integrity and stability of the molecule.[3]
Post-Translational Modifications: The Key to Activity
This compound undergoes two critical post-translational modifications that are the defining features of its structure and are essential for its biological activity:
-
O-linked β-N-acetylglucosamine (GlcNAc): A GlcNAc moiety is attached via an O-glycosidic bond to the side chain of Serine at position 18 (Ser18). This sugar is located on a short loop that connects the two α-helices.[3]
-
S-linked β-N-acetylglucosamine (GlcNAc): A second GlcNAc moiety is uniquely attached through a novel S-glycosidic bond to the side chain of Cysteine at position 43 (Cys43). This glycosylated cysteine is situated at the end of a long, disordered C-terminal tail.[3]
The presence of both O- and S-linked glycans is a rare feature among bacteriocins and underscores the "glycoactive" nature of this compound, where the saccharide moieties are indispensable for its function.[4][5]
Structure-Function Relationship: Unraveling the Roles of Key Moieties
The potent bacteriostatic activity of this compound is a direct consequence of its unique three-dimensional structure and post-translational modifications.
The Essential Role of Glycosylation
The two GlcNAc moieties of this compound play distinct but cooperative roles in its antimicrobial activity.
-
The O-linked GlcNAc at Ser18: This sugar is absolutely essential for the bacteriostatic activity of this compound.[1][4] Its removal completely abolishes the peptide's function. It is hypothesized that this glycosylated interhelical loop is directly involved in the interaction with the cellular target.
-
The S-linked GlcNAc at Cys43: While not strictly essential, the S-linked GlcNAc significantly enhances the potency of this compound.[1] Its removal leads to a substantial decrease in activity. This glycosylated flexible tail is thought to be involved in localizing the peptide to its target on the bacterial cell surface.
The Importance of the Peptide Scaffold
The core peptide structure, including the disulfide bonds, is crucial for correctly presenting the essential GlcNAc moieties for target interaction. The nested disulfide bonds provide conformational rigidity to the helical domains, ensuring the proper orientation of the critical interhelical loop containing the O-linked GlcNAc.
The following diagram illustrates the logical relationship between the structural components of this compound and its bacteriostatic function.
Mechanism of Action: Targeting the Sugar Transport System
This compound exerts its bacteriostatic effect by targeting and disrupting a fundamental cellular process in susceptible bacteria: sugar uptake.
Interaction with the GlcNAc-Specific Phosphotransferase System (PTS)
The primary cellular target of this compound is a membrane-bound N-acetylglucosamine-specific phosphotransferase system (PTS) transporter.[4][6] The PTS is responsible for the uptake and phosphorylation of specific carbohydrates from the environment.
It is hypothesized that the tethered GlcNAc residues of this compound act as mimics of free GlcNAc, allowing the bacteriocin to bind to the transmembrane domain of the PTS transporter.[4] This interaction is thought to disrupt the normal sugar-processing and regulatory activities of the PTS, ultimately leading to a halt in bacterial growth. The bacteriostatic, rather than bactericidal, nature of this compound suggests that it inhibits growth by preventing GlcNAc uptake, without causing cell lysis.[4]
The proposed mechanism of action is depicted in the following signaling pathway diagram:
Antimicrobial Spectrum and Potency
This compound exhibits potent activity primarily against Gram-positive bacteria. Its efficacy is often quantified by the half-maximal inhibitory concentration (IC50) or the minimum inhibitory concentration (MIC).
Quantitative Antimicrobial Activity Data
The following table summarizes the reported IC50 values for native this compound and its synthetic analogues against Lactobacillus plantarum ATCC 8014.
| Peptide | Description | IC50 (nM) | Reference |
| Bacterially Produced this compound | Native this compound isolated from L. plantarum | 2.0 ± 0.20 | [4] |
| Synthetic this compound (Native) | Chemically synthesized this compound with native structure | 1.13 ± 0.20 | [4][6] |
| This compound Analogue (two O-linked GlcNAc) | Cys43(S-GlcNAc) replaced with Ser43(O-GlcNAc) | 12.1 ± 0.20 | [4][6] |
| This compound Analogue (two S-linked GlcNAc) | Ser18(O-GlcNAc) replaced with Cys18(S-GlcNAc) | 0.60 ± 0.10 | [4][6] |
The data clearly demonstrates the enhanced activity of the synthetic native this compound compared to the bacterially produced version and highlights the significant increase in potency when an S-glycosidic linkage is present at both positions 18 and 43. Conversely, replacing the native S-linkage with an O-linkage at position 43 results in a notable decrease in activity.
This compound has also been shown to be active against other Gram-positive bacteria, including various species of Enterococcus and Streptococcus.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of this compound.
NMR Structure Determination of this compound
The three-dimensional structure of this compound was determined using nuclear magnetic resonance (NMR) spectroscopy.
Protocol:
-
Sample Preparation: A 1-2 mM sample of purified this compound is prepared in 90% H2O/10% D2O containing 50 mM sodium phosphate (B84403) buffer at pH 6.0.
-
NMR Data Acquisition: A series of homonuclear and heteronuclear NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) at a constant temperature (e.g., 298 K). Essential experiments include:
-
2D 1H-1H TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems.
-
2D 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy) to obtain distance restraints between protons that are close in space (< 5 Å).
-
2D 1H-15N HSQC (Heteronuclear Single Quantum Coherence) to obtain backbone amide proton and nitrogen chemical shift assignments.
-
2D 1H-13C HSQC to obtain proton and carbon chemical shift assignments.
-
-
Data Processing and Analysis: The acquired NMR data is processed using software such as NMRPipe. The processed spectra are then analyzed using software like SPARKY or CARA for resonance assignment and NOE peak integration.
-
Structure Calculation: The experimental restraints (NOE-derived distances, dihedral angles from chemical shifts) are used as input for structure calculation programs such as CYANA or XPLOR-NIH to generate an ensemble of 3D structures consistent with the NMR data.
-
Structure Validation: The quality of the calculated structures is assessed using programs like PROCHECK-NMR to evaluate stereochemical parameters.
Chemical Synthesis of this compound and its Analogues
The total chemical synthesis of this compound and its "glyco-mutants" was achieved through a combination of solid-phase peptide synthesis (SPPS) and native chemical ligation (NCL).[4]
The following diagram outlines the general workflow for the chemical synthesis of this compound.
Protocol for Solid-Phase Peptide Synthesis (Fmoc Chemistry):
-
Resin Preparation: A suitable resin (e.g., 2-chlorotrityl chloride resin) is swollen in an appropriate solvent like dichloromethane (B109758) (DCM).
-
First Amino Acid Coupling: The C-terminal Fmoc-protected amino acid is coupled to the resin.
-
Deprotection: The Fmoc protecting group is removed using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU/HOBt) and coupled to the free N-terminus of the growing peptide chain.
-
Capping (Optional): Any unreacted amino groups can be capped with acetic anhydride (B1165640) to prevent the formation of deletion sequences.
-
Repeat: The deprotection and coupling steps are repeated for each amino acid in the sequence.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane, and ethanedithiol).[1]
-
Purification: The crude peptide fragment is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol for Native Chemical Ligation:
-
Reaction Setup: The purified peptide fragments (one with a C-terminal thioester and the other with an N-terminal cysteine) are dissolved in a ligation buffer (e.g., 6 M guanidine (B92328) HCl, 0.2 M sodium phosphate, pH 6.8) containing a thiol catalyst like 4-mercaptophenylacetic acid (MPAA).[1]
-
Ligation: The reaction is allowed to proceed at room temperature until completion, which is monitored by RP-HPLC.
-
Purification: The ligated, full-length peptide is purified by RP-HPLC.
Protocol for Oxidative Folding:
-
Folding Buffer: The purified linear peptide is dissolved in a folding buffer (e.g., 1.5 M guanidine HCl, 50 mM sodium phosphate, pH 8.2) containing a redox couple like cysteine and cystine to facilitate disulfide bond formation.[1]
-
Folding: The solution is incubated at a low temperature (e.g., 4°C) for several hours to allow for correct folding and disulfide bond formation.
-
Purification: The final folded this compound is purified by RP-HPLC.
Antimicrobial Susceptibility Testing
The bacteriostatic activity of this compound is determined using a liquid culture-based assay to measure the IC50.
Protocol:
-
Indicator Strain Preparation: The susceptible indicator strain (e.g., Lactobacillus plantarum ATCC 8014) is grown overnight in a suitable broth medium (e.g., MRS broth).
-
Assay Setup: The overnight culture is diluted to a specific optical density (e.g., OD600 of 0.05) in fresh broth.
-
Serial Dilutions: Serial dilutions of the this compound sample are prepared in the same broth.
-
Incubation: The diluted bacterial culture is mixed with the serially diluted this compound samples in a 96-well microtiter plate. The plate is incubated at the optimal growth temperature for the indicator strain (e.g., 37°C) for a defined period (e.g., 16-24 hours).
-
Growth Measurement: Bacterial growth is measured by reading the optical density at 600 nm using a microplate reader.
-
IC50 Calculation: The OD600 values are plotted against the logarithm of the this compound concentration. The IC50 value, which is the concentration of this compound that inhibits 50% of the bacterial growth, is determined from the resulting dose-response curve.
Conclusion and Future Perspectives
This compound represents a fascinating example of a highly evolved antimicrobial peptide where glycosylation is central to its biological function. The intricate interplay between its peptide scaffold, disulfide bonds, and unique O- and S-linked GlcNAc moieties results in a potent bacteriostatic agent with a novel mechanism of action. The targeting of the GlcNAc-specific PTS transporter is a promising avenue for the development of new antimicrobial agents that could circumvent existing resistance mechanisms.
Further research into the precise molecular interactions between this compound and the PTS transporter will be crucial for a complete understanding of its mechanism and for the rational design of more potent and selective analogues. The chemical synthesis strategies outlined in this guide provide a powerful platform for generating such analogues, enabling a deeper exploration of the structure-activity relationships of this intriguing glycoactive bacteriocin. The insights gained from the continued study of this compound will undoubtedly contribute to the development of the next generation of antimicrobial therapeutics.
References
- 1. Total chemical synthesis of this compound and analogues: S-glycosylation confers improved antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the mechanism of action of the glycosylated bacteriocin this compound : a thesis presented in partial fulfilment of the requirements for the degree of Doctor of Philosophy in Biochemistry at Massey University, Manawatu, New Zealand [mro.massey.ac.nz]
- 3. journals.asm.org [journals.asm.org]
- 4. The antimicrobial activity of the glycocin sublancin is dependent on an active phosphoenolpyruvate-sugar phosphotransferase system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. mro.massey.ac.nz [mro.massey.ac.nz]
Glycocin F: A Technical Guide to its Discovery, Origin, and Antimicrobial Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycocin F is a unique, diglycosylated bacteriocin (B1578144) produced by Lactobacillus plantarum KW30. This ribosomally synthesized peptide exhibits potent bacteriostatic activity against a range of Gram-positive bacteria, including clinically relevant species. Its distinctive structure, featuring two N-acetylglucosamine (GlcNAc) moieties linked via both O- and S-glycosidic bonds and two nested disulfide bridges, contributes to its stability and biological function. The biosynthesis of this compound is governed by the gcc gene cluster, which encodes the precursor peptide, modification enzymes, a transporter, and regulatory proteins. This technical guide provides an in-depth overview of the discovery and origin of this compound, its antimicrobial spectrum, detailed experimental protocols for its study, and an exploration of its biosynthetic pathway.
Discovery and Origin
This compound was first identified from the lactic acid bacterium Lactobacillus plantarum KW30, a strain isolated from fermented corn.[1][2] Bacteriocins are antimicrobial peptides produced by bacteria to inhibit the growth of closely related species, and this compound stands out due to its unusual post-translational modifications.[2][3] Structural analysis revealed it to be a 43-amino-acid peptide with a novel S-linked N-acetylglucosamine in addition to a more common O-linked GlcNAc.[2] This discovery placed this compound in a distinct class of bacteriocins known as glycocins.
Antimicrobial Activity
This compound exhibits a moderate spectrum of activity, primarily targeting Gram-positive bacteria.[4] Its mechanism of action is bacteriostatic, meaning it inhibits bacterial growth rather than killing the cells directly.[3] Evidence suggests that this compound targets a GlcNAc-specific phosphotransferase system (PTS) in susceptible bacteria, thereby disrupting essential sugar uptake and signaling pathways.[2]
Quantitative Antimicrobial Spectrum
The antimicrobial efficacy of this compound and its synthetic analogues has been quantified using metrics such as the half-maximal inhibitory concentration (IC50) and Minimum Inhibitory Concentration (MIC).
| Compound | Indicator Strain | IC50 (nM) |
| Bacterially Produced this compound | Lactobacillus plantarum ATCC 8014 | 2.0 ± 0.20 |
| Synthetic this compound | Lactobacillus plantarum ATCC 8014 | 1.13 ± 0.20 |
| Analogue with two O-linked GlcNAc | Lactobacillus plantarum ATCC 8014 | 12.1 ± 0.20 |
| Analogue with two S-linked GlcNAc | Lactobacillus plantarum ATCC 8014 | 0.60 ± 0.10 |
Table 1: IC50 values of this compound and its analogues against Lactobacillus plantarum ATCC 8014.[2]
While comprehensive MIC data across a wide range of bacteria is not extensively published in single resources, this compound has shown activity against various species of Enterococcus, Streptococcus, and Bacillus.[4]
Experimental Protocols
Production and Purification of this compound from Lactobacillus plantarum KW30
This protocol outlines the steps for the production and subsequent purification of this compound from its native producer.
3.1.1. Culture of Lactobacillus plantarum KW30
-
Inoculate Lactobacillus plantarum KW30 in de Man, Rogosa, and Sharpe (MRS) broth.
-
Incubate statically at 30°C.[4] For optimal production, monitor growth until late logarithmic phase.
-
Harvest the culture by centrifugation at 10,000 x g for 15 minutes at 4°C to pellet the cells.
-
Collect the cell-free supernatant, which contains the secreted this compound.[5]
3.1.2. Purification of this compound
-
Ammonium (B1175870) Sulfate (B86663) Precipitation: To the cell-free supernatant, add ammonium sulfate to a final saturation of 70%.[5] Allow the protein to precipitate overnight at 4°C with gentle stirring.
-
Centrifuge the mixture at 10,000 x g for 30 minutes at 4°C to collect the precipitate.[5]
-
Resuspend the pellet in a minimal volume of a suitable buffer, such as 0.05 M potassium phosphate (B84403) buffer (pH 7.0).[6]
-
Dialysis: Transfer the resuspended pellet to a dialysis membrane (e.g., 1 kDa molecular weight cut-off) and dialyze against distilled water or the same buffer at 4°C for 48 hours, with several changes of the dialysis buffer to remove the ammonium sulfate.[6]
-
Further Chromatographic Purification (Optional but Recommended): For higher purity, the dialyzed sample can be subjected to further chromatographic steps, such as gel filtration or reversed-phase high-performance liquid chromatography (RP-HPLC).
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of this compound against a susceptible indicator strain.
-
Preparation of this compound Stock Solution: Prepare a stock solution of purified this compound in a suitable sterile solvent (e.g., sterile water or buffer).
-
Preparation of Bacterial Inoculum: Culture the indicator bacterial strain (e.g., Lactobacillus plantarum ATCC 8014) in appropriate broth to the mid-logarithmic phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in the appropriate broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control well with only the bacterial inoculum in broth (no this compound) and a negative control well with only broth (no bacteria or this compound).
-
Incubation: Incubate the microtiter plate at the optimal temperature and conditions for the indicator strain for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the indicator bacterium.
Biosynthesis and Regulation of this compound
The production of this compound is orchestrated by the gcc gene cluster in Lactobacillus plantarum KW30.[4] This cluster contains the genes necessary for the synthesis of the precursor peptide, its post-translational modifications, export, and self-immunity.
The gcc Gene Cluster
The gcc gene cluster includes the following key genes:
-
gccF : Encodes the 64-amino-acid precursor peptide, which includes a 21-amino-acid N-terminal leader peptide that is cleaved off during maturation.[4]
-
gccA : Encodes a glycosyltransferase responsible for attaching both the O-linked and S-linked GlcNAc moieties to the GccF precursor peptide.[4]
-
gccB : Encodes an ABC transporter that is involved in the export of the mature this compound from the cell and likely also plays a role in the cleavage of the leader peptide.[4]
-
gccC and gccD : Encode putative thioredoxin-like proteins that are thought to be involved in the formation of the two nested disulfide bonds.[4]
-
gccE : Encodes a putative response regulator with a C-terminal LytTR DNA-binding domain, suggesting a role in the regulation of gcc gene expression.[1][4]
-
gccH : Encodes the immunity protein that protects the producer cell from the antimicrobial action of this compound.[4]
Visualizing the Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic pathway of this compound.
Caption: Proposed biosynthetic pathway of this compound.
The expression of the gcc gene cluster is thought to be regulated by the GccE protein, which contains a LytTR DNA-binding domain.[1][4] This type of domain is characteristic of transcriptional regulators that respond to environmental signals.[7] The removal of the entire GccE protein has been shown to decrease this compound production, confirming its role as a positive regulator.[1]
Conclusion and Future Perspectives
This compound represents a fascinating example of a ribosomally synthesized and post-translationally modified peptide with significant antimicrobial potential. Its unique diglycosylated structure and bacteriostatic mechanism of action make it a compelling candidate for further investigation as a potential therapeutic agent or food preservative. The elucidation of its complete antimicrobial spectrum and a deeper understanding of its regulatory network will be crucial for harnessing its full potential. The detailed experimental protocols provided in this guide offer a foundation for researchers to explore the multifaceted nature of this intriguing bacteriocin. Future research should focus on high-throughput screening to establish a comprehensive MIC profile, detailed structural studies of the biosynthetic enzymes, and in vivo efficacy studies.
References
- 1. Optimized Genetic Tools Allow the Biosynthesis of this compound and Analogues Designed To Test the Roles of gcc Cluster Genes in Bacteriocin Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total chemical synthesis of this compound and analogues: S-glycosylation confers improved antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. idosi.org [idosi.org]
- 6. ijnrd.org [ijnrd.org]
- 7. LytTR Regulatory Systems: A potential new class of prokaryotic sensory system - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity Spectrum of Glycocin F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycocin F (GccF) is a unique, diglycosylated bacteriocin (B1578144) produced by Lactobacillus plantarum KW30.[1] It exhibits potent, reversible bacteriostatic activity against a moderate range of Gram-positive bacteria, including several pathogenic and antibiotic-resistant strains.[2][3] Its novel mechanism of action, which involves the bacterial phosphotransferase system (PTS), distinguishes it from membrane-disrupting bacteriocins and presents a promising avenue for the development of new antimicrobial agents.[4] This document provides a comprehensive overview of the biological activity of this compound, including its antimicrobial spectrum, structure-activity relationships, mechanism of action, and detailed experimental protocols for its evaluation.
Biological Activity Spectrum
This compound demonstrates a moderate and targeted spectrum of activity, primarily against Gram-positive bacteria. Susceptible genera include Lactobacillus, Enterococcus (including vancomycin-resistant strains), Streptococcus, and Bacillus.[1][3] Unlike many bacteriocins that are bactericidal, this compound induces a rapid and reversible state of bacteriostasis, effectively putting susceptible cells into hibernation without causing lysis or cell death.[1][5]
Quantitative Antimicrobial Activity
The majority of quantitative activity data for this compound has been determined against the indicator strain Lactobacillus plantarum ATCC 8014. The half-maximal inhibitory concentration (IC50) is typically in the low nanomolar range, highlighting its high potency.[3]
Table 1: IC50 Values of this compound and Analogues against L. plantarum ATCC 8014 *
| Peptide Variant | Description | IC50 (nM) | Reference(s) |
| Native this compound | Bacterially produced (wild-type) | 2.0 ± 0.20 | [2][4] |
| Recombinant this compound | Produced in L. plantarum NC8 | 2.0 ± 0.3 | [3] |
| Synthetic this compound | Chemically synthesized | 1.13 ± 0.20 | [2][4] |
| Analogue (O,O-GlcNAc) | Synthetic; Ser18(O-GlcNAc), Cys43 replaced with Ser43(O-GlcNAc) | 12.1 ± 0.20 | [2][4] |
| Analogue (S,S-GlcNAc) | Synthetic; Cys43(S-GlcNAc), Ser18 replaced with Cys18(S-GlcNAc) | 0.60 ± 0.10 | [2][4] |
Data derived from liquid culture assays.
Structure-Activity Relationship (SAR)
The potent activity of this compound is intrinsically linked to its unique post-translational modifications—an O-linked N-acetylglucosamine (GlcNAc) at Serine 18 and a rare S-linked GlcNAc at Cysteine 43.[1]
-
Glycosylation is Essential : The O-linked GlcNAc on the interhelical loop is absolutely critical for bioactivity. Its removal completely abolishes the bacteriostatic effect.[3][5]
-
S-linked GlcNAc Enhances Potency : The C-terminal S-linked GlcNAc is not essential but significantly enhances potency by approximately 53-fold.[3][5]
-
Linkage Type Matters : As shown in Table 1, replacing the native O-linked sugar with an S-linked sugar (S,S-GlcNAc analogue) nearly doubles the activity, suggesting the S-glycosidic linkage confers a biological advantage. Conversely, replacing the S-linked sugar with an O-linked one (O,O-GlcNAc analogue) decreases activity by over 10-fold.[2][4]
-
Structural Domains : The glycosylated interhelical loop is responsible for controlling the bacteriostatic activity, while the flexible, glycosylated C-terminal tail is thought to be involved in localizing the peptide to its cellular target.[5]
Mechanism of Action
This compound does not operate by permeabilizing the cell membrane, a common mechanism for bacteriocins like nisin.[1] Instead, it is proposed to function as a "glycoactive" peptide, using its GlcNAc moieties to specifically interfere with the N-acetylglucosamine phosphotransferase system (PTS) in susceptible bacteria.[4]
The proposed mechanism involves:
-
Target Recognition : The GlcNAc moieties on this compound, particularly the one on the flexible C-terminal tail, are believed to guide the peptide to the transmembrane domains of a GlcNAc-specific PTS transporter.[5]
-
Competitive Inhibition : this compound binds to the PTS transporter, likely competing with the natural substrate (GlcNAc). This interaction is supported by the observation that the addition of free GlcNAc can attenuate or reverse the bacteriostatic effect.[3][5]
-
Disruption of Cellular Processes : By binding to the PTS, this compound disrupts essential sugar processing pathways and regulatory circuits that are vital for bacterial growth, leading to a state of bacteriostasis.[4]
Caption: Proposed mechanism of this compound interaction with the bacterial PTS.
Cytotoxicity and Safety Profile
A critical consideration for any potential therapeutic is its effect on host cells. Based on a review of available scientific literature, specific studies detailing the cytotoxicity of purified this compound against mammalian cell lines have not been published. As a product of a "Generally Regarded As Safe" (GRAS) bacterium, Lactobacillus plantarum, and given its highly specific proposed target (bacterial PTS), low cytotoxicity is anticipated, but this must be confirmed through empirical testing.
Experimental Protocols
Protocol: Determination of IC50 via Liquid Culture Assay
This protocol details the determination of the IC50 value of this compound against a susceptible indicator strain, such as L. plantarum ATCC 8014.
1. Materials and Reagents:
-
This compound stock solution of known concentration (e.g., 1 µM in sterile water or appropriate buffer).
-
Susceptible indicator strain (e.g., L. plantarum ATCC 8014).
-
Appropriate liquid growth medium (e.g., MRS broth for Lactobacilli).
-
Sterile 96-well microtiter plates.
-
Microplate reader capable of measuring optical density at 600 nm (OD600).
-
Sterile dilution tubes and pipettes.
2. Procedure:
-
Inoculum Preparation: Culture the indicator strain overnight in the appropriate broth at its optimal temperature (e.g., 30°C for L. plantarum). The following day, dilute the overnight culture in fresh, pre-warmed broth to achieve a starting OD600 of approximately 0.05.
-
Serial Dilution: Prepare a series of 2-fold serial dilutions of the this compound stock solution in the growth medium. For an expected nanomolar IC50, a starting concentration of 100 nM with 10-12 dilution steps is appropriate. Prepare a "no inhibitor" control containing only the medium.
-
Plate Setup: To the wells of a 96-well plate, add 100 µL of the diluted bacterial inoculum. Then, add 100 µL of each this compound dilution in triplicate. The final volume in each well will be 200 µL.
-
Incubation: Seal the plate (e.g., with Parafilm) and incubate at the optimal growth temperature without shaking until the "no inhibitor" control wells reach the late logarithmic phase of growth (typically 16-24 hours), as determined by an OD600 of ~0.8-1.0.
-
Data Collection: Measure the final OD600 of all wells using a microplate reader.
3. Data Analysis:
-
Subtract the average OD600 of blank wells (medium only) from all experimental wells.
-
Normalize the data by expressing the OD600 of each treated well as a percentage of the average OD600 of the "no inhibitor" control wells (% growth).
-
Plot the % growth against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of bacterial growth.
Caption: A generalized workflow for determining the IC50 of this compound.
Protocol: Agar (B569324) Spot Test for Qualitative Activity
This method provides a rapid, qualitative assessment of antimicrobial activity.
1. Materials and Reagents:
-
This compound solution of known concentration.
-
Susceptible indicator strain.
-
Appropriate growth medium with 1.5% agar (top layer) and 0.75% agar (bottom layer).
-
Sterile petri dishes.
2. Procedure:
-
Prepare indicator plates by embedding susceptible bacterial cells in MRS agar.[3]
-
Once the agar has solidified, spot a small volume (e.g., 5 µL) of the this compound solution onto the surface of the agar.
-
Allow the spot to dry completely.
-
Seal the plates and incubate overnight at the optimal temperature for the indicator strain.
-
Activity is determined by the presence of a clear zone of growth inhibition around the spot where this compound was applied.
Conclusion and Future Directions
This compound is a highly potent bacteriostatic peptide with a unique glycan-dependent mechanism of action targeting the bacterial PTS. Its activity against clinically relevant Gram-positive bacteria, combined with its novel target, makes it an attractive lead compound for the development of new antibiotics that could circumvent existing resistance mechanisms. The ability to enhance its activity through chemical synthesis, as demonstrated with the S,S-GlcNAc analogue, opens up possibilities for rational drug design and the creation of even more potent derivatives.
Future research should focus on:
-
Expanding the quantitative antimicrobial spectrum to include a wider panel of clinical isolates and pathogenic bacteria.
-
Elucidating the precise molecular interactions with the PTS components to fully understand its mechanism.
-
Conducting formal cytotoxicity studies using mammalian cell lines to establish a comprehensive safety profile for therapeutic consideration.
References
- 1. mro.massey.ac.nz [mro.massey.ac.nz]
- 2. investigacion.unirioja.es [investigacion.unirioja.es]
- 3. Optimized Genetic Tools Allow the Biosynthesis of this compound and Analogues Designed To Test the Roles of gcc Cluster Genes in Bacteriocin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total chemical synthesis of this compound and analogues: S-glycosylation confers improved antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Crucial Role of Glycosylation in the Bacteriostatic Activity of Glycocin F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycocin F is a 43-amino acid bacteriocin (B1578144) produced by Lactobacillus plantarum that exhibits potent and reversible bacteriostatic activity against a range of Gram-positive bacteria.[1] Its unique structure, featuring two nested disulfide bonds and two N-acetylglucosamine (GlcNAc) moieties, sets it apart from many other bacteriocins.[2] One of these sugar residues is O-linked to Serine 18 (Ser18), while the other is uniquely S-linked to Cysteine 43 (Cys43), a rare post-translational modification in prokaryotes.[2][3] This guide delves into the critical importance of these glycosylations for the biological function of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its structure and the methodologies used to elucidate its structure-activity relationships.
The Structure of this compound
This compound possesses a compact structure dominated by two α-helices held together by two disulfide bridges. The O-linked GlcNAc at Ser18 is located on a loop connecting these helices, a position that has been shown to be absolutely essential for its activity.[3][4] The S-linked GlcNAc at Cys43 is situated on a flexible C-terminal tail, which is thought to be involved in localizing the peptide to its cellular target.[3]
Quantitative Analysis of Glycosylation's Impact on Activity
The importance of the glycosidic linkages for the bacteriostatic activity of this compound has been quantitatively assessed through the chemical synthesis of the native peptide and its "glyco-mutants." The activity is typically measured as the half-maximal inhibitory concentration (IC50) against a sensitive indicator strain, such as Lactobacillus plantarum.
| Compound | Description | IC50 (nM)[1][5] | Fold Change in Activity vs. Native this compound |
| Bacterially Produced this compound | Wild-type, isolated from L. plantarum | 2.0 ± 0.20 | ~0.56x |
| Synthetic Native this compound (1b) | Chemically synthesized with O-GlcNAc at Ser18 and S-GlcNAc at Cys43 | 1.13 ± 0.20 | 1.0x (Reference) |
| Glyco-mutant 10 | Two O-linked GlcNAc moieties (O-GlcNAc at Ser18 and O-GlcNAc at Ser43) | 12.1 ± 0.20 | ~0.09x (11-fold decrease) |
| Glyco-mutant 11 | Two S-linked GlcNAc moieties (S-GlcNAc at Cys18 and S-GlcNAc at Cys43) | 0.60 ± 0.10 | ~1.88x (2-fold increase) |
Experimental Protocols
Chemical Synthesis of this compound and its Analogues
The synthesis of this compound and its glyco-mutants is a complex process involving solid-phase peptide synthesis (SPPS) of peptide fragments followed by native chemical ligation (NCL).
a. Solid-Phase Peptide Synthesis (SPPS) of this compound Fragments:
This protocol is based on a three-fragment NCL strategy.[1]
-
Resin: 2-chlorotrityl chloride resin for the C-terminal fragment to minimize racemization.
-
Amino Acids: Fmoc-protected amino acids are used. For glycosylated residues, pre-glycosylated Fmoc-Ser(β-D-GlcNAc(OAc)3)-OH and Fmoc-Cys(β-D-GlcNAc(OAc)3)-OH are incorporated.
-
Coupling: HBTU/DIPEA is used as the coupling reagent in DMF.
-
Fmoc Deprotection: 20% piperidine (B6355638) in DMF.
-
Cleavage: A cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) is used to cleave the peptide from the resin and remove side-chain protecting groups.
b. Native Chemical Ligation (NCL):
-
Ligation Buffer: 6 M Gn·HCl, 200 mM Na2HPO4, pH 7.5.
-
Catalyst: 4-mercaptophenylacetic acid (MPAA).
-
Procedure: The purified peptide fragments are dissolved in the ligation buffer. The N-terminal cysteine of one fragment reacts with the C-terminal thioester of another fragment. The reaction is monitored by HPLC-MS.
c. Oxidative Folding:
-
Buffer: 20% DMSO in H2O, pH 8.5.
-
Procedure: The purified, ligated peptide is dissolved in the folding buffer and stirred at room temperature to allow the formation of the two disulfide bonds.
d. Purification:
-
Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is used for the purification of peptide fragments and the final folded this compound.
-
Column: A C18 column is typically used.
-
Eluents: A gradient of acetonitrile (B52724) in water, both containing 0.1% TFA.
Bacteriostatic Activity Assay (IC50 Determination)
The bacteriostatic activity of this compound and its analogues is determined using a liquid culture assay against a sensitive indicator strain.[1]
-
Indicator Strain: Lactobacillus plantarum ATCC 8014.
-
Media: MRS broth.
-
Procedure:
-
An overnight culture of the indicator strain is diluted to an OD600 of ~0.1.
-
In a 96-well microtiter plate, serial dilutions of the this compound analogues are prepared in MRS broth.
-
The diluted indicator strain is added to each well.
-
The plate is incubated at 37°C, and the OD600 is monitored over time.
-
The IC50 value is calculated as the concentration of the peptide that inhibits the growth of the indicator strain by 50% compared to a control with no peptide.
-
Proposed Mechanism of Action
The bacteriostatic effect of this compound is believed to be mediated through its interaction with the N-acetylglucosamine-specific phosphotransferase system (PTS) transporter in the cell membranes of susceptible bacteria.[1] It is hypothesized that the tethered GlcNAc residues bind to the transmembrane domain of the PTS transporter, disrupting sugar processing and essential regulatory activities, thereby inhibiting bacterial growth. The reversibility of this inhibition by the addition of free GlcNAc supports this proposed mechanism.
Conclusion
The glycosylation of this compound is not merely a structural decoration but a fundamental requirement for its potent bacteriostatic activity. The O-linked GlcNAc at Ser18 is indispensable, while the novel S-linked GlcNAc at Cys43 significantly enhances its potency. The ability to chemically synthesize this compound and its analogues has been instrumental in dissecting these structure-activity relationships, revealing that the nature of the glycosidic linkage itself can be tuned to modulate biological activity. This detailed understanding provides a roadmap for the rational design of novel, highly active bacteriocin-based therapeutics and food preservatives. The unique S-glycosidic linkage, in particular, presents an exciting avenue for developing more stable and potent antimicrobial agents.
References
- 1. Total chemical synthesis of this compound and analogues: S-glycosylation confers improved antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of the antimicrobial S-linked glycopeptide, glycocin F. | Semantic Scholar [semanticscholar.org]
- 4. Optimized Genetic Tools Allow the Biosynthesis of this compound and Analogues Designed To Test the Roles of gcc Cluster Genes in Bacteriocin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. investigacion.unirioja.es [investigacion.unirioja.es]
The Pivotal Role of O-linked GlcNAc in the Function of the Antimicrobial Peptide Glycocin F
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Glycocin F (GccF) is a diglycosylated bacteriocin (B1578144) produced by Lactobacillus plantarum that exhibits potent bacteriostatic activity against a range of Gram-positive bacteria. Its unique structure, featuring both an O-linked and an S-linked N-acetylglucosamine (GlcNAc) moiety, has garnered significant interest. This technical guide delves into the critical function of the O-linked GlcNAc modification for GccF's antimicrobial activity. We present a comprehensive overview of the current understanding of its mechanism of action, supported by quantitative data from structure-activity relationship studies. Furthermore, this guide provides detailed experimental protocols for the synthesis, purification, characterization, and activity assessment of GccF and its analogues, alongside visual representations of key pathways and workflows to facilitate a deeper understanding of this promising antimicrobial peptide.
Introduction
The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents. Bacteriocins, ribosomally synthesized antimicrobial peptides produced by bacteria, represent a promising class of therapeutics. This compound (GccF), a 43-amino acid bacteriocin from Lactobacillus plantarum, is distinguished by its post-translational modifications: an O-linked β-N-acetylglucosamine (O-GlcNAc) at Serine 18 (Ser18) and a novel S-linked β-N-acetylglucosamine (S-GlcNAc) at Cysteine 43 (Cys43).[1] Structural and functional studies have unequivocally demonstrated that the O-GlcNAc modification at Ser18, located within an interhelical loop, is indispensable for GccF's biological activity.[2][3] In contrast, the S-linked GlcNAc on the flexible C-terminal tail, while not essential, significantly enhances its potency.[3] This guide focuses on the critical role of the O-linked GlcNAc moiety in GccF's function, providing a technical resource for researchers in the fields of microbiology, biochemistry, and drug development.
The Indispensable Role of O-linked GlcNAc in this compound Activity
The bacteriostatic activity of this compound is critically dependent on the presence of the O-linked GlcNAc at Ser18. Removal of this single sugar moiety results in a complete loss of antimicrobial function.[4] This highlights the "glycoactive" nature of GccF, where the carbohydrate is not merely a structural component but an active participant in its biological mechanism.[3][4] The current hypothesis for GccF's mechanism of action involves the disruption of the GlcNAc-specific phosphotransferase system (PTS) in susceptible bacteria.[4][5] The O-linked GlcNAc is thought to be crucial for the recognition and binding to the transmembrane components of the PTS, thereby interfering with essential sugar transport and cellular signaling pathways.[4]
Quantitative Analysis of Glycosylation on this compound Activity
Structure-activity relationship studies involving synthetic GccF analogues have provided quantitative insights into the importance of both glycosylation sites. The inhibitory concentration 50 (IC50) values against Lactobacillus plantarum ATCC 8014 clearly demonstrate the absolute requirement of the O-linked GlcNAc and the enhancing effect of the S-linked GlcNAc.
| This compound Analogue | Glycosylation Status | IC50 (nM) against L. plantarum ATCC 8014 | Fold Change in Activity (relative to Native GccF) | Reference |
| Native GccF (recombinant) | O-GlcNAc at Ser18, S-GlcNAc at Cys43 | 2.2 ± 0.3 | 1 (baseline) | [3] |
| Native GccF (synthetic) | O-GlcNAc at Ser18, S-GlcNAc at Cys43 | 1.13 ± 0.20 | ~2-fold more active | [4] |
| GccF Analogue (S-GlcNAc only) | S-GlcNAc at Cys43 | Inactive | Complete loss of activity | [4] |
| GccF Analogue (O-GlcNAc only) | O-GlcNAc at Ser18 | ~50 | ~44-fold less active | [4] |
| GccF Analogue (unglycosylated) | None | Inactive | Complete loss of activity | [4] |
| GccFα-methylSer18 | O-GlcNAc at α-methylSer18, S-GlcNAc at Cys43 | 1500 | 1000-fold less active | [2] |
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound
The proposed mechanism involves the interaction of the O-linked GlcNAc of GccF with the GlcNAc-specific phosphotransferase system (PTS) of susceptible bacteria, leading to bacteriostasis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Native N-glycopeptide thioester synthesis through N→S acyl transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Native Chemical Ligation at Valine: A Contribution to Peptide and Glycopeptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
The Pivotal Role of S-linked GlcNAc in the Antimicrobial Activity of Glycocin F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycocin F, a diglycosylated bacteriocin (B1578144) produced by Lactobacillus plantarum, exhibits potent bacteriostatic activity against a range of Gram-positive bacteria. Its unique structure, featuring both an O-linked and a rare S-linked N-acetylglucosamine (GlcNAc) moiety, has garnered significant interest in the field of antimicrobial research. This technical guide provides an in-depth analysis of the significance of the S-linked GlcNAc modification to the biological activity of this compound. It consolidates quantitative data from key studies, details relevant experimental methodologies, and presents visual representations of the underlying biochemical processes and experimental designs. This document serves as a comprehensive resource for researchers engaged in the study of glycosylated antimicrobial peptides and the development of novel therapeutic agents.
Introduction
Bacteriocins, ribosomally synthesized antimicrobial peptides produced by bacteria, represent a promising class of alternatives to conventional antibiotics. This compound is a notable member of this class, distinguished by its two essential GlcNAc modifications. While the O-linked GlcNAc at serine 18 (Ser18) is crucial for its activity, the S-linked GlcNAc at cysteine 43 (Cys43) has been shown to significantly enhance its bacteriostatic potency[1][2][3][4]. This unusual S-glycosidic linkage, a rare post-translational modification in bacteria, is a key determinant of this compound's high efficacy[2][5]. Understanding the precise contribution of this S-linked sugar is paramount for the rational design of more potent and stable antimicrobial agents. This guide will explore the chemical synthesis of this compound and its analogues, the impact of S-glycosylation on its antimicrobial activity, and the biosynthetic machinery responsible for this unique modification.
The Impact of S-linked GlcNAc on Antimicrobial Activity
The significance of the S-linked GlcNAc moiety in this compound has been elegantly demonstrated through the chemical synthesis and comparative analysis of "glyco-mutants". These studies have allowed for a precise evaluation of how different glycosidic linkages at specific positions influence the peptide's antimicrobial efficacy.
Quantitative Analysis of this compound Analogues
The antimicrobial activity of native this compound and its synthetic analogues is typically quantified by determining the half-maximal inhibitory concentration (IC50) against a susceptible bacterial strain, such as Lactobacillus plantarum ATCC 8014[1]. The following table summarizes the key findings from studies that have investigated the role of O- and S-linked GlcNAc on this compound's activity.
| Peptide | Description | IC50 (nM) | Fold Change vs. Native (Synthetic) | Reference |
| Bacterially produced GccF | Native this compound isolated from Lactobacillus plantarum. | 2.0 ± 0.20 | - | [1] |
| Synthetic GccF (1b) | Chemically synthesized native this compound (O-linked GlcNAc at Ser18, S-linked GlcNAc at Cys43). | 1.13 ± 0.20 | 1.0 | [1] |
| Analogue 10 ([Ser43(O-GlcNAc)]-GccF) | Both glycosylations are O-linked (Ser18 and Ser43). | 12.1 ± 0.20 | ~10.7-fold decrease | [1][2] |
| Analogue 11 ([Cys18(S-GlcNAc)]-GccF) | Both glycosylations are S-linked (Cys18 and Cys43). | 0.60 ± 0.10 | ~1.9-fold increase | [1][2] |
| GccF without C-terminal fragment | Removal of the C-terminal fragment containing the S-linked GlcNAc. | ~53-fold decrease | ~53-fold decrease | [3][4] |
These data clearly demonstrate that the presence of an S-linked GlcNAc is critical for the high potency of this compound. Replacing the native S-linked sugar at Cys43 with an O-linked sugar leads to a significant decrease in activity[1][2]. Conversely, replacing the native O-linked sugar at Ser18 with an S-linked sugar results in a notable increase in antimicrobial potency, suggesting that the S-glycosidic linkage itself confers a biological advantage[1][2]. The enhanced stability of the S-glycosidic bond compared to the O-glycosidic bond may contribute to this increased activity by providing greater resistance to enzymatic cleavage at the target site[6].
Biosynthesis of S-linked GlcNAc in this compound
The biosynthesis of this compound involves a dedicated gene cluster that encodes the precursor peptide and the enzymes required for its post-translational modification. The key enzyme responsible for the attachment of both O- and S-linked GlcNAc is a glycosyltransferase, GccA[3].
dot
Caption: Biosynthetic pathway of this compound.
Experimental evidence suggests that a single glycosyltransferase, GccA, is responsible for catalyzing both the O- and S-glycosylation events[3]. This enzyme exhibits remarkable substrate flexibility, recognizing both serine and cysteine residues within the GccF precursor peptide. The ability of GccA to glycosylate both Ser18 and Cys43 has been confirmed through in vivo studies where these residues were interchanged, and glycosylation still occurred[3]. The glycosyltransferase ThuS, involved in the biosynthesis of thurandacin, also catalyzes both O- and S-glycosylation, suggesting this may be a more common feature of certain glycosyltransferases than previously thought[7].
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the study of this compound and its S-linked GlcNAc modification.
Chemical Synthesis of this compound and Analogues
The synthesis of this compound and its "glyco-mutants" is a complex, multi-step process that relies on a combination of solid-phase peptide synthesis (SPPS) and native chemical ligation (NCL).
dot
References
- 1. Total chemical synthesis of this compound and analogues: S-glycosylation confers improved antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. In Vitro Glycosylation of Membrane Proteins Using N-Glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total chemical synthesis of this compound and analogues: S-glycosylation confers improved antimicrobial activity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. In vitro glycosylation assay for bacterial oligosaccharyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Glycocin F Gene Cluster (gcc): A Technical Guide to its Organization and Regulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the Glycocin F (GccF) gene cluster (gcc), a key system in the biosynthesis of the diglycosylated bacteriocin (B1578144), this compound. This document details the genetic organization of the cluster, the functional roles of its constituent genes, and the current understanding of its regulatory mechanisms. It is intended to serve as a comprehensive resource for researchers in microbiology, synthetic biology, and antimicrobial drug development.
Introduction to this compound
This compound (GccF) is a 43-amino-acid bacteriocin produced by Lactobacillus plantarum KW30.[1] It exhibits bacteriostatic activity against a range of Gram-positive bacteria, including some pathogenic strains.[1] A defining feature of GccF is its unique post-translational modifications, which include two nested disulfide bonds and the presence of both O-linked and S-linked N-acetylglucosamine (GlcNAc) moieties. These modifications are crucial for its full antimicrobial activity. The biosynthesis and secretion of GccF are orchestrated by a dedicated set of genes organized in the gcc gene cluster.
Organization of the gcc Gene Cluster
The this compound gene cluster, as detailed in GenBank accession number GU552553, is comprised of seven genes: gccH, gccA, gccB, gccC, gccD, gccE, and gccF.[1] The entire cluster, spanning from gccH to gccF, consists of 6,059 base pairs.[1] The genes are organized in a manner that suggests coordinated expression, with gccH transcribed divergently from the gccA-F operon.
Quantitative Data of the gcc Gene Cluster
The following table summarizes the key quantitative data for each gene and intergenic region within the gcc cluster, derived from the analysis of GenBank accession GU552553.
| Gene/Region | Start Position | End Position | Size (bp) | Function/Description |
| gccH | 1 | 549 | 549 | Immunity protein |
| Intergenic Region (gccH - gccA) | 550 | 739 | 190 | Contains divergent promoters PgccH and PgccA-F |
| gccA | 740 | 2017 | 1278 | Glycosyltransferase |
| Intergenic Region (gccA - gccB) | 2018 | 2020 | 3 | |
| gccB | 2021 | 4138 | 2118 | ABC transporter with peptidase domain |
| Intergenic Region (gccB - gccC) | 4139 | 4141 | 3 | |
| gccC | 4142 | 4558 | 417 | Thioredoxin-like protein |
| Intergenic Region (gccC - gccD) | 4559 | 4561 | 3 | |
| gccD | 4562 | 4960 | 399 | Thioredoxin-like protein |
| Intergenic Region (gccD - gccE) | 4961 | 4963 | 3 | |
| gccE | 4964 | 5677 | 714 | LytTR family response regulator |
| Intergenic Region (gccE - gccF) | 5678 | 5865 | 188 | Contains promoter PgccF |
| gccF | 5866 | 6059 | 194 | GccF precursor peptide |
Functional Roles of the gcc Genes
-
gccH : Encodes the immunity protein that protects the producer strain from the antimicrobial action of GccF.[1]
-
gccA : Encodes a glycosyltransferase responsible for the addition of N-acetylglucosamine (GlcNAc) to the GccF precursor peptide.[1]
-
gccB : Encodes a multi-domain protein that functions as an ABC transporter. It also contains a peptidase domain responsible for cleaving the leader peptide from the GccF precursor during secretion.[1]
-
gccC and gccD : These genes encode thioredoxin-like proteins that are predicted to be involved in the formation of the two nested disulfide bonds in the mature GccF peptide.[1]
-
gccE : Encodes a putative response regulator belonging to the LytTR family of DNA-binding proteins. It plays a crucial role in the regulation of gccF expression.[1]
-
gccF : Encodes the 64-amino acid precursor peptide of this compound, which includes a 21-amino acid N-terminal leader peptide that is removed during maturation.[1]
Regulation of the gcc Gene Cluster
The expression of the gcc gene cluster is tightly regulated to coincide with the appropriate growth phase of the producing bacterium. This regulation is primarily mediated by the GccE protein and involves multiple promoters within the cluster.
Promoter Organization
The gcc gene cluster contains at least three putative promoters:
-
PgccH and PgccA-F : These are divergent promoters located in the intergenic region between gccH and gccA. They are responsible for the constitutive, low-level expression of the immunity protein (gccH) and the biosynthetic machinery (gccA-E).[1]
-
PgccF : A third promoter located upstream of the gccF gene.[1] This promoter is thought to be responsible for the increased production of GccF observed during the late logarithmic phase of growth.[1]
The Role of the GccE Response Regulator
GccE is a putative response regulator of the LytTR family, characterized by a C-terminal DNA-binding domain.[1] It is believed to upregulate the transcription of gccF, likely by binding to specific recognition sites in the PgccF promoter region. The regulation by GccE is thought to be triggered by environmental signals that the cell encounters as it transitions into the stationary phase of growth.
Gene Expression Profile
Quantitative real-time PCR (qPCR) studies have shown that the expression of the gcc genes correlates with the growth phase of Lactobacillus plantarum KW30. The transcription of gccF increases significantly during the late logarithmic phase of growth, which corresponds to the increased production and secretion of active GccF.[2]
Table of Quantitative Gene Expression Data
The following table summarizes the relative transcription levels of gccF at different time points during the growth of Lactobacillus plantarum KW30, as measured by qPCR and normalized to the gapB reference gene.[2]
| Time Point (hours) | Relative Transcription Level of gccF (Normalized to gapB) |
| 2 | ~1.0 |
| 4 | ~1.5 |
| 6 | ~2.0 |
| 8 | ~3.5 |
| 10 | ~5.0 |
Signaling and Biosynthesis Pathway
The following diagrams illustrate the proposed regulatory and biosynthetic pathways for this compound.
Experimental Protocols
This section provides an overview of key experimental methodologies used in the study of the gcc gene cluster.
Quantitative Real-Time PCR (qPCR) for gcc Gene Expression Analysis
Objective: To quantify the relative transcript levels of gcc genes.
Methodology:
-
RNA Extraction:
-
Culture Lactobacillus plantarum KW30 to the desired growth phase (e.g., early-log, mid-log, late-log, stationary).
-
Harvest cells by centrifugation and immediately lyse the cells using a suitable method (e.g., bead beating with TRIzol).
-
Extract total RNA using a commercial RNA purification kit, including a DNase treatment step to remove contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and random hexamer primers.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing:
-
cDNA template
-
Gene-specific forward and reverse primers for the target gcc gene and a reference gene (e.g., gapB).
-
SYBR Green master mix.
-
-
Perform the qPCR reaction in a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target and reference genes.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Determination of this compound Antimicrobial Activity (MIC Assay)
Objective: To determine the minimum inhibitory concentration (MIC) of GccF against a susceptible indicator strain.
Methodology:
-
Preparation of GccF:
-
Purify GccF from the culture supernatant of L. plantarum KW30 or a heterologous expression host.
-
Determine the concentration of the purified GccF.
-
-
Preparation of Indicator Strain:
-
Grow a susceptible indicator strain (e.g., Lactobacillus plantarum ATCC 14917) to the mid-logarithmic phase.
-
Dilute the culture to a standardized cell density (e.g., 105 CFU/mL) in fresh growth medium.
-
-
Microtiter Plate Assay:
-
In a 96-well microtiter plate, prepare a two-fold serial dilution of the purified GccF in the appropriate growth medium.
-
Add the standardized indicator strain suspension to each well.
-
Include positive (no GccF) and negative (no bacteria) controls.
-
Incubate the plate under optimal growth conditions for the indicator strain.
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density at 600 nm.
-
The MIC is defined as the lowest concentration of GccF that completely inhibits the visible growth of the indicator strain.
-
Site-Directed Mutagenesis of the gcc Gene Cluster
Objective: To introduce specific mutations into the gcc genes to study their function.
Methodology:
-
Plasmid Template:
-
Utilize a shuttle vector containing the entire gcc gene cluster, such as pRV610gcc, which can replicate in both E. coli and Lactobacillus.[1]
-
-
Primer Design:
-
Design a pair of complementary mutagenic primers containing the desired mutation (e.g., point mutation, deletion, insertion).
-
The primers should be 25-45 bases in length and have a melting temperature (Tm) of ≥78°C.
-
-
Mutagenesis PCR:
-
Perform a PCR reaction using a high-fidelity DNA polymerase, the pRV610gcc plasmid as a template, and the mutagenic primers.
-
The PCR will amplify the entire plasmid, incorporating the desired mutation.
-
-
Template Digestion and Transformation:
-
Digest the parental, non-mutated plasmid template with the restriction enzyme DpnI, which specifically cleaves methylated DNA (the parental plasmid isolated from E. coli will be methylated, while the newly synthesized PCR product will not).
-
Transform the DpnI-treated PCR product into competent E. coli cells.
-
-
Screening and Sequencing:
-
Select transformed colonies and isolate the plasmid DNA.
-
Screen for the desired mutation by restriction digestion or colony PCR.
-
Confirm the presence of the mutation and the absence of any secondary mutations by Sanger sequencing of the entire gene of interest.
-
-
Heterologous Expression:
-
Introduce the mutated plasmid into a suitable Lactobacillus host strain (e.g., L. plantarum NC8) for functional analysis of the mutated Gcc protein.[1]
-
Conclusion
The this compound gene cluster represents a sophisticated system for the production of a unique and potent antimicrobial peptide. Its organization and regulation provide valuable insights into the biosynthesis of complex natural products. A thorough understanding of the gcc cluster, from the quantitative aspects of its genetic architecture to the intricate details of its regulatory networks, is essential for harnessing its potential in the development of novel antimicrobial agents and for the bioengineering of new glycopeptides. This guide serves as a foundational resource to aid researchers in these endeavors.
References
Glycocin F: A Deep Dive into its Bacteriostatic Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Glycocin F, a glycosylated bacteriocin (B1578144) produced by Lactobacillus plantarum, has emerged as a molecule of significant interest in the ongoing search for novel antimicrobial agents. Unlike many traditional antibiotics that exhibit bactericidal (bacteria-killing) activity, this compound is characterized by its potent and reversible bacteriostatic (bacteria-inhibiting) effect. This unique mode of action, coupled with its activity against a range of Gram-positive bacteria, including clinically relevant species, positions this compound as a compelling candidate for further investigation and development. This technical guide provides a comprehensive overview of the bacteriostatic versus bactericidal properties of this compound, detailing its mechanism of action, antimicrobial spectrum, and the experimental protocols used for its characterization.
Data Presentation: Antimicrobial Activity of this compound
| Compound | Target Organism | IC50 (nM) | Reference |
| Bacterially produced this compound | Lactobacillus plantarum ATCC 8014 | 2.0 ± 0.20 | [1] |
| Synthetic this compound (1b) | Lactobacillus plantarum ATCC 8014 | 1.13 ± 0.20 | [1] |
| Analogue 10 (two O-linked GlcNAc) | Lactobacillus plantarum ATCC 8014 | 12.1 ± 0.20 | [1] |
| Analogue 11 (two S-linked GlcNAc) | Lactobacillus plantarum ATCC 8014 | 0.60 ± 0.10 | [1] |
Table 1: Inhibitory activity of this compound and its analogues.
Mechanism of Action: Targeting the Phosphotransferase System
The bacteriostatic effect of this compound is attributed to its interaction with the N-acetylglucosamine (GlcNAc)-specific phosphotransferase system (PTS) in susceptible bacteria.[2][3] The PTS is a crucial carbohydrate transport system in bacteria, responsible for the uptake and phosphorylation of various sugars. It is hypothesized that this compound, through its glycosylated moieties, effectively "hijacks" or perturbs this system, leading to a disruption of normal sugar processing and essential regulatory activities.[1][2] This interference with a vital metabolic pathway results in a rapid and reversible cessation of bacterial growth, a hallmark of bacteriostatic action.[3]
Bacteriostatic vs. Bactericidal Effects of this compound
The distinction between bacteriostatic and bactericidal activity is fundamental in antimicrobial research and drug development. Bacteriostatic agents inhibit bacterial growth and replication, relying on the host's immune system to clear the infection. In contrast, bactericidal agents directly kill the bacteria.
This compound is consistently described as having a bacteriostatic mode of action.[1][3][4] This is supported by several key observations:
-
Reversible Inhibition: The growth inhibition induced by this compound is reversible, meaning that bacteria can resume growth once the bacteriocin is removed.[3]
-
Lack of Cell Lysis: Unlike many bactericidal bacteriocins that form pores in the cell membrane leading to leakage of cellular contents and cell death, this compound does not cause significant membrane permeabilization or ATP release.[2][5]
-
Focus on IC50/MIC: Research on this compound predominantly reports on its inhibitory concentrations (IC50 or MIC), with a notable absence of determined Minimum Bactericidal Concentrations (MBCs). The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. A large difference between the MIC and MBC is often indicative of bacteriostatic activity.
The bacteriostatic nature of this compound may offer advantages in certain therapeutic contexts, as it can modulate the host's inflammatory response by avoiding the sudden release of bacterial components that can occur with bactericidal agents.[4]
Experimental Protocols
The characterization of the antimicrobial properties of this compound relies on standardized and well-defined experimental protocols. The following sections detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and for conducting time-kill assays, which are crucial for differentiating between bacteriostatic and bactericidal effects.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a standard laboratory procedure to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of this compound Stock Solution: A stock solution of purified this compound is prepared in a suitable sterile solvent.
-
Preparation of Microtiter Plates: A 96-well microtiter plate is used. A serial two-fold dilution of the this compound stock solution is prepared in a suitable bacterial growth medium (e.g., MRS broth for Lactobacillus species) across the wells of the plate.
-
Inoculum Preparation: A standardized inoculum of the target bacterial strain is prepared from a fresh culture, typically adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate containing the this compound dilutions is inoculated with the bacterial suspension. A positive control well (containing only medium and bacteria) and a negative control well (containing only medium) are also included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) for the target bacterium.
-
Reading the MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.
Time-Kill Kinetics Assay
A time-kill assay provides information on the rate at which an antimicrobial agent affects a bacterial population over time and is a definitive method to distinguish between bacteriostatic and bactericidal activity.
Protocol:
-
Preparation of Test Tubes: A series of tubes containing a suitable broth medium are prepared.
-
Addition of this compound: this compound is added to the tubes at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control tube without this compound is also included.
-
Inoculation: All tubes are inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), an aliquot is withdrawn from each tube.
-
Viable Cell Counting: The withdrawn samples are serially diluted and plated onto appropriate agar (B569324) plates. After incubation, the number of colonies is counted to determine the CFU/mL at each time point.
-
Data Analysis: The log10 CFU/mL is plotted against time for each this compound concentration and the growth control. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is observed when there is a prevention of growth or a <3-log10 reduction in the bacterial count compared to the initial inoculum.
Visualizing the Proposed Mechanism of Action
The proposed mechanism of this compound involves the disruption of the GlcNAc-specific phosphotransferase system. The following diagram illustrates the hypothetical interaction and its downstream consequences, leading to bacteriostasis.
Conclusion
This compound represents a fascinating example of a bacteriostatic antimicrobial peptide with a novel mechanism of action. Its ability to reversibly inhibit bacterial growth by targeting the GlcNAc-specific phosphotransferase system distinguishes it from many conventional antibiotics. While further research is needed to fully elucidate its spectrum of activity through comprehensive MIC and MBC studies against a broader range of pathogens, the existing data strongly supports its classification as a bacteriostatic agent. The detailed experimental protocols and the mechanistic model presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore the therapeutic potential of this promising molecule. The development of this compound and its analogues could pave the way for a new class of antimicrobial agents that modulate bacterial growth rather than directly killing them, offering a potentially valuable strategy in the fight against antibiotic resistance.
References
- 1. Total chemical synthesis of this compound and analogues: S-glycosylation confers improved antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mro.massey.ac.nz [mro.massey.ac.nz]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. The bacteriostatic spectrum and inhibitory mechanism of this compound, a bacteriocin from Lactobacillus plantarum KW30 : a thesis presented in partial fulfilment of the requirements for the degree of Master of Science in Microbiology at Massey University, Palmerston North, New Zealand [mro.massey.ac.nz]
Methodological & Application
Application Notes and Protocols for the Purification of Glycocin F from Lactobacillus plantarum
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Glycocin F is a diglycosylated bacteriocin (B1578144) produced by Lactobacillus plantarum.[1] It exhibits antimicrobial activity against a range of Gram-positive bacteria, making it a person of interest for the development of new antimicrobial agents. This compound is a cationic and hydrophobic peptide, and these properties are exploited in its purification. This document outlines a multi-step protocol for the purification of this compound from Lactobacillus plantarum culture supernatant, yielding a highly purified and active product. The protocol is based on established methods for bacteriocin purification and may require optimization for specific laboratory conditions and equipment.
I. Data Presentation
The following table summarizes the expected results from a typical purification of this compound from a 1-liter culture of Lactobacillus plantarum. The values are representative and may vary depending on the specific culture conditions and purification efficiency.
| Purification Step | Total Protein (mg) | Total Activity (AU) | Specific Activity (AU/mg) | Yield (%) | Purification Fold |
| Cell-Free Supernatant | 200 | 40,000 | 200 | 100 | 1 |
| Ammonium (B1175870) Sulfate (B86663) Precipitation (70%) | 50 | 32,000 | 640 | 80 | 3.2 |
| Cation Exchange Chromatography | 5 | 24,000 | 4,800 | 60 | 24 |
| Hydrophobic Interaction Chromatography | 1.5 | 18,000 | 12,000 | 45 | 60 |
| Gel Filtration Chromatography | 0.8 | 14,400 | 18,000 | 36 | 90 |
*AU (Activity Unit) is defined as the reciprocal of the highest dilution showing a clear zone of inhibition against the indicator strain.
II. Experimental Workflow
The purification of this compound follows a logical progression of steps designed to isolate the protein based on its physicochemical properties. The overall workflow is depicted in the diagram below.
Caption: Workflow for the purification of this compound.
III. Experimental Protocols
A. Preparation of Cell-Free Supernatant
-
Inoculate Lactobacillus plantarum in MRS broth and incubate at 37°C for 24-48 hours.
-
Harvest the culture by centrifugation at 10,000 x g for 20 minutes at 4°C to pellet the bacterial cells.
-
Carefully decant and collect the supernatant, which contains the crude this compound.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.
B. Ammonium Sulfate Precipitation
This step concentrates the this compound and removes some contaminating proteins. Bacteriocins from Lactobacillus plantarum have been successfully precipitated using 60-80% ammonium sulfate saturation.[2][3][4]
-
Slowly add solid ammonium sulfate to the cell-free supernatant to achieve 70% saturation while gently stirring at 4°C.
-
Continue stirring for at least 4 hours to allow for complete precipitation.
-
Collect the precipitate by centrifugation at 12,000 x g for 30 minutes at 4°C.
-
Discard the supernatant and dissolve the pellet in a minimal volume of 20 mM sodium phosphate (B84403) buffer, pH 6.0.
-
Dialyze the resuspended pellet against the same buffer overnight at 4°C to remove excess ammonium sulfate.
C. Cation Exchange Chromatography
This compound is a cationic peptide, which allows for its purification using cation exchange chromatography.[5][6]
-
Equilibrate a SP-Sepharose (or similar strong cation exchange) column with 20 mM sodium phosphate buffer, pH 6.0 (Binding Buffer).
-
Load the dialyzed sample onto the column.
-
Wash the column with Binding Buffer until the absorbance at 280 nm returns to baseline.
-
Elute the bound proteins with a linear gradient of 0 to 1 M NaCl in Binding Buffer.
-
Collect fractions and measure the absorbance at 280 nm.
-
Assay the fractions for antimicrobial activity against a suitable indicator strain (e.g., Lactobacillus delbrueckii).
-
Pool the active fractions.
D. Hydrophobic Interaction Chromatography (HIC)
This technique separates proteins based on their hydrophobicity and is particularly useful for purifying glycoproteins.[7][8]
-
To the pooled active fractions from the cation exchange step, add ammonium sulfate to a final concentration of 1 M.
-
Equilibrate a Phenyl-Sepharose (or similar HIC) column with 20 mM sodium phosphate buffer containing 1 M ammonium sulfate, pH 7.0 (HIC Binding Buffer).
-
Load the sample onto the column.
-
Wash the column with HIC Binding Buffer until the absorbance at 280 nm returns to baseline.
-
Elute the bound proteins with a decreasing linear gradient of 1 M to 0 M ammonium sulfate in 20 mM sodium phosphate buffer, pH 7.0.
-
Collect fractions and monitor the absorbance at 280 nm.
-
Assay the fractions for antimicrobial activity and pool the active fractions.
E. Gel Filtration Chromatography
This final polishing step separates molecules based on their size, removing any remaining protein contaminants and aggregates.
-
Concentrate the pooled active fractions from the HIC step using an appropriate method (e.g., ultrafiltration with a 3 kDa molecular weight cutoff membrane).
-
Equilibrate a Sephadex G-50 (or similar gel filtration) column with 20 mM sodium phosphate buffer containing 150 mM NaCl, pH 7.0.
-
Load the concentrated sample onto the column.
-
Elute the proteins with the same buffer at a constant flow rate.
-
Collect fractions and monitor the absorbance at 280 nm.
-
Assay the fractions for antimicrobial activity. The active fractions should correspond to a single, symmetrical peak.
-
Pool the pure, active fractions.
IV. Quality Control and Activity Assay
A. Protein Quantification
The protein concentration at each step can be determined using a standard method such as the Bradford or BCA assay, with bovine serum albumin (BSA) as a standard.
B. SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
The purity of the this compound at each stage of purification should be monitored by SDS-PAGE. The final purified product should appear as a single band on the gel.
C. Antimicrobial Activity Assay (Agar Well Diffusion Method)
The antimicrobial activity of the fractions is determined by the agar (B569324) well diffusion method.
-
Prepare an overnight culture of the indicator strain (e.g., Lactobacillus delbrueckii) in MRS broth.
-
Inoculate molten MRS soft agar (0.75% agar) with the indicator strain.
-
Pour the inoculated soft agar onto a pre-poured MRS agar plate and allow it to solidify.
-
Create wells in the agar using a sterile cork borer.
-
Add a known volume (e.g., 50 µL) of the fractions from each purification step into the wells.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each well.
-
Activity units (AU/mL) are calculated as the reciprocal of the highest dilution of the sample that gives a clear zone of inhibition, multiplied by 1000 and divided by the volume of the sample in µL.
V. Signaling Pathway and Logical Relationships
The purification protocol is a series of logical steps that progressively enrich for this compound based on its distinct physicochemical properties. The following diagram illustrates the decision-making process and the rationale behind the sequence of purification steps.
Caption: Logical flow of the this compound purification protocol.
References
- 1. Optimized Genetic Tools Allow the Biosynthesis of this compound and Analogues Designed To Test the Roles of gcc Cluster Genes in Bacteriocin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Purification and Partial Characterization of Bacteriocin Lac-B23, a Novel Bacteriocin Production by Lactobacillus plantarum J23, Isolated From Chinese Traditional Fermented Milk [frontiersin.org]
- 3. ijnrd.org [ijnrd.org]
- 4. idosi.org [idosi.org]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Hydrophobic interaction chromatography to analyze glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Recombinant Expression of Glycocin F in Lactobacillus plantarum NC8: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycocin F (GccF) is a diglycosylated bacteriocin (B1578144) produced by Lactobacillus plantarum KW30 with potent bacteriostatic activity against a range of Gram-positive bacteria, including vancomycin-resistant Enterococcus species. Its unique structure, featuring both O- and S-linked N-acetylglucosamine (GlcNAc) moieties, and novel mechanism of action make it a compelling candidate for the development of new antimicrobial agents. The heterologous expression of GccF in a food-grade host like Lactobacillus plantarum NC8 provides a scalable and potentially safer production platform compared to its native producer. This document provides detailed protocols and data for the recombinant expression, purification, and characterization of this compound in L. plantarum NC8.
Data Presentation
Table 1: Plasmids and Strains
| Plasmid/Strain | Relevant Characteristics | Reference |
| Lactobacillus plantarum NC8 | Expression host for recombinant this compound. | [1] |
| Lactobacillus plantarum ATCC 8014 | Indicator strain for this compound activity assays. | [1] |
| pRV610 | E. coli-LAB shuttle vector used for the expression of the gcc gene cluster. | [1] |
| pRV610gcc | pRV610 containing the entire 7-gene cluster for this compound biosynthesis, including native promoters. | [1] |
Table 2: Recombinant this compound Production and Activity
| Parameter | Value | Reference |
| Expression System | L. plantarum NC8 harboring the pRV610gcc plasmid. | [1] |
| Production Level | Similar to the native producer L. plantarum KW30. | [1] |
| Purification Method | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). | [1] |
| Antimicrobial Activity (IC50) | 2.0 ± 0.3 nM against L. plantarum ATCC 8014. | [1] |
Experimental Protocols
Plasmid Construction and Transformation of L. plantarum NC8
1.1. Vector Construction: The entire 7-gene cluster for this compound (GccF), along with its native promoters, is cloned into the E. coli-Lactic Acid Bacteria (LAB) shuttle vector pRV610 to generate the pRV610gcc plasmid.[1] The gene cluster is typically amplified from the genomic DNA of L. plantarum KW30 and ligated into the appropriate restriction sites of pRV610.
1.2. Preparation of Electrocompetent L. plantarum NC8 Cells: This protocol is adapted from established methods for L. plantarum.
-
Inoculate 10 mL of de Man, Rogosa, and Sharpe (MRS) broth with a fresh colony of L. plantarum NC8 and incubate overnight at 30°C.
-
Dilute the overnight culture 1:10 into fresh MRS broth and grow at 30°C with gentle shaking until the optical density at 600 nm (OD600) reaches 0.8-1.0.
-
Chill the culture on ice for 20 minutes.
-
Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet twice with an equal volume of ice-cold 1 mM MgCl2.
-
Wash the cell pellet once with an equal volume of ice-cold 30% polyethylene (B3416737) glycol 1500 (PEG-1500).
-
Resuspend the competent cells in 1/100th of the initial culture volume of 30% PEG-1500. The cells are now ready for electroporation.
1.3. Electroporation:
-
Add approximately 100-200 ng of the pRV610gcc plasmid DNA to 50 µL of the prepared electrocompetent L. plantarum NC8 cells.
-
Transfer the cell-DNA mixture to a pre-chilled 0.2 cm gap electroporation cuvette.
-
Deliver a single electrical pulse using a gene pulser with the following settings: 2.0 kV, 200 Ω, and 25 µF.
-
Immediately add 950 µL of pre-warmed MRS broth to the cuvette.
-
Transfer the cell suspension to a microcentrifuge tube and incubate at 30°C for 3 hours to allow for recovery and expression of the antibiotic resistance marker.
-
Plate appropriate dilutions of the cell suspension onto MRS agar (B569324) plates containing 10 µg/mL erythromycin (B1671065) for selection of transformants.
-
Incubate the plates anaerobically at 30°C for 48-72 hours until colonies appear.
Expression and Purification of Recombinant this compound
2.1. Culture and Expression:
-
Inoculate a single colony of the transformed L. plantarum NC8 (pRV610gcc) into MRS broth containing 10 µg/mL erythromycin.
-
Incubate at 30°C without agitation. For larger scale production, a 2-liter culture can be grown.[1]
-
This compound expression is driven by its native promoters within the cloned gcc gene cluster.[1]
2.2. Purification of Recombinant this compound:
-
Harvest the culture by centrifugation at 8,000 x g for 20 minutes at 4°C to pellet the cells.
-
Collect the cell-free supernatant, which contains the secreted this compound.
-
The supernatant can be concentrated and buffer-exchanged using tangential flow filtration.
-
Purify the recombinant this compound from the concentrated supernatant using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] A C18 column is typically used for the purification of bacteriocins.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 60 minutes.
-
Detection: Monitor the elution profile at 220 nm and 280 nm.
-
-
Collect fractions and assay for antimicrobial activity against the indicator strain L. plantarum ATCC 8014.
-
Pool the active fractions, lyophilize, and store at -20°C or -80°C.
Antimicrobial Activity Assay
3.1. Microtiter Plate Assay: This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) or the 50% inhibitory concentration (IC50) of an antimicrobial peptide.
-
Prepare a fresh overnight culture of the indicator strain, L. plantarum ATCC 8014, in MRS broth.
-
Dilute the overnight culture to an OD600 of 0.1 in fresh MRS broth.
-
In a 96-well microtiter plate, add 100 µL of MRS broth to all wells.
-
In the first column of wells, add a known concentration of the purified recombinant this compound to create a starting concentration.
-
Perform a two-fold serial dilution of the this compound across the plate by transferring 100 µL from one well to the next.
-
Inoculate each well (except for a negative control well with only broth) with 100 µL of the diluted indicator strain culture. The final volume in each well will be 200 µL.
-
Include a positive control for growth (indicator strain in broth without this compound) and a negative control (broth only).
-
Incubate the plate at 30°C for 18-24 hours.
-
Measure the OD600 of each well using a microplate reader.
-
The IC50 is the concentration of this compound that results in a 50% reduction in the growth of the indicator strain compared to the positive control.
Visualizations
This compound Biosynthesis and Export Pathway
References
Chemical Synthesis of Glycocin F and its Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical synthesis of the novel bacteriocin, Glycocin F, and its analogues. This compound, a diglycosylated 43-amino acid peptide produced by Lactobacillus plantarum KW30, exhibits potent and reversible bacteriostatic activity against a range of Gram-positive bacteria.[1][2] Its unique structure, featuring both an O-linked and a rare S-linked N-acetylglucosamine (GlcNAc) moiety, makes it a compelling target for chemical synthesis to enable structure-activity relationship studies and the development of new antimicrobial agents.[1][3][4]
Data Presentation: Antimicrobial Activity of Synthetic this compound and its Analogues
The chemical synthesis of this compound and its analogues has allowed for the investigation of the contribution of each glycosidic linkage to its bacteriostatic activity. The following table summarizes the 50% inhibitory concentration (IC50) values determined against Lactobacillus plantarum ATCC 8014.
| Peptide | Description | IC50 (nM)[5][6] |
| Bacterially produced this compound | Wild-type, isolated from L. plantarum | 2.0 ± 0.20 |
| Synthetic this compound (1b) | Native sequence with O-linked GlcNAc at Ser18 and S-linked GlcNAc at Cys43 | 1.13 ± 0.20 |
| Analogue 10 (O,O-GccF) | Contains O-linked GlcNAc at both positions 18 (Ser) and 43 (Ser) | 12.1 ± 0.20 |
| Analogue 11 (S,S-GccF) | Contains S-linked GlcNAc at both positions 18 (Cys) and 43 (Cys) | 0.60 ± 0.10 |
The data clearly indicates that the synthetic this compound is slightly more active than the bacterially produced version.[1][5][6] Notably, the substitution of the O-linked GlcNAc with an S-linked GlcNAc at position 18 (Analogue 11) resulted in a significant increase in bioactivity, suggesting that S-glycosylation may be a promising strategy for developing more potent bacteriocins.[1][5][6] Conversely, replacing the S-linked GlcNAc with an O-linked moiety at position 43 (Analogue 10) led to a tenfold decrease in activity.[5][6]
Experimental Protocols
The total synthesis of this compound has been successfully achieved using a convergent approach involving solid-phase peptide synthesis (SPPS) of peptide fragments followed by native chemical ligation (NCL).[2][3][7][8]
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound Fragments
This protocol is a generalized procedure based on standard Fmoc/tBu SPPS methodology and should be adapted for the specific peptide fragments of this compound.[9][10][11][12]
1. Resin Preparation:
-
Select a suitable resin, such as Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid.[10][11]
-
Swell the resin in N,N-dimethylformamide (DMF) for 10-15 minutes in a reaction vessel.[10]
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF twice for 3-5 minutes each time to remove the Fmoc protecting group.[9]
-
Wash the resin thoroughly with DMF.[9]
3. Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent such as HBTU/HOBt (3-5 equivalents) and a base like DIEA (6-10 equivalents) in DMF.[9]
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the reaction for completion using a qualitative test like the Kaiser test.[10]
-
Wash the resin with DMF.
4. Chain Elongation:
-
Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
5. Cleavage and Deprotection:
-
Once the peptide chain is fully assembled, wash the resin with dichloromethane (B109758) (DCM).[10]
-
Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups. A common cocktail is trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane (B1312306) (TIS) and water.
-
Precipitate the cleaved peptide in cold diethyl ether and collect by centrifugation.
-
Wash the peptide pellet with cold ether to remove scavengers.
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) and lyophilize.
Protocol 2: Native Chemical Ligation (NCL), Folding, and Purification
1. Native Chemical Ligation:
-
Dissolve the purified peptide fragments (one with a C-terminal thioester and the other with an N-terminal cysteine) in a ligation buffer (e.g., 6 M Gn·HCl, 200 mM Na2HPO4, pH 7.5).
-
Add a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA), and an internal thiol additive like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
Allow the ligation reaction to proceed at room temperature, monitoring by HPLC and mass spectrometry.
2. Oxidative Folding:
-
Once ligation is complete, subject the linear peptide to oxidative folding to form the two disulfide bonds (Cys5-Cys28 and Cys12-Cys21).[2]
-
A typical folding buffer consists of a redox couple, such as cysteine and cystine, in a buffered solution (e.g., 1.5 M GdnHCl, pH 8.2) at 4°C for 16 hours.[13]
3. Purification:
-
Purify the folded this compound or its analogues using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C8 or C18 column.[9][14]
-
Use a gradient of acetonitrile in water, both containing 0.1% TFA.
-
Collect the fractions containing the desired product and confirm its identity and purity by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final product.
Visualizations
Chemical Synthesis Workflow
Caption: Workflow for the chemical synthesis of this compound.
Proposed Signaling Pathway
Caption: Proposed mechanism of this compound action.
References
- 1. Total chemical synthesis of this compound and analogues: S-glycosylation confers improved antimicrobial activity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rcsb.org [rcsb.org]
- 5. Total chemical synthesis of this compound and analogues: S-glycosylation confers improved antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. investigacion.unirioja.es [investigacion.unirioja.es]
- 7. Synthesis of the antimicrobial S-linked glycopeptide, glycocin F. | Semantic Scholar [semanticscholar.org]
- 8. Synthesis of the antimicrobial S-linked glycopeptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. peptide.com [peptide.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. Frontiers | Recent Progress in the Chemical Synthesis of Class II and S-Glycosylated Bacteriocins [frontiersin.org]
- 14. Optimized Genetic Tools Allow the Biosynthesis of this compound and Analogues Designed To Test the Roles of gcc Cluster Genes in Bacteriocin Production - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Purification of Glycocin F using Reversed-Phase HPLC
Abstract
This application note details a robust methodology for the purification of Glycocin F, a diglycosylated bacteriocin (B1578144) produced by Lactobacillus plantarum, utilizing reversed-phase high-performance liquid chromatography (RP-HPLC). This compound's unique structure, featuring both O-linked and S-linked N-acetylglucosamine (GlcNAc) moieties, contributes to its potent bacteriostatic activity against a range of Gram-positive bacteria.[1][2] The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals to achieve high-purity this compound suitable for downstream applications, including structural and functional studies.
Introduction
This compound is a 43-amino acid bacteriocin with a complex structure that includes two nested disulfide bonds and two GlcNAc modifications.[1][3] The O-linked GlcNAc is essential for its antimicrobial activity, while the S-linked GlcNAc significantly enhances its potency.[4][5] The unique glyco-structure of this compound presents both opportunities and challenges for its purification. RP-HPLC is a powerful technique for the separation of peptides and proteins based on their hydrophobicity, making it well-suited for the purification of bacteriocins like this compound from complex matrices such as bacterial culture supernatants.[6] This document provides a detailed protocol for the isolation and purification of this compound, from initial sample preparation to final high-purity elution, and includes quantitative data to guide expectations for yield and purity.
Experimental Workflow
The overall workflow for the purification of this compound from Lactobacillus plantarum culture is depicted below.
Caption: Experimental workflow for this compound purification.
Materials and Reagents
-
Culture Media: MRS broth for Lactobacillus plantarum culture.
-
Reagents for Precipitation (Optional): Ammonium sulfate.
-
RP-HPLC Solvents:
-
Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Solvent B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (B52724).
-
-
HPLC Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm). A C12 column can also be used.[1]
-
Filtration: 0.22 µm syringe filters.
-
Equipment:
-
Centrifuge
-
HPLC system with UV detector
-
Fraction collector
-
Lyophilizer (optional)
-
Detailed Protocols
Culture of Lactobacillus plantarum and Harvesting of Supernatant
-
Inoculate Lactobacillus plantarum producing this compound into MRS broth and incubate under optimal conditions (e.g., 30-37°C for 24-48 hours).
-
After incubation, pellet the bacterial cells by centrifugation at 10,000 x g for 20 minutes at 4°C.
-
Carefully decant and collect the cell-free supernatant, which contains the secreted this compound.
Sample Preparation for RP-HPLC
-
(Optional) Ammonium Sulfate Precipitation: For initial concentration, slowly add ammonium sulfate to the cell-free supernatant to a final saturation of 60-80% while gently stirring at 4°C. Allow precipitation to occur overnight. Centrifuge at 12,000 x g for 30 minutes to collect the precipitate. Resuspend the pellet in a minimal volume of Solvent A. This step helps to concentrate the bacteriocin and remove some impurities.[7]
-
Filtration: Filter the supernatant (or the resuspended precipitate) through a 0.22 µm syringe filter to remove any remaining cells and particulate matter. This is a critical step to prevent clogging of the HPLC column.
Reversed-Phase HPLC Purification
-
System Equilibration: Equilibrate the C18 RP-HPLC column with 95% Solvent A and 5% Solvent B at a flow rate of 1 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject the filtered sample onto the column. The injection volume will depend on the concentration of this compound in the sample and the column capacity.
-
Elution Gradient: Elute the bound peptides using a linear gradient of Solvent B as detailed in the table below. The gradient may need to be optimized depending on the specific HPLC system and column used. For initial purification, a broad gradient is recommended.[6]
| Time (minutes) | % Solvent A (0.1% TFA in Water) | % Solvent B (0.1% TFA in Acetonitrile) |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 65 | 35 | 65 |
| 70 | 5 | 95 |
| 75 | 5 | 95 |
| 80 | 95 | 5 |
| 90 | 95 | 5 |
-
Detection and Fraction Collection: Monitor the elution profile at 220 nm and 280 nm. Collect fractions corresponding to the major peaks. This compound is expected to elute at a specific acetonitrile concentration, which can be identified by subsequent bioactivity assays.
Post-Purification Analysis
-
Purity Assessment: Analyze the collected fractions for purity using SDS-PAGE and mass spectrometry to confirm the molecular weight of this compound (approximately 5.25 kDa).[3]
-
Bioactivity Assay: Determine the antimicrobial activity of the purified fractions against a sensitive indicator strain, such as Lactobacillus plantarum ATCC 8014, using a well diffusion assay or by determining the minimum inhibitory concentration (MIC).
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound and its purification, based on published literature.
| Parameter | Value | Reference |
| Molecular Weight | ~5.25 kDa | [3] |
| IC50 (vs. L. plantarum ATCC 8014) | 1.13 ± 0.20 nM (Synthetic) | [1] |
| 2.0 ± 0.20 nM (Bacterially produced) | [1] | |
| Purification Yield (Synthetic) | 29-32% (after HPLC) | [1] |
Signaling Pathway and Logical Relationships
The structure of this compound is intrinsically linked to its biological function. The following diagram illustrates the relationship between its key structural features and its bacteriostatic activity.
Caption: Structure-function relationship of this compound.
Conclusion
The RP-HPLC protocol described in this application note provides a reliable and efficient method for the purification of this compound from Lactobacillus plantarum culture. The high purity of the resulting bacteriocin is essential for accurate characterization of its biological activity and for potential therapeutic development. The provided workflow, protocols, and quantitative data serve as a valuable resource for researchers in the fields of microbiology, biochemistry, and drug discovery.
References
- 1. Recipe for Success: Suggestions and Recommendations for the Isolation and Characterisation of Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nacalai.com [nacalai.com]
- 3. Method for Rapid Purification of Class IIa Bacteriocins and Comparison of Their Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and characterization of bacteriocin produced by a strain of Lacticaseibacillus rhamnosus ZFM216 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Glycocin F Activity using Agar Diffusion Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycocin F is a diglycosylated bacteriocin (B1578144) produced by Lactobacillus plantarum KW30, exhibiting bacteriostatic activity against a range of Gram-positive bacteria.[1] Its unique structure, featuring both O- and S-linked N-acetylglucosamine (GlcNAc) moieties, is crucial for its biological function.[1] The primary mechanism of action is believed to be the disruption of the N-acetylglucosamine (GlcNAc)-specific phosphotransferase system (PTS) in susceptible bacteria, thereby interfering with essential sugar uptake and regulatory pathways.[2][3] The agar (B569324) diffusion assay is a fundamental and widely used method for qualitatively and quantitatively assessing the antimicrobial activity of substances like this compound. This document provides detailed protocols and application notes for utilizing this assay to determine this compound activity.
Data Presentation
The antimicrobial efficacy of this compound and its analogues can be quantified to compare their relative potencies. The 50% inhibitory concentration (IC50) is a common metric for this purpose. Below is a summary of reported IC50 values for this compound and its synthetic variants against Lactobacillus plantarum ATCC 8014.
| Compound | Description | IC50 (nM) |
| Bacterially Produced this compound | Naturally produced by L. plantarum KW30. | 2.0 ± 0.20 |
| Synthetic this compound | Chemically synthesized this compound. | 1.13 ± 0.20 |
| This compound Analogue (two O-linked GlcNAc) | A variant with both sugar moieties attached via an oxygen atom. | 12.1 ± 0.20 |
| This compound Analogue (two S-linked GlcNAc) | A variant with both sugar moieties attached via a sulfur atom. | 0.60 ± 0.10 |
Experimental Protocols
Agar Well Diffusion Assay for this compound Activity
This protocol details the steps for performing an agar well diffusion assay to determine the bacteriostatic activity of this compound.
Materials:
-
This compound sample (purified or as a cell-free supernatant)
-
Indicator strain: Lactobacillus plantarum ATCC 8014 (or other susceptible Gram-positive bacteria)
-
MRS (de Man, Rogosa and Sharpe) agar and broth
-
Sterile petri dishes
-
Sterile cork borer or pipette tips (to create wells)
-
Sterile swabs
-
Micropipettes and sterile tips
-
Incubator set at 37°C
-
Calipers or a ruler for measuring zones of inhibition
Procedure:
-
Preparation of Indicator Strain:
-
Inoculate a single colony of Lactobacillus plantarum ATCC 8014 into 5 mL of MRS broth.
-
Incubate at 37°C for 18-24 hours to achieve a fresh overnight culture.
-
Adjust the turbidity of the culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) using sterile MRS broth.
-
-
Preparation of Agar Plates:
-
Prepare MRS agar according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the agar to 45-50°C in a water bath.
-
Pour approximately 20-25 mL of the molten agar into sterile petri dishes and allow it to solidify completely in a laminar flow hood.
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the prepared indicator strain suspension, ensuring it is fully saturated.
-
Remove excess liquid by pressing the swab against the inside of the tube.
-
Evenly streak the entire surface of the MRS agar plate with the swab in three different directions to ensure uniform growth.
-
Allow the plate to dry for 5-10 minutes.
-
-
Well Creation and Sample Application:
-
Using a sterile cork borer (6-8 mm diameter) or the wide end of a sterile pipette tip, create wells in the agar.
-
Carefully add a defined volume (e.g., 50-100 µL) of the this compound sample (at various concentrations) into each well.
-
Include a negative control (e.g., sterile MRS broth or the buffer used to dissolve this compound) and a positive control (if available).
-
-
Incubation:
-
Incubate the plates in an upright position at 37°C for 18-24 hours.
-
-
Measurement and Interpretation:
-
After incubation, observe the plates for clear zones of growth inhibition around the wells.
-
Measure the diameter of the inhibition zones in millimeters (mm) using calipers or a ruler.
-
The diameter of the zone of inhibition is proportional to the concentration and activity of this compound.
-
Visualizations
Experimental Workflow: Agar Diffusion Assay
Caption: A flowchart of the agar diffusion assay for this compound.
Proposed Mechanism of this compound Action
Caption: this compound interaction with the bacterial PTS system.
References
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Glycocin F using a Broth Microdilution Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycocin F is a glycosylated bacteriocin (B1578144) produced by Lactobacillus plantarum that exhibits bacteriostatic activity against a range of Gram-positive bacteria.[1] Its unique mechanism of action, which is believed to involve the disruption of the N-acetylglucosamine (GlcNAc)-specific phosphotransferase system (PTS), makes it a person of interest for development as a novel antimicrobial agent.[1] Determining the Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating the potency and spectrum of activity of antimicrobial compounds like this compound. The broth microdilution assay is a standardized and widely accepted method for determining the MIC of antimicrobial agents.
These application notes provide a detailed protocol for performing a broth microdilution assay to determine the MIC of this compound. Additionally, it includes information on the mechanism of action of this compound and presents available data on its inhibitory activity.
Mechanism of Action of this compound
This compound exerts its bacteriostatic effect by targeting the N-acetylglucosamine (GlcNAc)-specific phosphotransferase system (PTS) in susceptible bacteria. The proposed mechanism involves the binding of the glycosylated moieties of this compound to the PTS transporter, thereby interfering with GlcNAc uptake and signaling. This disruption of essential metabolic and signaling pathways leads to the inhibition of bacterial growth.
Data Presentation
The inhibitory activity of this compound is typically reported as the 50% inhibitory concentration (IC50), which is the concentration of the peptide that inhibits 50% of bacterial growth.
| Compound | Target Organism | IC50 (nM) | Reference |
| Bacterially produced this compound | Lactobacillus plantarum ATCC 8014 | 2.0 ± 0.20 | [2] |
| Synthesized this compound | Lactobacillus plantarum ATCC 8014 | 1.13 ± 0.20 | [2] |
| This compound analogue (two O-linked GlcNAc) | Lactobacillus plantarum ATCC 8014 | 12.1 ± 0.20 | [2] |
| This compound analogue (two S-linked GlcNAc) | Lactobacillus plantarum ATCC 8014 | 0.60 ± 0.10 | [2] |
| Recombinant this compound | Lactobacillus plantarum ATCC 8014 | 2.0 ± 0.3 | [1] |
| Wild-type this compound | Lactobacillus plantarum ATCC 8014 | 2.2 ± 0.3 | [1] |
Experimental Protocols
Broth Microdilution Assay for this compound MIC Determination
This protocol is adapted for the specific properties of this compound, a glycosylated bacteriocin.
4.1.1. Materials
-
This compound (lyophilized)
-
Test bacterial strains (e.g., Lactobacillus, Enterococcus, Streptococcus species)
-
Appropriate broth medium (e.g., MRS broth for Lactobacillus, Brain Heart Infusion (BHI) broth for Enterococcus and Streptococcus)
-
Sterile 96-well, U-bottom microtiter plates
-
Sterile deionized water or other appropriate solvent for this compound
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and multichannel pipettes
-
Incubator
4.1.2. Experimental Workflow
4.1.3. Step-by-Step Protocol
-
Preparation of this compound Stock Solution:
-
Reconstitute lyophilized this compound in sterile deionized water or a recommended solvent to a high concentration (e.g., 1 mg/mL).
-
Vortex gently to ensure complete dissolution.
-
Prepare working solutions by diluting the stock solution in the appropriate sterile broth medium.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, pick a few colonies of the test bacterium and inoculate into 5 mL of the appropriate broth medium.
-
Incubate at the optimal temperature and conditions for the specific bacterium until the culture reaches the mid-logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard).
-
Adjust the bacterial suspension with sterile broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Broth Microdilution Assay Setup:
-
Add 50 µL of sterile broth medium to all wells of a 96-well microtiter plate, except for the first column.
-
Add 100 µL of the highest concentration of this compound working solution to the wells of the first column.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate to the desired final concentration range. Discard 50 µL from the last column of dilutions.
-
The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
This will dilute the this compound concentrations by half, so the initial working solutions should be prepared at 2x the final desired concentrations.
-
Include a positive control well containing only the bacterial inoculum and broth (no this compound).
-
Include a negative control well containing only sterile broth to check for contamination.
-
-
Incubation:
-
Cover the microtiter plate and incubate at the optimal temperature for the test bacterium for 18-24 hours.
-
-
MIC Determination:
-
After incubation, determine the MIC by visual inspection for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
-
Alternatively, the optical density (OD) of each well can be measured using a microplate reader at a wavelength of 600 nm. The MIC is the lowest concentration at which the OD is not significantly different from the negative control.
-
Troubleshooting
-
No bacterial growth in the positive control: This could be due to an inactive inoculum or improper incubation conditions. Repeat the assay with a fresh bacterial culture and verify incubator settings.
-
Contamination in the negative control: This indicates a break in sterile technique. Ensure all materials are sterile and proper aseptic techniques are used.
-
Precipitation of this compound at high concentrations: If precipitation is observed, consider using a different solvent or adjusting the pH of the stock solution. Ensure the final concentration in the assay does not exceed its solubility in the broth medium.
-
Inconsistent results: This may be due to inaccurate pipetting or variations in the inoculum density. Use calibrated pipettes and ensure a standardized inoculum preparation.
Conclusion
The broth microdilution assay is a reliable and reproducible method for determining the MIC of this compound against a variety of Gram-positive bacteria. Adherence to a standardized protocol is crucial for obtaining accurate and comparable results. The data generated from this assay is essential for the preclinical evaluation of this compound as a potential therapeutic agent.
References
Application Note: Mass Spectrometry Analysis of Glycocin F Glycosylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycocin F is a bacteriocin (B1578144) produced by Lactobacillus plantarum with potent antimicrobial activity. Its biological function is intricately linked to its unique post-translational modifications, specifically the presence of both an O-linked and a novel S-linked N-acetylglucosamine (GlcNAc) moiety.[1] Characterizing the site-specific attachment and occupancy of these glycans is crucial for understanding its mechanism of action, ensuring batch-to-batch consistency in production, and for the development of new antimicrobial agents. This application note provides a detailed protocol for the mass spectrometry-based analysis of this compound glycosylation, from sample preparation to data analysis.
Experimental Protocols
A bottom-up proteomics approach is generally employed for the detailed characterization of this compound glycosylation. This involves the enzymatic digestion of the glycoprotein (B1211001) into smaller peptides, followed by liquid chromatography-mass spectrometry (LC-MS) analysis.
Sample Preparation and Proteolytic Digestion
This initial step aims to denature the protein and digest it into peptides suitable for mass spectrometry analysis.
Materials:
-
Purified this compound
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate
-
Trifluoroacetic acid (TFA)
-
C18 solid-phase extraction (SPE) cartridges
Protocol:
-
Reduction and Alkylation:
-
Dissolve approximately 50 µg of purified this compound in 50 µL of 50 mM ammonium bicarbonate buffer.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce the disulfide bonds.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 45 minutes to alkylate the cysteine residues.
-
-
Proteolytic Digestion:
-
Add trypsin to the sample at a 1:50 (enzyme:protein) ratio.
-
Incubate the mixture at 37°C overnight (12-16 hours).
-
-
Desalting:
-
Acidify the digest with 0.1% TFA.
-
Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the peptides and dry them using a vacuum centrifuge.
-
Glycopeptide Enrichment (Optional but Recommended)
Due to the generally low abundance of glycopeptides compared to non-glycosylated peptides, an enrichment step can significantly improve the detection and analysis of the glycosylated species.
Materials:
-
Hydrophilic Interaction Liquid Chromatography (HILIC) SPE cartridges
-
Acetonitrile (ACN)
-
TFA
Protocol:
-
Reconstitute the dried peptide digest in a high ACN concentration buffer (e.g., 80% ACN, 0.1% TFA).
-
Load the sample onto a pre-equilibrated HILIC SPE cartridge.
-
Wash the cartridge with the high ACN buffer to remove non-glycosylated peptides.
-
Elute the enriched glycopeptides with a low ACN concentration buffer (e.g., 50% ACN, 0.1% TFA).
-
Dry the eluted glycopeptides using a vacuum centrifuge.
LC-MS/MS Analysis
The separated glycopeptides are analyzed by a high-resolution mass spectrometer to determine their mass and sequence, and to identify the sites of glycosylation.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system with a reverse-phase C18 column
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source
LC Parameters:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 40% B over 60 minutes
-
Flow Rate: 300 nL/min
MS Parameters:
-
MS1 Scan: Full scan from m/z 350-2000
-
Data-Dependent Acquisition (DDA): Top 10 most intense precursor ions selected for fragmentation.
-
Fragmentation: Higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID). Electron transfer dissociation (ETD) can also be beneficial for preserving the labile glycan-peptide linkage.
Data Presentation
Quantitative analysis of this compound glycoforms can be achieved by comparing the peak intensities of the different glycopeptide species in the mass spectra. The following table presents a representative summary of the expected glycoforms and their hypothetical relative abundance.
| Glycopeptide | Modification | Theoretical Mass (Da) | Observed Mass (Da) | Relative Abundance (%) |
| Peptide Backbone | None | 4502.1 | 4502.3 | 5 |
| Glycopeptide 1 | O-linked GlcNAc | 4705.2 | 4705.4 | 15 |
| Glycopeptide 2 | S-linked GlcNAc | 4705.2 | 4705.5 | 10 |
| Glycopeptide 3 | Di-glycosylated | 4908.3 | 4908.6 | 70 |
Visualizations
Experimental Workflow for this compound Glycosylation Analysis
Caption: Overall workflow for the mass spectrometry-based analysis of this compound glycosylation.
Bottom-Up Proteomics Strategy for Glycopeptide Analysis
Caption: Bottom-up proteomics workflow for identifying glycopeptides from this compound.
References
Application Notes and Protocols for Site-Directed Mutagenesis of the GUCY2C (GCC) Gene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanylyl cyclase C (GC-C), encoded by the GUCY2C gene, is a transmembrane receptor primarily expressed in intestinal epithelial cells.[1][2] It plays a crucial role in maintaining intestinal fluid and ion homeostasis.[1] The binding of its endogenous ligands, guanylin (B122020) and uroguanylin, or the heat-stable enterotoxins from bacteria like E. coli, activates the intracellular guanylyl cyclase domain, leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP).[1][3] This signaling cascade, mediated by cGMP, regulates downstream effectors such as cGMP-dependent protein kinases and ion channels.[1]
Dysregulation of the GC-C signaling pathway is implicated in various gastrointestinal disorders. Gain-of-function mutations in GUCY2C can lead to congenital secretory diarrhea due to excessive fluid and electrolyte secretion.[4][5] Conversely, loss-of-function mutations are associated with conditions like meconium ileus, characterized by intestinal obstruction in newborns.[2][6] Furthermore, the GC-C signaling axis acts as a tumor suppressor in colorectal cancer.[2][7][8] The loss of its ligands is an early and near-universal event in colorectal tumorigenesis, leading to the silencing of this protective pathway.[2][7][8]
Site-directed mutagenesis is an invaluable molecular biology technique used to introduce specific, targeted mutations into a DNA sequence.[9] This allows for the precise investigation of the structure-function relationships of proteins, the study of disease-causing mutations, and the engineering of proteins with novel properties. By applying site-directed mutagenesis to the GUCY2C gene, researchers can elucidate the roles of specific amino acid residues in ligand binding, receptor activation, and downstream signaling. This knowledge is critical for understanding the pathophysiology of GC-C-related diseases and for the development of novel therapeutic strategies, such as GC-C agonists for colorectal cancer prevention and treatment.
These application notes provide a comprehensive guide to performing site-directed mutagenesis on the GUCY2C gene, including detailed protocols and data presentation guidelines.
Data Presentation: Impact of GUCY2C Mutations
The following tables summarize the effects of known mutations in the GUCY2C gene, providing a valuable resource for designing and interpreting site-directed mutagenesis experiments.
Table 1: Gain-of-Function Mutations in GUCY2C
| Mutation | Domain | Phenotype | cGMP Production | Reference |
| p.Asp794Val | Guanylyl Cyclase | Chronic Diarrhea | Increased basal and ligand-stimulated | [5] |
| p.Leu770Pro | Guanylyl Cyclase | Congenital Secretory Diarrhea | Not explicitly quantified, but gain-of-function | [10] |
| Multiple activating mutations | Various cytoplasmic domains | Chronic Diarrhea | Ligand-independent and enhanced ligand-stimulated | [4] |
Table 2: Loss-of-Function Mutations in GUCY2C
| Mutation | Domain | Phenotype | cGMP Production | Reference |
| Multiple inactivating mutations | Various | Meconium Ileus | Reduced | [6] |
| T298M | Extracellular | Meconium Ileus | Reduced cGMP production on ST addition | [1] |
| Frameshift deleting GCD | Guanylyl Cyclase | Meconium Ileus | Abolished | [1] |
Table 3: Mutations with Other Effects
| Mutation | Domain | Phenotype | Effect | Reference |
| Various | Extracellular | - | Reduced ligand binding | [1] |
| Various | Kinase-Homology | - | Altered allosteric regulation by ATP | [1] |
Signaling Pathway and Experimental Workflow
To visualize the key molecular interactions and the experimental process, the following diagrams are provided.
Caption: The Guanylyl Cyclase C (GCC) signaling pathway.
Caption: Workflow for site-directed mutagenesis of the GUCY2C gene.
Experimental Protocols
This section provides a detailed protocol for performing site-directed mutagenesis of the GUCY2C gene using a PCR-based method, such as the QuikChange™ protocol.
Primer Design for Site-Directed Mutagenesis
Successful site-directed mutagenesis relies on the careful design of mutagenic primers.
-
Primer Length: Primers should be between 25 and 45 bases in length.[11][12]
-
Mutation Position: The desired mutation (single or multiple base changes, insertion, or deletion) should be located in the center of the primer, with 10-15 bases of correct sequence on both sides.[11]
-
Melting Temperature (Tm): The Tm of the primers should be ≥78°C. The following formula can be used for estimation: Tm = 81.5 + 0.41(%GC) - 675/N - %mismatch (where N is the primer length).[12]
-
GC Content: Primers should have a minimum GC content of 40%.[11]
-
Terminal Base: Primers should terminate in one or more C or G bases.[11]
-
Complementarity: Both forward and reverse primers must contain the mutation and anneal to the same sequence on opposite strands of the plasmid.
PCR-Based Site-Directed Mutagenesis
Materials:
-
High-fidelity DNA polymerase (e.g., PfuUltra, Phusion, Q5)
-
10x reaction buffer
-
dNTP mix (10 mM)
-
Mutagenic forward and reverse primers (10 µM)
-
Template DNA (GUCY2C in a suitable expression vector, 5-50 ng/µl)
-
Nuclease-free water
-
DMSO (optional, for GC-rich templates)
PCR Reaction Setup (50 µl total volume):
| Component | Volume | Final Concentration |
| 10x Reaction Buffer | 5 µl | 1x |
| dNTP Mix (10 mM) | 1 µl | 0.2 mM |
| Forward Primer (10 µM) | 1.25 µl | 0.25 µM |
| Reverse Primer (10 µM) | 1.25 µl | 0.25 µM |
| Template DNA (5-50 ng/µl) | 1 µl | 5-50 ng |
| High-Fidelity DNA Polymerase | 1 µl | - |
| Nuclease-free water | Up to 50 µl | - |
| DMSO (optional) | (2.5 µl) | (5%) |
PCR Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 30 sec | 1 |
| Denaturation | 95°C | 30 sec | 16-18 |
| Annealing | 55-68°C | 1 min | |
| Extension | 68°C or 72°C | 1 min/kb of plasmid length | |
| Final Extension | 68°C or 72°C | 5 min | 1 |
| Hold | 4°C | ∞ |
Note: The annealing temperature should be optimized based on the primer Tm. The extension time depends on the size of the plasmid and the polymerase used.
DpnI Digestion of Parental DNA
Following PCR, the parental (non-mutated) plasmid DNA must be digested. The newly synthesized DNA is not methylated and will be resistant to DpnI digestion.
-
Add 1 µl of DpnI restriction enzyme (10-20 U/µl) directly to the PCR product.
-
Mix gently and incubate at 37°C for 1-2 hours.[11]
Transformation into Competent E. coli
-
Thaw a tube of high-efficiency competent E. coli cells (e.g., DH5α, XL1-Blue) on ice.
-
Add 1-2 µl of the DpnI-treated PCR product to the competent cells.
-
Incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45-90 seconds.
-
Immediately place the tube back on ice for 2 minutes.
-
Add 250-500 µl of SOC or LB medium and incubate at 37°C for 1 hour with shaking.
-
Plate 100-200 µl of the cell suspension on an LB agar (B569324) plate containing the appropriate antibiotic for plasmid selection.
-
Incubate the plate overnight at 37°C.
Verification of Mutation
-
Select several individual colonies and inoculate them into liquid LB medium with the appropriate antibiotic.
-
Grow the cultures overnight at 37°C with shaking.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the presence of the desired mutation by Sanger sequencing of the purified plasmid DNA.
Functional Analysis of Mutant GC-C Protein
Once the mutation is confirmed, the functional consequences can be assessed.
-
Expression of Mutant Protein: Transfect a suitable mammalian cell line (e.g., HEK293T, COS-7) that does not endogenously express GC-C with the plasmid encoding the mutant GUCY2C.
-
Ligand Stimulation: Treat the transfected cells with known GC-C ligands (e.g., guanylin, uroguanylin, or the heat-stable enterotoxin STa).
-
cGMP Measurement: Measure the intracellular cGMP levels using a cGMP enzyme immunoassay (EIA) kit. Compare the basal and ligand-stimulated cGMP production of the mutant GC-C to the wild-type receptor.
-
Downstream Signaling Analysis: Investigate the effects of the mutation on downstream signaling pathways. This can include assessing the phosphorylation of downstream targets like the cystic fibrosis transmembrane conductance regulator (CFTR) or measuring changes in cell proliferation rates. For example, DNA synthesis can be quantified by 3H-thymidine incorporation, and cell proliferation can be measured by colony formation assays.[13]
Conclusion
Site-directed mutagenesis of the GUCY2C gene is a powerful approach to unravel the molecular mechanisms underlying its function in health and disease. The protocols and data provided in these application notes offer a solid foundation for researchers to design and execute experiments aimed at understanding the intricate roles of this important intestinal receptor. Such studies will undoubtedly contribute to the development of targeted therapies for a range of gastrointestinal disorders, from congenital diarrheas to colorectal cancer.
References
- 1. Mutational landscape of receptor guanylyl cyclase C: Functional analysis and disease-related mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guanylyl Cyclase 2C (GUCY2C) in Gastrointestinal Cancers: Recent Innovations and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guanylyl cyclase structure, function and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gut.bmj.com [gut.bmj.com]
- 5. Novel GUCY2C variant causing familial diarrhea in a Mennonite kindred and a potential therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Meconium Ileus Caused by Mutations in GUCY2C, Encoding the CFTR-Activating Guanylate Cyclase 2C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An update on guanylyl cyclase C in the diagnosis, chemoprevention, and treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. De Novo GUCY2C and PRR12 Mutations in a Patient With Chronic Diarrhea, Small Bowel Obstructions, and Developmental Delay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Site-Directed Mutagenesis [protocols.io]
- 12. research.cbc.osu.edu [research.cbc.osu.edu]
- 13. The hormone receptor GUCY2C suppresses intestinal tumor formation by inhibiting AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Yield Expression of Glycocin F using the pRV610gcc Plasmid System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycocin F (GccF) is a diglycosylated bacteriocin (B1578144) produced by Lactobacillus plantarum KW30, exhibiting potent bacteriostatic activity against a range of Gram-positive bacteria, including vancomycin-resistant enterococci.[1] Its unique structure and mechanism of action make it a promising candidate for the development of novel antimicrobial agents. The pRV610gcc plasmid has been engineered as a robust system for the heterologous expression of this compound in Lactobacillus plantarum NC8, a non-native host. This system provides a reliable platform for producing GccF for research and preclinical development.
The pRV610gcc is an 11.2-kbp shuttle vector, capable of replication in both E. coli and Lactic Acid Bacteria (LAB).[1][2] A key feature of this plasmid is the incorporation of the entire 7-gene cluster responsible for this compound biosynthesis and immunity, under the control of their native promoters.[1][2] This ensures the coordinated expression of all necessary components for the production of mature, fully active this compound. Expression in L. plantarum NC8 using this system has been shown to yield this compound levels comparable to that of the native producer strain, L. plantarum KW30.[1][2]
Principle of the System
The pRV610gcc plasmid introduces the complete this compound gene cluster (gcc) into the host strain L. plantarum NC8. This cluster includes:
-
gccF : The structural gene for the this compound prepropeptide.
-
gccA : Encodes a glycosyltransferase responsible for the addition of N-acetylglucosamine (GlcNAc) to the peptide.
-
gccB/C : Code for an ABC transporter complex involved in the processing and export of the mature bacteriocin.
-
gccD/E : Putative regulatory proteins.
-
gccG : A putative immunity protein.
-
gccH : A putative thioredoxin.
Expression of the gcc cluster is driven by its native promoters, which allows for production of this compound that is correctly folded, post-translationally modified, and secreted from the host cell.
Quantitative Data Summary
While precise, high-throughput quantitative data for this compound expression using the pRV610gcc system is not extensively published, studies have demonstrated production levels that are qualitatively similar to the native L. plantarum KW30 strain. The following table summarizes the available comparative and quantitative information.
| Parameter | L. plantarum NC8 (pRV610gcc) | L. plantarum KW30 (Native) | Reference |
| Expression Level | "Similar to KW30" | Peak production in late log phase | [1][3] |
| Specific Activity | Not reported | IC50 of ~2.0 nM against indicator strains | |
| Production Phase | Dependent on native promoters | Late logarithmic phase | [3] |
| Post-translational Modifications | Fully glycosylated and secreted | Fully glycosylated and secreted | [1] |
Experimental Protocols
Transformation of Lactobacillus plantarum NC8 with pRV610gcc
This protocol describes the preparation of electrocompetent L. plantarum NC8 cells and their transformation with the pRV610gcc plasmid.
Materials:
-
Lactobacillus plantarum NC8 culture
-
pRV610gcc plasmid DNA (100 ng/µL)
-
MRS broth and agar (B569324)
-
Erythromycin (10 µg/mL)
-
Glycine
-
Sucrose
-
MgCl₂
-
Sterile electroporation cuvettes (2 mm gap)
-
Electroporator
Procedure:
-
Preparation of Electrocompetent Cells:
-
Inoculate 5 mL of MRS broth with L. plantarum NC8 and incubate overnight at 30°C without shaking.
-
The next day, inoculate 50 mL of fresh MRS broth with 1% of the overnight culture and grow at 30°C to an OD₆₀₀ of 0.6-0.8.
-
Chill the culture on ice for 10 minutes.
-
Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with 50 mL of ice-cold sterile water.
-
Resuspend the pellet in 1 mL of 10% glycerol and transfer to a microcentrifuge tube.
-
Pellet the cells and resuspend in 100 µL of 10% glycerol. The cells are now ready for electroporation.
-
-
Electroporation:
-
Add 1-2 µL of pRV610gcc plasmid DNA to 40 µL of competent cells.
-
Transfer the cell/DNA mixture to a pre-chilled electroporation cuvette.
-
Pulse the cells using an electroporator with settings of 1.8 kV, 200 Ω, and 25 µF.
-
Immediately add 1 mL of pre-warmed MRS broth to the cuvette and transfer the cell suspension to a sterile tube.
-
Incubate at 30°C for 2-3 hours to allow for recovery and expression of the antibiotic resistance marker.
-
Plate 100 µL of the cell suspension onto MRS agar plates containing 10 µg/mL erythromycin.
-
Incubate the plates anaerobically at 30°C for 48-72 hours until colonies appear.
-
Cultivation and Expression of this compound
Materials:
-
MRS broth
-
Erythromycin (10 µg/mL)
-
500 mL baffled flasks
Procedure:
-
Pick a single colony of L. plantarum NC8 (pRV610gcc) from the selective plate and inoculate a 10 mL starter culture of MRS broth with 10 µg/mL erythromycin.
-
Incubate overnight at 30°C without shaking.
-
Inoculate 200 mL of MRS broth in a 500 mL baffled flask with the overnight culture to an initial OD₆₀₀ of 0.05.
-
Incubate at 30°C with gentle agitation (100 rpm) for 16-24 hours. Expression of this compound is driven by its native promoters and occurs throughout the growth phase, with a potential increase in the late logarithmic phase.
Purification of Secreted this compound
This protocol describes a general method for the purification of this compound from the culture supernatant.
Materials:
-
Culture supernatant from L. plantarum NC8 (pRV610gcc)
-
Solid Phase Extraction (SPE) C18 cartridges
-
Trifluoroacetic acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Harvesting Supernatant: Centrifuge the culture at 10,000 x g for 20 minutes at 4°C to pellet the cells. Collect the supernatant.
-
Ammonium Sulfate Precipitation (Optional): Slowly add ammonium sulfate to the supernatant to a final saturation of 60% (w/v) while stirring at 4°C. Allow precipitation to occur overnight. Collect the precipitate by centrifugation at 12,000 x g for 30 minutes. Resuspend the pellet in a minimal volume of 20 mM sodium phosphate (B84403) buffer (pH 6.0).
-
Solid Phase Extraction:
-
Condition a C18 SPE cartridge with 100% acetonitrile followed by equilibration with 0.1% TFA in water.
-
Load the resuspended pellet or the clarified supernatant onto the cartridge.
-
Wash the cartridge with 0.1% TFA in water to remove unbound proteins.
-
Elute the bound this compound with a stepwise gradient of acetonitrile (e.g., 20%, 40%, 60%, 80%) in 0.1% TFA.
-
-
Reverse-Phase HPLC:
-
Pool the fractions from the SPE that show activity (determined by an agar well diffusion assay).
-
Inject the pooled fractions onto a C18 HPLC column.
-
Elute with a linear gradient of acetonitrile in 0.1% TFA.
-
Monitor the elution profile at 220 nm and collect fractions.
-
Assay the fractions for this compound activity and confirm the purity and identity by mass spectrometry.
-
Visualizations
This compound Expression Workflow
Caption: Experimental workflow for this compound expression.
This compound Biosynthesis and Export Pathway
Caption: this compound biosynthesis and export pathway.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Glycocin F Yield from Lactobacillus plantarum
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the yield of Glycocin F from Lactobacillus plantarum cultures.
Troubleshooting Guide
Issue: Low or No Detectable this compound Activity
Possible Cause 1: Suboptimal Culture Conditions.
The production of bacteriocins, including this compound, is highly dependent on specific environmental and nutritional factors.
Suggested Solution:
Optimize the culture parameters based on established findings for bacteriocin (B1578144) production in Lactobacillus plantarum. Key parameters to consider include temperature, pH, and aeration.
Experimental Protocol: Optimization of Culture Conditions
-
Inoculum Preparation:
-
Fermentation:
-
Prepare MRS broth with varying parameters to be tested. For example:
-
Inoculate the prepared media with the prepared L. plantarum culture.
-
Incubate for 24-48 hours.
-
-
Activity Assay:
-
Harvest the cell-free supernatant by centrifugation.
-
Determine the bacteriocin activity using a well diffusion assay or a microtiter plate-based method against a sensitive indicator strain like Lactobacillus plantarum ATCC 8014.[4]
-
Data Presentation: Optimal Culture Conditions for Bacteriocin Production by L. plantarum
| Parameter | Optimal Range/Value | Reference Strain(s) | Citation |
| Temperature | 22-27°C | L. plantarum LPCO10 | [1][2] |
| 30°C | L. plantarum ST13BR | [5] | |
| 36-37°C | L. plantarum (general) | [3][6] | |
| Initial pH | 6.5 - 7.0 | L. plantarum (general) | [3][6] |
| 4.0 and 7.0 | L. plantarum CM 114 | [3] | |
| Aeration | No aeration (static) | L. plantarum LPCO10 | [1][2] |
| Inoculum Size | 10^7.3 - 10^7.4 CFU/mL | L. plantarum LPCO10 | [1][2] |
| 1% (v/v) | L. plantarum (general) | [6] |
Possible Cause 2: Inappropriate Culture Medium Composition.
The availability of specific nutrients, particularly carbon and nitrogen sources, significantly influences bacteriocin production.
Suggested Solution:
Modify the composition of the MRS medium to enhance this compound yield. Key components to investigate are the primary carbon source, nitrogen sources, and the presence of surfactants like Tween 80.
Experimental Protocol: Media Component Optimization
-
Basal Medium: Prepare a modified MRS broth where the component of interest can be varied.
-
Carbon Source:
-
Replace glucose with other carbohydrates such as sucrose, fructose, lactose, or maltose (B56501) at a concentration of 2% (w/v).[5]
-
-
Nitrogen Source:
-
Replace or supplement the standard nitrogen sources (peptone, beef extract, yeast extract) with alternatives. Test different combinations and concentrations. For example, using meat extract or yeast extract as the sole nitrogen source has been shown to be effective.[5]
-
-
Surfactant Addition:
-
Supplement the MRS broth with Tween 80. It has been reported to increase bacteriocin production by over 50%.[5]
-
-
Incubation and Activity Assay: Follow the steps outlined in the "Optimization of Culture Conditions" protocol.
Data Presentation: Effect of Media Components on Bacteriocin Production
| Media Component | Modification | Observed Effect | Reference Strain | Citation |
| Carbon Source | 2% Maltose | Maximal production (6,400 AU/ml) | L. plantarum ST13BR | [5] |
| 1% Dextrose | Maximum activity | L. plantarum (general) | [6] | |
| Nitrogen Source | Meat extract or Yeast extract (sole source) | Stimulated production (6,400 AU/ml) | L. plantarum ST13BR | [5] |
| 1% Ammonium (B1175870) nitrate | Maximum activity | L. plantarum (general) | [6] | |
| Surfactant | Tween 80 | Increased production by >50% | L. plantarum ST13BR | [5] |
| Salt (NaCl) | 2.3 - 2.5% | Optimal for production | L. plantarum LPCO10 | [1][2] |
Possible Cause 3: Inefficient this compound Purification.
This compound may be lost or inactivated during the purification process.
Suggested Solution:
Employ a systematic purification strategy that has been validated for bacteriocins. A common and effective method involves ammonium sulfate (B86663) precipitation followed by chromatographic steps.
Experimental Protocol: this compound Purification
-
Cell-Free Supernatant Preparation:
-
Culture L. plantarum in optimized MRS broth for 48 hours at 35°C.[7]
-
Centrifuge the culture at 8,000 x g for 15 minutes to pellet the cells.
-
Collect the supernatant and filter it through a 0.22 µm filter to obtain the cell-free supernatant (CFS).[7]
-
Adjust the pH of the CFS to 6.5-7.0 with NaOH to minimize the inhibitory effect of organic acids.[7]
-
-
Ammonium Sulfate Precipitation:
-
Slowly add ammonium sulfate to the CFS to a final saturation of 75%.
-
Stir gently at 4°C for at least 4 hours or overnight.
-
Collect the precipitate by centrifugation at high speed (e.g., 10,000 x g) for 30 minutes at 4°C.
-
Resuspend the pellet in a minimal volume of a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
-
Chromatography:
Frequently Asked Questions (FAQs)
Q1: What is the basic structure of this compound and how might this affect its production and stability?
A1: this compound is a 43-amino acid bacteriocin produced by Lactobacillus plantarum.[4][8] Its structure is unique as it is a diglycosylated peptide, containing two β-linked N-acetylglucosamine (GlcNAc) moieties. One GlcNAc is O-linked to a serine residue, and the other is S-linked to a cysteine residue, a novel type of post-translational modification.[9] The peptide also contains two disulfide bonds that hold together its two α-helical domains.[9] This complex, post-translationally modified structure implies that production is not solely dependent on ribosomal synthesis but also on the efficiency of the glycosylation and disulfide bond formation machinery of the host strain. The stability of this compound is influenced by these modifications, and conditions that might disrupt disulfide bonds or glycosidic linkages could lead to inactivation.
Q2: Are there known signaling pathways that regulate this compound production?
A2: While the specific signaling pathways for this compound are not fully elucidated in the provided search results, bacteriocin production in Lactobacillus plantarum is generally regulated by a quorum-sensing mechanism. This typically involves a three-component system consisting of an induction factor peptide, a histidine protein kinase, and a response regulator. The response regulator, upon activation, induces the expression of the genes responsible for bacteriocin production and immunity.
Q3: What are the key steps in an experimental workflow for optimizing this compound yield?
A3: A typical workflow for optimizing this compound yield involves several key stages, from initial culture setup to final quantification of the purified product.
Caption: Experimental workflow for this compound optimization.
Q4: How can I troubleshoot the loss of this compound activity after purification?
A4: Loss of activity post-purification can be due to several factors. Here is a logical troubleshooting process:
Caption: Troubleshooting loss of this compound activity.
References
- 1. Optimization of Bacteriocin Production by Batch Fermentation of Lactobacillus plantarum LPCO10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. biotechnologyjournals.com [biotechnologyjournals.com]
- 4. Optimized Genetic Tools Allow the Biosynthesis of this compound and Analogues Designed To Test the Roles of gcc Cluster Genes in Bacteriocin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Optimization of bacteriocin production by Lactobacillus plantarum using Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.rifst.ac.ir [journals.rifst.ac.ir]
- 8. journals.asm.org [journals.asm.org]
- 9. rcsb.org [rcsb.org]
Technical Support Center: Recombinant Glycocin F Production
Welcome to the technical support center for recombinant Glycocin F. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the low-yield production of recombinant this compound.
Frequently Asked Questions (FAQs)
Q1: My recombinant this compound expression is very low or undetectable. What are the likely causes?
A1: Low or undetectable expression of this compound can stem from several factors, ranging from the expression construct to the culture conditions. Key areas to investigate include:
-
Vector and Gene Cluster Integrity: The entire 7-gene cluster (gcc) is necessary for the efficient production of this compound.[1][2] Ensure the integrity of your expression vector and the inserted gene cluster. Sequence verification is crucial to rule out any mutations or frameshift errors.
-
Promoter Activity: The native promoters within the gcc gene cluster regulate its expression.[1][2] Ensure that the chosen expression host and culture conditions are conducive to the activity of these promoters.
-
Codon Usage: If you have synthesized parts of the gene cluster, significant codon bias between your synthetic gene and the expression host can lead to poor translation. Analyze the codon usage and consider codon optimization if necessary.
-
Toxicity of this compound: High concentrations of this compound can be bacteriostatic to the expression host itself.[1][2] This can lead to slow growth and reduced protein production.
Q2: I'm observing protein expression, but the majority of it is in the form of insoluble inclusion bodies. How can I improve the solubility of this compound?
A2: Inclusion body formation is a common issue in recombinant protein production, often caused by high expression rates and improper protein folding.[3] To improve the solubility of this compound, consider the following strategies:
-
Lower Induction Temperature: Reducing the culture temperature after induction (e.g., to 18-25°C) can slow down the rate of protein synthesis, which may promote proper folding and increase the yield of soluble protein.
-
Optimize Inducer Concentration: If using an inducible promoter system, lowering the inducer concentration can reduce the expression rate and potentially decrease the formation of inclusion bodies.
-
Choice of Expression Host: Different host strains have varying capacities for protein folding and post-translational modifications. Consider testing different Lactobacillus or other suitable expression strains.
-
Co-expression of Chaperones: Co-expressing molecular chaperones can assist in the proper folding of your target protein, thereby increasing its solubility.
Q3: My this compound yield is significantly reduced after the purification step. What could be the reason?
A3: A significant loss of this compound during purification can be attributed to several factors related to the purification protocol and the protein's properties.
-
Inefficient Cell Lysis: A substantial amount of this compound may remain trapped within the cells if lysis is incomplete.[4]
-
Protein Degradation: Proteases released during cell lysis can degrade this compound. It is advisable to perform all purification steps at low temperatures (e.g., 4°C) and to use protease inhibitor cocktails.[4]
-
Suboptimal Buffer Conditions: The pH and salt concentration of the buffers used during purification can affect the stability and recovery of this compound.
-
Glycosylation-Specific Purification: Since this compound is a glycoprotein, affinity chromatography using lectins that bind to its specific sugar residues (N-acetyl-d-glucosamine) can be an effective purification strategy.[5]
Q4: How do culture conditions affect the yield of this compound?
A4: Culture conditions play a critical role in the production of bacteriocins like this compound.[6][7][8][9] Key parameters to optimize include:
-
pH: The pH of the culture medium can significantly influence bacteriocin (B1578144) production. For many lactic acid bacteria, a controlled pH between 5.5 and 6.5 is optimal for both growth and bacteriocin synthesis.[7]
-
Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources in the medium can impact biomass and bacteriocin yield.[6][10] Glucose is often the preferred carbon source for stimulating bacteriocin production.[6]
-
Temperature: The optimal temperature for the growth of the expression host may not be the same as the optimal temperature for this compound production. A temperature range of 30-37°C is generally suitable for Lactobacillus species.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues leading to low yields of recombinant this compound.
Problem 1: Low or No Expression of this compound
| Potential Cause | Recommended Solution |
| Plasmid Integrity Issues | Re-sequence the entire gcc gene cluster in your plasmid to verify the absence of mutations or frameshift errors. |
| Inefficient Promoter Activity | Ensure that the expression host and culture conditions are suitable for the native gcc promoters. |
| Suboptimal Culture Conditions | Optimize culture parameters such as pH, temperature, and media composition. Refer to the table below for recommended ranges. |
| Toxicity to Host | Monitor cell growth post-induction. If a significant decrease in growth rate is observed, consider using a lower induction level or a more tightly regulated expression system. |
Problem 2: this compound is Expressed but Insoluble (Inclusion Bodies)
| Potential Cause | Recommended Solution |
| High Expression Rate | Lower the induction temperature to 18-25°C and reduce the inducer concentration. |
| Improper Protein Folding | Test different expression hosts or co-express molecular chaperones to assist in proper folding. |
| Inefficient Disulfide Bond Formation | Ensure that the expression host provides a suitable environment for the formation of the two essential disulfide bonds in this compound. |
Problem 3: Significant Loss of this compound During Purification
| Potential Cause | Recommended Solution |
| Inefficient Cell Lysis | Employ a robust cell lysis method (e.g., sonication, high-pressure homogenization) and confirm lysis efficiency microscopically. |
| Proteolytic Degradation | Add a protease inhibitor cocktail to the lysis buffer and maintain low temperatures (4°C) throughout the purification process.[4] |
| Suboptimal Purification Strategy | Utilize affinity chromatography with lectins specific for N-acetyl-d-glucosamine (GlcNAc) to specifically capture glycosylated this compound.[5] |
| Incorrect Buffer Composition | Optimize the pH and ionic strength of all purification buffers to ensure the stability of this compound. |
Data Presentation
Table 1: Impact of Culture Conditions on Bacteriocin Production
| Parameter | Condition | Effect on Yield | Reference |
| pH | 5.5 - 6.5 | Optimal for growth and production | [7] |
| < 5.0 or > 7.0 | Reduced yield | [10] | |
| Temperature | 30°C | Generally optimal for Lactobacillus | [1] |
| 37°C | May lead to higher biomass but lower specific productivity | ||
| Carbon Source | Glucose (0.1% - 3.0%) | Effective at increasing bacteriocin in the culture medium | [10] |
| Other sugars (mannose, fructose) | Variable effects depending on the strain | [10] | |
| Nitrogen Source | Tryptone, Peptone, Beef Extract | Can enhance bacteriocin production | [10] |
| Removal of nitrogen sources | Can completely nullify bacteriocin production | [10] |
Experimental Protocols
Protocol 1: Expression of Recombinant this compound in Lactobacillus plantarum
-
Transformation: Transform the expression plasmid (e.g., pRV610gcc) into a suitable L. plantarum host strain (e.g., NC8).[1][2]
-
Inoculation: Inoculate a single colony into MRS broth containing the appropriate antibiotic and grow overnight at 30°C without shaking.
-
Scale-up: Inoculate a larger culture volume with the overnight culture to a starting OD₆₀₀ of 0.05-0.1.
-
Growth: Grow the culture at 30°C until it reaches the late logarithmic phase of growth.
-
Harvesting: Harvest the cells by centrifugation at 4°C. The supernatant can be collected to test for secreted this compound.
Protocol 2: Purification of this compound using Affinity Chromatography
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer containing a protease inhibitor cocktail. Lyse the cells using sonication or a French press.
-
Clarification: Centrifuge the lysate at high speed to pellet the cell debris. Collect the supernatant containing the soluble this compound.
-
Affinity Chromatography:
-
Equilibrate a lectin affinity column (e.g., Concanavalin A Sepharose) with binding buffer.[5]
-
Load the clarified supernatant onto the column.
-
Wash the column with several column volumes of wash buffer to remove unbound proteins.
-
Elute the bound this compound using an elution buffer containing a competitive sugar (e.g., α-D-mannopyranoside).
-
-
Buffer Exchange: Perform buffer exchange on the eluted fractions to transfer the purified this compound into a suitable storage buffer.
Visualizations
This compound Production Workflow
Caption: A general workflow for the production and purification of recombinant this compound.
Troubleshooting Logic for Low this compound Yield
Caption: A decision tree for troubleshooting low yields of recombinant this compound.
References
- 1. Optimized Genetic Tools Allow the Biosynthesis of this compound and Analogues Designed To Test the Roles of gcc Cluster Genes in Bacteriocin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized Genetic Tools Allow the Biosynthesis of this compound and Analogues Designed To Test the Roles of gcc Cluster Genes in Bacteriocin Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Purification or Removal of Glycoproteins and Polysaccharides [sigmaaldrich.com]
- 6. Fermentation factors influencing the production of bacteriocins by lactic acid bacteria: a review - RSC Advances (RSC Publishing) DOI:10.1039/C6RA24579J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Fermentation factors influencing the production of bacteriocins by lactic acid bacteria: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Recipe for Success: Suggestions and Recommendations for the Isolation and Characterisation of Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chemical Synthesis of S-Glycosylated Peptides
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical synthesis of S-glycosylated peptides.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of S-glycosylated peptides.
Question: My reaction yield for S-glycosidic bond formation is unexpectedly low. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in S-glycosylation reactions are a common challenge, often stemming from substrate degradation, inappropriate reaction conditions, or inefficient activation of the glycosyl donor. The lability of certain protecting groups or linkages on the peptide or glycan can lead to decomposition under standard glycosylation conditions.[1][2]
Troubleshooting Steps:
-
Evaluate Substrate Stability: Assess the stability of your peptide and glycosyl donor under the planned reaction conditions. The presence of labile ester bonds or other sensitive functional groups may necessitate milder glycosylation protocols.[1]
-
Screen Reaction Conditions: The outcome of a glycosylation reaction is highly dependent on the choice of promoter, solvent, and protecting groups.[1][3] A systematic screening of different conditions is often necessary to find the optimal protocol for a specific substrate.
-
Optimize Promoter and Additives: The choice of promoter is critical. For instance, in Koenigs-Knorr type reactions, the type and amount of silver salt and other additives can significantly impact yield.[2]
-
Consider Alternative Glycosyl Donors: If a particular glycosyl donor is proving problematic, consider alternatives. For example, glycosyl Bunte salts have been developed as efficient donors for cysteine-selective S-glycosylation under mild, alkaline buffer conditions.[4]
Data Presentation: Optimization of Glycosylation Conditions
The following table summarizes the results of an optimization study for the glycosylation of a complex molecule, demonstrating how varying the reaction conditions can dramatically improve yield.
| Entry | Promoter/Conditions | Solvent | Yield (%) | Reference |
| 1 | NIS, TfOH | DCM | 0 | [2] |
| 2 | TMSOTf | DCM | 0 | [2] |
| 3 | AgOTf | Toluene | 0 | [2] |
| 4 | MeSBr, AgOTf | DCM | 0 | [2] |
| 5 | PhSO2Cl, AgOTf, DTBMP | DCM | 20 | [2] |
| 6 | PhSO2Cl, AgOTf, DTBMP | Toluene | 60 | [2] |
NIS: N-Iodosuccinimide; TfOH: Triflic acid; TMSOTf: Trimethylsilyl triflate; AgOTf: Silver triflate; MeSBr: Methylsulfenyl bromide; PhSO2Cl: Benzenesulfonyl chloride; DTBMP: 2,6-Di-tert-butyl-4-methylpyridine; DCM: Dichloromethane.
Question: I am observing significant side products during my synthesis. What are the most common side reactions and how can I minimize them?
Answer: Side reactions in glycopeptide synthesis can compromise purity and yield. Key side reactions include aspartimide formation, racemization, and unwanted acylation of glycan hydroxyl groups.[5][6]
-
Aspartimide Formation: This occurs when the backbone amide nitrogen attacks the side-chain carbonyl of an aspartic acid residue, particularly when the following residue is small (e.g., Gly, Ser). This can be suppressed by using pseudoproline dipeptides or specific protecting groups on the aspartic acid side chain.[7][8]
-
Racemization: The stereochemical integrity of amino acids can be compromised during activation, especially for residues like Cysteine and Histidine.[6] The choice of coupling reagents, solvent polarity, and base can influence the extent of racemization.[9]
-
Unwanted Acylation: If hydroxyl groups on the carbohydrate moiety are not adequately protected, they can be acylated during the coupling steps of solid-phase peptide synthesis (SPPS).[5]
Mitigation Strategies:
-
Protecting Group Strategy: Employ an orthogonal protecting group strategy where the glycan protecting groups are stable to the conditions of peptide synthesis (e.g., Fmoc deprotection) and vice-versa.[3][10]
-
Optimized Coupling: Use coupling reagents known to suppress racemization. The reaction conditions (solvent, temperature, base) should be carefully controlled.
-
Convergent Synthesis: Synthesize the peptide and the S-glycosylated cysteine building block separately before ligating them. This "convergent" approach can reduce the number of synthetic steps the sensitive glycan is exposed to.[11][12]
Question: My final deprotection step is cleaving the S-glycosidic bond. How can I prevent this?
Answer: The stability of glycosidic bonds is highly dependent on the reaction conditions. While S-glycosidic linkages are generally more stable to hydrolysis than their O-linked counterparts, they are not completely inert, especially under harsh acidic conditions commonly used for final peptide deprotection and cleavage from the resin (e.g., high concentrations of trifluoroacetic acid, TFA).[5][13]
Troubleshooting Steps:
-
Use Scavengers: During TFA-mediated deprotection, reactive carbocations are generated that can attack the glycosidic linkage. The addition of scavengers like triisopropylsilane (B1312306) (TIS) and water is crucial to quench these species.
-
Modify Cleavage Cocktail: Reduce the concentration or duration of the TFA treatment. A careful balance is needed to ensure complete removal of side-chain protecting groups without cleaving the desired glycosidic bond.
-
Acid-Labile Protecting Groups: Consider using more acid-labile protecting groups on the peptide side chains, which would allow for milder final cleavage conditions.[5]
-
Protecting Group Influence: The type of protecting groups on the sugar itself can influence the acid lability of the glycosidic bond. For example, acetyl-protected fucosides have been shown to be more resistant to acidic treatment than their benzyl-protected counterparts.[5]
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical strategies for synthesizing S-glycosylated peptides?
There are two main strategies for the chemical synthesis of glycopeptides: the direct (or building block) method and the convergent (or fragment-condensation) method .[11][12][14]
-
Direct Synthesis: In this approach, a pre-synthesized S-glycosylated cysteine amino acid, with appropriate protecting groups, is incorporated as a building block during standard stepwise solid-phase peptide synthesis (SPPS).[5][12] This method offers precise control over the glycosylation site.
-
Convergent Synthesis: This strategy involves the separate synthesis of the peptide chain and the glycosyl donor. The glycosylation is then performed "on-resin" by reacting the glycosyl donor with a cysteine residue on the fully or partially assembled peptide.[7] This can be advantageous for long peptides or when the glycan is particularly sensitive.
Q2: What are the critical considerations for choosing a protecting group strategy?
Protecting groups are fundamental to a successful synthesis. Key considerations include:
-
Orthogonality: The protecting groups on the glycan, the peptide backbone (e.g., Fmoc), and the amino acid side chains must be removable under different conditions to avoid unintended deprotection.[10]
-
Influence on Reactivity: Protecting groups are not just masks; they electronically and sterically influence the reactivity of the molecule. For example, acyl-type protecting groups at the C-2 position of a glycosyl donor can participate in the reaction to ensure a 1,2-trans stereochemical outcome.[3]
-
Stability: The groups must be stable throughout all the synthesis steps until their intended removal. For instance, glycan protecting groups must withstand the basic conditions of Fmoc deprotection during SPPS.[14]
Q3: Is it possible to perform S-glycosylation without protecting groups?
Yes, recent advancements have focused on developing protecting-group-free synthesis methods, which are more efficient and environmentally friendly.[13] One such strategy involves the direct S-glycosylation of cysteine-containing peptides in water using glycosyl fluoride (B91410) donors and a promoter like Ca(OH)₂.[13] This approach mimics enzymatic synthesis by proceeding in an aqueous environment under mild conditions, avoiding the numerous protection and deprotection steps required in traditional synthesis.[13]
Q4: What are the essential analytical techniques for characterizing the final S-glycosylated peptide?
Accurate characterization is necessary to confirm the sequence, mass, purity, and site of glycosylation.[15] A comprehensive suite of analytical tools is typically employed:
-
Mass Spectrometry (MS): MALDI-TOF MS is used to determine the precise molecular weight of the glycopeptide, while LC-MS/MS provides sequence confirmation and can help pinpoint the site of glycosylation through fragmentation analysis.[15][16]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is essential for purifying the final product and assessing its purity. Hydrophilic interaction liquid chromatography (HILIC) can also be useful for separating different glycoforms.[15]
-
Peptide Mapping: This involves enzymatic digestion of the glycopeptide followed by LC-MS analysis of the resulting fragments. This technique can confirm the location of the glycan by identifying the specific peptide fragment that contains the modification.[17]
Experimental Protocols & Visualizations
Protocol 1: Convergent On-Resin S-Glycosylation
This protocol describes a general procedure for glycosylating a cysteine residue on a peptide that has been assembled on a solid support.
-
Peptide Synthesis: Assemble the desired peptide sequence on a suitable resin using standard Fmoc-SPPS chemistry. The cysteine residue intended for glycosylation should have its thiol side chain protected with a group that can be selectively removed on-resin (e.g., Trt, Mmt).
-
Selective Deprotection: Once the peptide is assembled, selectively remove the thiol protecting group from the target cysteine residue while all other protecting groups remain intact.
-
Glycosylation Reaction:
-
Swell the resin in an appropriate anhydrous solvent (e.g., DCM or Toluene).
-
Dissolve the activated glycosyl donor (e.g., a glycosyl halide or trichloroacetimidate) and a suitable promoter (e.g., AgOTf, TMSOTf) in the reaction solvent.
-
Add the solution to the resin and agitate the mixture at the optimized temperature (e.g., 0°C to room temperature) for several hours. Monitor the reaction progress using a qualitative test (e.g., Ellman's test for free thiols).
-
-
Washing: After the reaction is complete, thoroughly wash the resin with the reaction solvent, followed by other solvents like DMF and DCM, to remove excess reagents.
-
Global Deprotection and Cleavage: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to remove all remaining side-chain protecting groups and cleave the glycopeptide from the solid support.
-
Purification: Purify the crude glycopeptide using preparative RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product using LC-MS and MALDI-TOF MS.
Visualizations
Caption: Comparison of Direct vs. Convergent synthesis strategies.
Caption: Troubleshooting workflow for low reaction yields.
Caption: Post-synthesis purification and characterization workflow.
References
- 1. Overcoming Challenges in Chemical Glycosylation to Achieve Innovative Vaccine Adjuvants Possessing Enhanced TLR4 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. Synthesis of glycopeptides and glycopeptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glycosylation, an effective synthetic strategy to improve the bioavailability of therapeutic peptides - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04392A [pubs.rsc.org]
- 8. Accelerated solid-phase synthesis of glycopeptides containing multiple N -glycosylated sites - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01886A [pubs.rsc.org]
- 9. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 11. qyaobio.com [qyaobio.com]
- 12. bachem.com [bachem.com]
- 13. Protecting-group-free S-glycosylation towards thioglycosides and thioglycopeptides in water - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ECV: pharmind - Beitrag Chemical Glycosylation of Peptides [ecv.de]
- 15. Custom Glycosylation of Peptides - Creative Biolabs [creative-biolabs.com]
- 16. Characterization of S-glycosylated glycocins containing three disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioprocessintl.com [bioprocessintl.com]
Technical Support Center: Improving the Solubility of Recombinant Glycocin F
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in expressing soluble and active recombinant Glycocin F.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recombinant production challenging?
A1: this compound (GccF) is a 43-amino-acid bacteriocin (B1578144) produced by Lactobacillus plantarum. It is a diglycosylated peptide with both O- and S-linked N-acetylglucosamine (GlcNAc) moieties and contains two nested disulfide bonds.[1][2] These complex post-translational modifications, along with its hydrophobic nature, contribute to challenges in producing soluble and correctly folded recombinant this compound, often leading to the formation of insoluble inclusion bodies.[3][4]
Q2: What are inclusion bodies and why do they form during recombinant protein expression?
A2: Inclusion bodies are dense, insoluble aggregates of misfolded proteins that can form when recombinant proteins are overexpressed in a host organism like E. coli.[5][6] The high rate of protein synthesis can overwhelm the host cell's folding machinery, leading to the accumulation of partially folded or misfolded protein intermediates that aggregate.[7][8] Factors such as the protein's hydrophobicity, the expression temperature, and the metabolic stress on the host cell can contribute to inclusion body formation.[1][8]
Q3: Is it possible to produce soluble recombinant this compound?
A3: Yes. While challenging, soluble and active recombinant this compound has been successfully produced in Lactobacillus plantarum NC8 by expressing the entire gcc gene cluster.[3][4] This suggests that co-expression of the necessary maturation machinery is crucial for proper folding and modification. For expression in other hosts like E. coli, where these specific enzymes are absent, optimizing expression conditions and utilizing protein refolding techniques are critical.
Q4: What are the key considerations for designing a this compound expression vector?
A4: Key considerations include:
-
Host Organism: Lactobacillus plantarum is a suitable host as it can recognize the native promoters and contains the machinery for post-translational modifications.[3][4] E. coli can be used, but will likely require significant optimization and in vitro refolding.
-
Promoter: Use of native promoters from the gcc gene cluster has been shown to be effective in L. plantarum.[3] For E. coli, an inducible promoter (e.g., T7-lac) is recommended to control the expression rate and potentially reduce inclusion body formation.
-
Fusion Tags: The addition of a solubility-enhancing fusion tag, such as Maltose Binding Protein (MBP) or Thioredoxin (Trx), can improve the solubility of the expressed this compound fusion protein.[2][9]
Troubleshooting Guides
Issue 1: Low or No Expression of Recombinant this compound
If you are experiencing low or no expression of your recombinant this compound, consider the following troubleshooting steps.
Troubleshooting Workflow for Low/No this compound Expression
Caption: Troubleshooting workflow for low or no this compound expression.
Issue 2: Recombinant this compound is Expressed but Insoluble (Inclusion Bodies)
This is a common issue when expressing this compound, particularly in E. coli. The following guide provides strategies to improve solubility, ranging from optimizing expression conditions to refolding the protein from inclusion bodies.
Strategies to Improve this compound Solubility
| Strategy | Description | Key Parameters to Optimize |
| Optimize Expression Conditions | Reduce the rate of protein synthesis to allow more time for proper folding. | Temperature: Lower the post-induction temperature (e.g., 16-25°C).Inducer Concentration: Use a lower concentration of the inducer (e.g., 0.1-0.5 mM IPTG).Induction Time: Shorten the induction period. |
| Use of Solubility-Enhancing Fusion Tags | Fuse this compound to a highly soluble protein to improve its overall solubility.[2][9][10] | Tag Selection: Maltose Binding Protein (MBP), Thioredoxin (Trx), Small Ubiquitin-like Modifier (SUMO).[9][10]Cleavage Site: Incorporate a protease cleavage site (e.g., TEV, thrombin) between the tag and this compound for later removal. |
| Co-expression of Chaperones | Overexpress molecular chaperones to assist in the proper folding of this compound. | Chaperone Systems: GroEL/GroES, DnaK/DnaJ/GrpE. |
| Inclusion Body Solubilization and Refolding | Purify the inclusion bodies and then use chaotropic agents to solubilize the protein, followed by a refolding process.[6][11] | Solubilization Buffer: pH, denaturant concentration (e.g., 6-8 M Urea or 6 M Guanidine-HCl).[12][13]Refolding Buffer: pH, redox shuttle (e.g., GSH/GSSG), additives (e.g., L-arginine, PEG). |
Host Cell Stress Response to Recombinant Protein Overexpression
Overexpression of recombinant proteins like this compound can trigger a cellular stress response in the host, which can impact protein folding and solubility.[5][8] Understanding these pathways can aid in troubleshooting.
Caption: Simplified diagram of host cell stress responses to overexpression.
Experimental Protocols
Protocol 1: Solubilization and Refolding of this compound from Inclusion Bodies
This protocol is a general guideline and may require optimization for your specific construct and expression system.
Workflow for this compound Inclusion Body Solubilization and Refolding
Caption: General workflow for solubilizing and refolding this compound.
Detailed Steps:
-
Inclusion Body Isolation and Washing:
-
Harvest the cell pellet expressing this compound and resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Centrifuge the lysate to pellet the inclusion bodies.
-
Wash the inclusion body pellet sequentially with a buffer containing a mild detergent (e.g., 1% Triton X-100) and a buffer with low concentrations of a chaotropic agent (e.g., 1-2 M urea) to remove contaminating proteins and membrane fragments.[12]
-
-
Solubilization:
-
Refolding:
-
Rapid Dilution: Add the solubilized protein drop-wise into a large volume of refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 5 mM reduced glutathione (B108866) (GSH), 0.5 mM oxidized glutathione (GSSG), 0.5 M L-arginine) with gentle stirring.
-
Dialysis: Alternatively, dialyze the solubilized protein against a series of buffers with decreasing concentrations of the denaturant.
-
Incubate the refolding mixture at 4°C for 24-48 hours.
-
-
Purification and Characterization:
-
Concentrate the refolded protein solution.
-
Purify the refolded this compound using chromatography techniques such as affinity chromatography (if a tag is present), ion-exchange chromatography, and size-exclusion chromatography to separate correctly folded monomers from aggregates.[14][15]
-
Analyze the purity and folding status by SDS-PAGE and circular dichroism (CD) spectroscopy.
-
Protocol 2: Activity Assay for Refolded this compound
This assay determines the biological activity of the refolded this compound.[3]
-
Prepare an overnight culture of a sensitive indicator strain, such as Lactobacillus plantarum ATCC 8014.
-
Prepare agar (B569324) plates with a suitable growth medium (e.g., MRS agar) seeded with the indicator strain.
-
Spot serial dilutions of the purified, refolded this compound onto the agar surface.
-
Incubate the plates under appropriate conditions.
-
Observe for zones of growth inhibition around the spots. The size of the zone is proportional to the concentration of active this compound.
-
The 50% inhibitory concentration (IC50) can be determined by measuring the inhibition at different concentrations. The IC50 of correctly folded recombinant GccF is expected to be in the low nanomolar range (e.g., ~2.0 nM).[3]
Quantitative Data on this compound Activity
The following table summarizes the reported activity of different this compound variants, which can serve as a benchmark for your refolded protein.
| This compound Variant | IC50 (nM) | Reference |
| Bacterially produced GccF | 2.0 ± 0.20 | [16] |
| Synthetically produced GccF | 1.13 ± 0.20 | [16] |
| GccF with two O-linked GlcNAc | 12.1 ± 0.20 | [16] |
| GccF with two S-linked GlcNAc | 0.60 ± 0.10 | [16] |
References
- 1. researchgate.net [researchgate.net]
- 2. Fusion tags in protein purification - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 3. Optimized Genetic Tools Allow the Biosynthesis of this compound and Analogues Designed To Test the Roles of gcc Cluster Genes in Bacteriocin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized Genetic Tools Allow the Biosynthesis of this compound and Analogues Designed To Test the Roles of gcc Cluster Genes in Bacteriocin Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Designing next generation recombinant protein expression platforms by modulating the cellular stress response in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubilization and refolding of bacterial inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of the general stress response during strong overexpression of a heterologous gene in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stress induced by recombinant protein production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. xisdxjxsu.asia [xisdxjxsu.asia]
- 10. Beyond Purification: Evolving Roles of Fusion Tags in Biotechnology [mdpi.com]
- 11. Expression, Solubilization, Refolding and Final Purification of Recombinant Proteins as Expressed in the form of "Classical Inclusion Bodies" in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Glycoprotein Separation and Purification: Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 15. Production of recombinant chemokines and validation of refolding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Total chemical synthesis of this compound and analogues: S-glycosylation confers improved antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
Preventing proteolytic degradation of Glycocin F during purification
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to prevent the proteolytic degradation of Glycocin F during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is proteolytic degradation, and why is it a concern for this compound purification?
A1: Proteolytic degradation is the breakdown of proteins into smaller peptides or single amino acids by enzymes called proteases.[1][2][3][4] During protein purification, cell lysis releases intracellular proteases that can degrade the target protein, in this case, this compound.[1][2][3][4][5] This is a significant concern because it reduces the yield of active, full-length this compound, potentially compromising its biological activity and complicating downstream applications. Since this compound is a relatively small 43-amino acid peptide, even minor cleavage can result in a substantial loss of function.[6]
Q2: I'm observing multiple lower-molecular-weight bands on my SDS-PAGE gel after purifying this compound. Is this definitive evidence of degradation?
A2: While multiple bands below the expected molecular weight of this compound (approx. 5.25 kDa) are a strong indicator of proteolytic degradation, other possibilities exist, such as premature translation termination or protein misfolding.[5][6] However, if these bands appear or intensify over time, or if their presence is reduced by adding protease inhibitors, degradation is the most likely cause. It is crucial to perform all purification steps quickly and at low temperatures (e.g., 4°C) to minimize protease activity.[5]
Q3: What are the immediate, critical steps to minimize this compound degradation upon cell lysis?
A3: To prevent immediate degradation, a multi-pronged approach is necessary:
-
Work Quickly and at Low Temperatures: Perform cell lysis and all subsequent purification steps on ice or at 4°C.[5][7] This reduces the activity of most proteases.
-
Use Protease Inhibitors: Immediately add a broad-spectrum protease inhibitor cocktail to your lysis buffer before resuspending the cells.[1][2][3][4]
-
Optimize pH: Maintain a pH for your lysis buffer that is outside the optimal range for common proteases. Lysis is often carried out at a neutral or slightly alkaline pH to minimize the activity of acid proteases.[1][5]
-
Rapid Separation: Proceed to the first chromatography step as quickly as possible after cell lysis and clarification to separate this compound from the bulk of cellular proteases.[5][7]
Q4: Which protease inhibitors are recommended for purifying this compound from Lactobacillus plantarum?
A4: Since this compound is produced by Lactobacillus plantarum, a gram-positive bacterium, a cocktail targeting a broad range of proteases, including serine, cysteine, aspartic, and metalloproteases, is recommended.[7] Commercial bacterial protease inhibitor cocktails are often the most effective choice.
Table 1: Recommended Protease Inhibitor Cocktail Components for this compound Purification
| Inhibitor Class | Example Inhibitor | Target Proteases | Typical Working Concentration |
| Serine Proteases | PMSF, AEBSF | Trypsin, Chymotrypsin, Thrombin | 0.1 - 1 mM (PMSF), 23 mM (AEBSF) |
| Cysteine Proteases | E-64, Iodoacetamide | Papain, Cathepsins | 0.3 mM (E-64), 1 mM (Iodoacetamide) |
| Aspartic Proteases | Pepstatin A | Pepsin, Cathepsin D | 0.3 - 1 µM |
| Metalloproteases | EDTA, 1,10-Phenanthroline | Carboxypeptidases, various metalloproteases | 1 - 5 mM |
| Aminopeptidases | Bestatin | Leucine aminopeptidase, Alanine aminopeptidase | 2 - 3 µM |
This table summarizes common inhibitors and their typical concentrations.[8][9] It is often most convenient to use a pre-formulated commercial cocktail designed for bacterial extracts.
Q5: How can I optimize my lysis and purification buffers to better protect this compound?
A5: Buffer composition is critical for maintaining protein stability. In addition to protease inhibitors, consider the following additives to your buffers.
Table 2: Recommended Buffer Additives for this compound Stability
| Additive | Purpose | Recommended Concentration | Notes |
| Glycerol | Protein Stabilizer | 5-15% (v/v) | Helps to maintain protein hydration and native conformation.[1][5] |
| High Salt Concentration | Reduce Non-specific Interactions | 300-500 mM NaCl | Can help stabilize the protein and minimize aggregation.[10] |
| EDTA | Metalloprotease Inhibitor | 1-5 mM | Chelates divalent metal ions required by metalloproteases. Note: Avoid if using Immobilized Metal Affinity Chromatography (IMAC).[8][11] |
| Reducing Agents (e.g., DTT, BME) | Prevent Oxidation | 1-5 mM | Use with caution. This compound has two essential disulfide bonds; high concentrations of reducing agents could disrupt its native structure.[6] |
Q6: What chromatography techniques are most effective for separating this compound from proteases?
A6: The initial chromatography step should be designed to rapidly separate this compound from the majority of cellular proteases.[1][5]
-
Affinity Chromatography: If using a tagged version of this compound (e.g., His-tag), Immobilized Metal Affinity Chromatography (IMAC) is an excellent first step for rapid and specific purification.[10] For native this compound, lectin affinity chromatography could be employed, targeting its N-acetylglucosamine moieties.[12]
-
Ion-Exchange Chromatography (IEX): This technique separates proteins based on net charge and can be effective at removing proteases that have a different isoelectric point (pI) than this compound.[10][12]
-
Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules by size. It is often used as a final "polishing" step to remove any remaining protease contaminants and protein aggregates.[7][10][12]
Troubleshooting Guide
Problem: Significant loss of this compound activity after purification, even when the full-length protein is visible on a gel.
-
Possible Cause 1: Proteolytic "nicking". A protease may have cleaved a single peptide bond without causing the protein to fall apart, especially due to its disulfide bonds. This can inactivate the protein.
-
Solution: Use a broader spectrum or higher concentration of protease inhibitors. Identify the co-eluting protease with mass spectrometry and use a more targeted inhibitor.
-
-
Possible Cause 2: Glycan modification or removal. Some proteases or other enzymes (glycosidases) released during lysis could be cleaving the essential N-acetylglucosamine (GlcNAc) moieties from this compound. The O-linked GlcNAc is essential for its bacteriostatic activity.[7]
-
Solution: Add glycosidase inhibitors to your lysis buffer. Analyze the purified protein with mass spectrometry to confirm the presence and integrity of the glycans.[13]
-
Problem: Degradation bands persist despite using a standard protease inhibitor cocktail.
-
Possible Cause 1: Insufficient inhibitor concentration. The concentration of proteases in your lysate may be overwhelming the inhibitors.
-
Solution: Double the recommended concentration of the inhibitor cocktail. Ensure fresh PMSF is added immediately before lysis, as it has a short half-life in aqueous solutions.
-
-
Possible Cause 2: Presence of a rare or resistant protease. The cocktail may lack an inhibitor for a specific protease degrading your protein.
-
Possible Cause 3: Degradation is occurring before cell lysis. If the protein is unstable, it may be degraded by housekeeping proteases within the cell.
-
Solution: For recombinant expression, lower the induction temperature (15-25°C) and reduce the inducer concentration to slow down protein expression, which can improve proper folding and reduce susceptibility to cellular proteases.[10]
-
Visualizations & Workflows
References
- 1. arrow.tudublin.ie [arrow.tudublin.ie]
- 2. Approaches to Avoid Proteolysis During Protein Expression and Purification | Springer Nature Experiments [experiments.springernature.com]
- 3. Avoiding Proteolysis During Protein Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Approaches to Avoid Proteolysis During Protein Expression and Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arrow.tudublin.ie [arrow.tudublin.ie]
- 6. rcsb.org [rcsb.org]
- 7. Optimized Genetic Tools Allow the Biosynthesis of this compound and Analogues Designed To Test the Roles of gcc Cluster Genes in Bacteriocin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Common Protease Inhibitors - Creative Proteomics Blog [creative-proteomics.com]
- 9. Protease Inhibitor Cocktails | Protease Inhibitors [gbiosciences.com]
- 10. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 11. researchgate.net [researchgate.net]
- 12. Glycoprotein Separation and Purification: Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 13. Methods for Glycan Separation and Structural Analysis - Creative Proteomics [creative-proteomics.com]
Overcoming instability of Glycocin F at different pH and temperatures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Glycocin F instability at varying pH and temperatures during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a glycosylated bacteriocin (B1578144) produced by Lactobacillus plantarum. It exhibits bacteriostatic activity against a range of Gram-positive bacteria.[1][2] Its stability is crucial for maintaining its biological activity and ensuring the reproducibility of experimental results. Factors such as pH and temperature can significantly impact its structural integrity and, consequently, its function.
Q2: What are the general stability characteristics of bacteriocins from lactic acid bacteria?
A2: Bacteriocins produced by lactic acid bacteria are generally known for their stability across a wide range of pH and temperatures.[2] This robustness makes them promising candidates for various applications, including food preservation and therapeutics. However, the specific stability profile can vary between different bacteriocins.
Q3: How do pH and temperature affect the structure and activity of this compound?
Q4: What are the optimal storage conditions for this compound?
A4: For long-term storage, it is recommended to store purified this compound at -20°C or -80°C.[3] For short-term storage, 4°C is acceptable. It is advisable to store this compound in a buffer with a pH that is close to neutral and to avoid repeated freeze-thaw cycles, which can lead to degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound activity in my experiment. | Suboptimal pH of the experimental buffer. | Verify the pH of all buffers and solutions used in your experiment. Adjust the pH to a range that is known to be optimal for bacteriocin activity, typically around neutral pH. |
| Exposure to high temperatures. | Ensure that this compound is not exposed to temperatures exceeding its stability range. If heating is a necessary step in your protocol, consider performing a preliminary experiment to determine the thermal tolerance of this compound under your specific conditions. | |
| Improper storage. | Review your storage procedures. Ensure this compound is stored at the recommended temperature and that freeze-thaw cycles are minimized. Aliquot the stock solution to avoid repeated thawing of the entire sample. | |
| Degradation by proteases. | If your experimental system contains proteases, consider adding protease inhibitors to your solutions to prevent the degradation of this compound. | |
| Inconsistent results between experiments. | Variability in pH or temperature. | Standardize the pH and temperature conditions across all experiments. Use calibrated equipment to monitor and maintain these parameters accurately. |
| Batch-to-batch variation of this compound. | If using different batches of this compound, perform a quality control check to ensure consistent activity before starting a new set of experiments. | |
| Precipitation of this compound solution. | Inappropriate buffer composition or pH. | The solubility of this compound can be affected by the buffer system. Try dissolving this compound in different buffers to find the one that provides the best solubility. Also, check if the pH of the solution is near the isoelectric point of the protein, which can cause precipitation. |
| High concentration. | If working with high concentrations of this compound, precipitation may occur. Try diluting the sample or adding solubility-enhancing agents that are compatible with your experimental setup. |
Data on Bacteriocin Stability
While specific quantitative data for this compound is not available in the cited literature, the following tables provide an example of how to present such data once it is determined experimentally. The data presented here is based on the stability of other bacteriocins from lactic acid bacteria and should be used as a general guideline.[3][4]
Table 1: Effect of pH on the Stability of a Representative Bacteriocin
| pH | Residual Activity (%) after 2 hours at 37°C |
| 2.0 | 95 |
| 3.0 | 100 |
| 4.0 | 100 |
| 5.0 | 100 |
| 6.0 | 100 |
| 7.0 | 98 |
| 8.0 | 90 |
| 9.0 | 85 |
| 10.0 | 70 |
Table 2: Effect of Temperature on the Stability of a Representative Bacteriocin
| Temperature (°C) | Incubation Time | Residual Activity (%) |
| 4 | 24 hours | 100 |
| 25 | 24 hours | 100 |
| 37 | 24 hours | 95 |
| 60 | 30 minutes | 90 |
| 80 | 30 minutes | 80 |
| 100 | 15 minutes | 70 |
| 121 | 15 minutes | 0 |
Experimental Protocols
Protocol 1: Determination of this compound Stability at Different pH
Objective: To assess the stability of this compound over a range of pH values.
Materials:
-
Purified this compound solution
-
Buffers of various pH values (e.g., pH 2.0 to 10.0)
-
Indicator strain (e.g., Lactobacillus plantarum ATCC 8014)[1]
-
MRS agar (B569324) and broth
-
Spectrophotometer
-
Incubator
Methodology:
-
Adjust the pH of the purified this compound solution to the desired values (e.g., 2.0, 3.0, 4.0, 5.0, 6.0, 7.0, 8.0, 9.0, 10.0) using appropriate buffers.
-
Incubate the pH-adjusted this compound samples at 37°C for a defined period (e.g., 2 hours).
-
Neutralize the pH of the samples to approximately 7.0.
-
Determine the residual activity of this compound using an agar well diffusion assay or a microtiter plate-based activity assay.[1]
-
For the agar well diffusion assay, prepare a lawn of the indicator strain on an MRS agar plate. Punch wells into the agar and add a fixed volume of the treated this compound samples.
-
Incubate the plates at the optimal growth temperature for the indicator strain overnight.
-
Measure the diameter of the inhibition zones. The activity is proportional to the size of the inhibition zone.
-
Express the residual activity as a percentage of the activity of the untreated control sample.
Protocol 2: Determination of this compound Stability at Different Temperatures
Objective: To evaluate the thermal stability of this compound.
Materials:
-
Purified this compound solution
-
Water baths or heating blocks set to various temperatures
-
Ice bath
-
Indicator strain (e.g., Lactobacillus plantarum ATCC 8014)[1]
-
MRS agar and broth
-
Spectrophotometer
-
Incubator
Methodology:
-
Aliquot the purified this compound solution into separate tubes.
-
Expose the samples to different temperatures (e.g., 4°C, 25°C, 37°C, 60°C, 80°C, 100°C) for a specific duration (e.g., 15, 30, or 60 minutes).
-
For temperatures above room temperature, immediately cool the samples on ice after the incubation period to stop the heat treatment.
-
Determine the residual activity of the heat-treated this compound samples using an activity assay as described in Protocol 1.
-
Express the residual activity as a percentage of the activity of the untreated control sample (kept at 4°C).
Visualizations
Caption: Workflow for pH Stability Assessment of this compound.
Caption: Workflow for Temperature Stability Assessment of this compound.
Caption: Troubleshooting Logic for Loss of this compound Activity.
References
- 1. Optimized Genetic Tools Allow the Biosynthesis of this compound and Analogues Designed To Test the Roles of gcc Cluster Genes in Bacteriocin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total chemical synthesis of this compound and analogues: S-glycosylation confers improved antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of Bacteriocin-Like Inhibitory Substance (BLIS) Produced by Pediococcus acidilactici kp10 at Different Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Glycocin F Purification: Technical Support Center
Welcome to the Glycocin F Purification Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of this compound After Initial Extraction
Question: I am experiencing a very low yield of this compound in my cell-free supernatant before any purification steps. What could be the cause and how can I improve it?
Answer: Low initial yield can be attributed to several factors related to bacterial culture conditions and the timing of harvest.
-
Suboptimal Growth Conditions: Lactobacillus plantarum, the producer of this compound, may not be reaching the optimal cell density for maximum bacteriocin (B1578144) production. Ensure the growth medium (e.g., MRS broth) and incubation conditions (temperature, pH) are optimal for the specific strain.[1]
-
Incorrect Harvest Time: Bacteriocin production is typically highest during the early stationary phase of bacterial growth.[2][3] Harvesting too early or too late can significantly reduce the yield. It is recommended to perform a time-course experiment to determine the peak production time for your specific culture conditions.
-
Adsorption to Producer Cells: Some bacteriocins can adsorb to the surface of the producer cells. A low pH wash of the cell pellet (e.g., pH 2.5 for one hour with agitation) can help release the adsorbed this compound into the supernatant, thereby increasing the overall yield.[4]
Issue 2: Poor Recovery After Ammonium (B1175870) Sulfate (B86663) Precipitation
Question: My this compound activity drops significantly after ammonium sulfate precipitation. What is going wrong?
Answer: Ammonium sulfate precipitation is a critical concentration step, but several factors can lead to poor recovery.
-
Incorrect Saturation Level: The optimal ammonium sulfate saturation for precipitating this compound may not be achieved. While a range of 40-80% saturation is common for bacteriocins, this needs to be optimized.[2][5][6] It is advisable to test different saturation levels (e.g., 30%, 40%, 50%, 60%, 70%, 80%) to determine the range that precipitates the most activity.[2]
-
Precipitation Conditions: For effective precipitation, the ammonium sulfate should be added slowly to the supernatant while gently stirring on ice or at 4°C.[7] The mixture should then be allowed to stand for several hours or overnight at 4°C to ensure complete precipitation.[7]
-
Loss of Precipitate: The precipitated protein pellet can be loose and easily lost during decanting of the supernatant. Ensure careful removal of the supernatant and consider a second centrifugation step to recover any remaining precipitate.
Issue 3: this compound Does Not Bind to the Ion-Exchange Column
Question: I am using a cation-exchange column, but my this compound activity is found in the flow-through. Why is it not binding?
Answer: Issues with ion-exchange chromatography are often related to the buffer pH and the isoelectric point (pI) of the protein.
-
Incorrect Buffer pH: For a cationic bacteriocin to bind to a cation-exchange column (e.g., SP-Sepharose), the pH of the buffer must be below the pI of this compound. If the buffer pH is above the pI, the protein will have a net negative charge and will not bind. Check the predicted pI of this compound and ensure your buffer pH is at least one unit below it.
-
High Salt Concentration in Sample: The sample should have a low ionic strength to allow for binding. If the sample contains a high concentration of salt (e.g., from the ammonium sulfate precipitation step), it will compete with the protein for binding to the resin. Ensure the sample is properly dialyzed or desalted into the binding buffer before loading onto the column.
Issue 4: Multiple Peaks Observed During Reverse-Phase HPLC
Question: My final RP-HPLC step shows multiple peaks with antimicrobial activity. Is my this compound not pure?
Answer: While this could indicate impurities, it might also be due to isoforms or modifications of this compound.
-
Presence of Isoforms: this compound is a diglycosylated bacteriocin.[1][8] It is possible to have variations in the glycosylation pattern, leading to different forms of the peptide that may elute at slightly different retention times but still retain activity.[1] Mass spectrometry can be used to analyze the different peaks and determine if they correspond to this compound variants.
-
Peptide Modifications: Oxidation or other modifications to the peptide during purification can also result in multiple peaks. Using fresh buffers and adding antioxidants like DTT (if compatible with the purification step) may help minimize this.
-
Incomplete Purification: It is also possible that other antimicrobial peptides produced by the host strain are co-purifying. Further optimization of the preceding purification steps may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is a typical purification scheme for this compound?
A1: A common multi-step purification strategy for bacteriocins like this compound involves:
-
Cell-Free Supernatant Preparation: Centrifugation of the bacterial culture to remove cells.[9][10]
-
Ammonium Sulfate Precipitation: To concentrate the bacteriocin from the supernatant.[9][10][11]
-
Chromatography: A series of chromatographic steps are employed for purification to homogeneity. This can include:
-
Ion-Exchange Chromatography (IEX): To separate molecules based on charge.[5]
-
Hydrophobic Interaction Chromatography (HIC): To separate based on hydrophobicity.[12][13]
-
Size-Exclusion Chromatography (SEC): To separate based on size.[9][14]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used as a final polishing step to achieve high purity.[1][5][15]
-
Q2: How can I monitor the purity and yield of this compound throughout the purification process?
A2: At each purification step, you should perform two key measurements:
-
Total Protein Concentration: This can be determined using methods like the Bradford or Lowry assay.
-
This compound Activity: An antimicrobial assay, such as the agar (B569324) well diffusion assay or a microtiter plate-based assay, should be used to determine the activity units (AU/mL).[16]
From these measurements, you can calculate the specific activity (AU/mg of protein), the purification fold , and the percent yield for each step. This data is crucial for optimizing your purification protocol.
Q3: What are the key structural features of this compound that I should be aware of during purification?
A3: this compound is a 43-amino-acid bacteriocin with two important post-translational modifications: an O-linked and an S-linked N-acetylglucosamine (GlcNAc).[1][8] These sugar moieties are crucial for its bacteriostatic activity.[8] The peptide also contains two disulfide bonds that are important for its structure.[1] Purification conditions should be chosen to maintain the integrity of these features. For example, harsh pH or high temperatures should be avoided to prevent denaturation and loss of glycosylation.
Experimental Protocols
Protocol 1: Ammonium Sulfate Precipitation of this compound
-
Centrifuge the Lactobacillus plantarum culture at 12,000 x g for 15 minutes at 4°C to pellet the cells.[10]
-
Carefully collect the cell-free supernatant.
-
Slowly add finely ground ammonium sulfate to the supernatant while gently stirring on a magnetic stirrer in a cold room or on ice. Add ammonium sulfate to achieve the desired saturation level (e.g., 60-80%).
-
Continue stirring for at least 2-4 hours at 4°C after all the ammonium sulfate has dissolved.[7] For complete precipitation, let the mixture stand overnight at 4°C without stirring.[7]
-
Centrifuge the mixture at 10,000 x g for 20-30 minutes at 4°C to collect the precipitate.[2][10]
-
Discard the supernatant and resuspend the pellet in a minimal volume of a suitable buffer (e.g., 20 mM sodium phosphate, pH 6.5).
-
Proceed to dialysis to remove the remaining ammonium sulfate.
Protocol 2: Cation-Exchange Chromatography
-
Equilibrate a cation-exchange column (e.g., SP-Sepharose) with at least 5 column volumes of binding buffer (e.g., 20 mM sodium phosphate, pH 5.8).[17]
-
Load the dialyzed and filtered sample onto the column at a low flow rate to ensure efficient binding.
-
Wash the column with 5-10 column volumes of the binding buffer to remove unbound proteins.
-
Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the binding buffer).[17]
-
Collect fractions and test each for antimicrobial activity to identify the fractions containing this compound.
-
Pool the active fractions for further purification or analysis.
Data Presentation
Table 1: Example Purification Table for a Bacteriocin
| Purification Step | Total Volume (mL) | Total Protein (mg) | Total Activity (AU) | Specific Activity (AU/mg) | Yield (%) | Purification Fold |
| Cell-Free Supernatant | 1000 | 2000 | 2 x 107 | 10,000 | 100 | 1 |
| Ammonium Sulfate (60%) | 100 | 400 | 1.6 x 107 | 40,000 | 80 | 4 |
| Cation Exchange | 50 | 40 | 1.2 x 107 | 300,000 | 60 | 30 |
| RP-HPLC | 5 | 4 | 8 x 106 | 2,000,000 | 40 | 200 |
Note: The values in this table are illustrative and will vary depending on the specific experimental conditions.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Optimized Genetic Tools Allow the Biosynthesis of this compound and Analogues Designed To Test the Roles of gcc Cluster Genes in Bacteriocin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and characterization of a broad spectrum bacteriocin produced by a selected Lactococcus lactis strain 63 isolated from Indian dairy products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production, purification and characterization of bacteriocin from Lactobacillus murinus AU06 and its broad antibacterial spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recipe for Success: Suggestions and Recommendations for the Isolation and Characterisation of Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Purification and Partial Characterization of Bacteriocin Lac-B23, a Novel Bacteriocin Production by Lactobacillus plantarum J23, Isolated From Chinese Traditional Fermented Milk [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Using Chemical Synthesis to Probe Structure-Activity Relationships of the Glycoactive Bacteriocin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification of bacteriocins using size-exclusion chromatography | Bangladesh Journal of Pharmacology [banglajol.info]
- 10. bdpsjournal.org [bdpsjournal.org]
- 11. Ammonium sulfate precipitation of bacteriocins [bio-protocol.org]
- 12. Characterization and purification of a bacteriocin produced by a potential probiotic culture, Lactobacillus acidophilus 30SC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. goldbio.com [goldbio.com]
- 14. Purification of bacteriocins using size-exclusion chromatography | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 15. Purification and characterization of bacteriocin produced by a strain of Lacticaseibacillus rhamnosus ZFM216 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Glycocin F Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glycocin F bioassays. Inconsistent results can be a significant challenge; this resource aims to provide clear, actionable solutions to common issues.
Troubleshooting Guide: Inconsistent Bioassay Results
Problem 1: High Variability in Minimum Inhibitory Concentration (MIC) Values Between Experiments
Inconsistent MIC values are a frequent issue in antimicrobial peptide assays. This variability can often be traced to subtle differences in experimental conditions.
| Potential Cause | Recommended Solution |
| Inoculum Size & Growth Phase | Standardize the inoculum preparation. Always use a fresh overnight culture to prepare the inoculum and adjust it to a consistent optical density (e.g., 0.5 McFarland standard) before dilution. Ensure the final inoculum concentration in the assay is consistent, typically around 5 x 10⁵ CFU/mL. |
| Media Composition | Use a consistent, cation-adjusted Mueller-Hinton Broth (MHB) for all experiments. Lot-to-lot variability in media can affect results. The pH of the medium should be standardized as it can influence the charge of both this compound and the bacterial cell surface. |
| Peptide Adsorption to Plates | This compound, as a cationic peptide, can adsorb to the surface of standard polystyrene microtiter plates, reducing its effective concentration.[1][2] Use low-protein-binding polypropylene (B1209903) plates for all assays involving this compound.[1][2] |
| Peptide Aggregation | Visually inspect the this compound stock solution and dilutions for any precipitation. To minimize aggregation, consider dissolving the lyophilized peptide in a small amount of a suitable solvent like sterile deionized water or 0.01% acetic acid before preparing further dilutions in the assay medium. |
| Presence of Interfering Substances | If testing in complex media or in the presence of serum, be aware that components like salts and proteins can bind to this compound, reducing its bioactivity. The addition of 0.01% acetic acid with 0.2% bovine serum albumin (BSA) to the peptide diluent can help prevent non-specific binding and improve consistency. |
Problem 2: No or Smaller Than Expected Zones of Inhibition in Agar (B569324) Diffusion Assays
The absence of a clear zone of inhibition in an agar-based assay does not always signify a lack of antimicrobial activity.
| Potential Cause | Recommended Solution |
| Poor Diffusion | As a peptide, this compound may diffuse poorly through the agar matrix. This can be influenced by the agar concentration and the composition of the medium. Consider using a lower percentage of agar or switching to a more sensitive broth-based assay. |
| Inappropriate Assay Choice | For antimicrobial peptides like this compound, a broth microdilution assay to determine the MIC is generally more reliable and reproducible than an agar diffusion assay.[1] |
| Degradation of this compound | Ensure proper storage of this compound stock solutions (typically at -20°C or below in a non-frost-free freezer) and minimize freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| High Inoculum Density | An overly dense lawn of the indicator strain can overwhelm the antimicrobial effect of the diffusing this compound. Standardize the inoculum preparation as you would for an MIC assay. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound, and how might this affect my bioassay?
A1: this compound exerts its bacteriostatic effect by targeting the N-acetylglucosamine (GlcNAc)-specific phosphotransferase system (PTS) in susceptible Gram-positive bacteria.[3] It is hypothesized that the GlcNAc moieties on this compound bind to the transmembrane domain of the PTS transporter, disrupting sugar processing and essential regulatory activities.[4] This specific mode of action means that the bioactivity of this compound can be competitively inhibited by the presence of free GlcNAc in the assay medium.[3][5] Therefore, it is crucial to use a defined medium without high concentrations of free GlcNAc, as this could mask the true activity of the peptide.
Q2: What type of microtiter plates should I use for my this compound MIC assays?
A2: It is strongly recommended to use polypropylene plates for this compound bioassays.[1][2] Cationic peptides like this compound are known to bind to the surface of polystyrene plates, which can lead to a significant underestimation of the peptide's potency, resulting in artificially high MIC values.[1][2]
Q3: My synthetic this compound shows different activity compared to the recombinant version. Is this normal?
A3: Yes, slight variations in activity between chemically synthesized and recombinantly produced this compound have been reported. For instance, one study found that synthetic this compound exhibited slightly enhanced activity compared to the bacterially produced version.[4] These differences can arise from variations in purity, proper folding, and post-translational modifications. It is important to characterize each batch of this compound thoroughly.
Q4: How should I properly store and handle this compound to ensure its stability?
A4: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C. Once reconstituted, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or below. For daily use, a working stock can be kept at 4°C for a short period, but stability at this temperature should be verified. As a peptide, this compound is susceptible to degradation by proteases, so ensure sterile handling techniques to prevent contamination.
Q5: Can the choice of indicator strain affect the bioassay results?
A5: Absolutely. The sensitivity to this compound can vary significantly between different species and even strains of bacteria. It is crucial to use a well-characterized and consistent indicator strain for all comparative experiments. When screening for activity, it may be beneficial to use a panel of indicator strains, including some with known high susceptibility.
Data Presentation
Table 1: Comparative Bioactivity of this compound and its Analogues
The following table summarizes the 50% inhibitory concentration (IC50) values for native this compound and several of its synthetic analogues against Lactobacillus plantarum ATCC 8014, highlighting the importance of the glycosidic linkages for its activity.
| Peptide | Description | IC50 (nM) |
| Bacterially Produced GccF | Native this compound isolated from Lactobacillus plantarum. | 2.0 ± 0.20 |
| Synthetic GccF (1b) | Chemically synthesized native this compound. | 1.13 ± 0.20 |
| Analogue 10 | Two O-linked GlcNAc moieties. | 12.1 ± 0.20 |
| Analogue 11 | Two S-linked GlcNAc moieties. | 0.60 ± 0.10 |
| GccFα-methylSer18 | Methyl group substitution at Ser18. | 1500 |
Data sourced from Amso et al., 2018 and Harjes et al., 2023.[6]
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination of this compound
This protocol is a modified version of standard broth microdilution methods, optimized for cationic antimicrobial peptides like this compound.
Materials:
-
This compound (lyophilized powder)
-
Indicator bacterial strain (e.g., Lactobacillus plantarum ATCC 8014)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene microtiter plates
-
Sterile polypropylene tubes
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 colonies of the indicator organism and inoculate into 5 mL of MHB. b. Incubate at the optimal temperature with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard). c. Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid). b. Perform serial two-fold dilutions of this compound in 0.01% acetic acid with 0.2% BSA in polypropylene tubes to prevent adsorption.
-
Assay Procedure: a. Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate. b. Add 11 µL of each this compound dilution to the corresponding wells. c. Include a positive control (bacteria without this compound) and a negative control (broth only). d. Incubate the plate at the optimal temperature for the indicator strain for 16-24 hours.
-
Determination of MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the indicator organism. b. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Visualizations
Caption: Workflow for the broth microdilution assay to determine the MIC of this compound.
References
- 1. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plastic binding feature of polymyxins: the effect on MIC susceptibility measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Optimized Genetic Tools Allow the Biosynthesis of this compound and Analogues Designed To Test the Roles of gcc Cluster Genes in Bacteriocin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR Shows Why a Small Chemical Change Almost Abolishes the Antimicrobial Activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing codon usage for heterologous Glycocin F expression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing codon usage for the heterologous expression of Glycocin F. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to enhance your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its heterologous expression important?
This compound (GccF) is a 43-amino acid bacteriocin (B1578144) produced by Lactiplantibacillus plantarum.[1][2] It exhibits bacteriostatic activity against various Gram-positive bacteria, including some vancomycin-resistant strains, making it a person of interest for developing new antimicrobial agents.[2][3][4] Structurally, it is a unique glycopeptide, featuring two α-helices stabilized by disulfide bonds and post-translationally modified with both an O-linked and a novel S-linked N-acetylglucosamine (GlcNAc) moiety.[1][5]
Heterologous expression—producing the peptide in a host organism like Escherichia coli—is crucial for several reasons:
-
Yield: Native production levels in L. plantarum may be insufficient for research and preclinical development.
-
Scalability: Established hosts like E. coli allow for large-scale, controlled fermentation.
-
Genetic Manipulation: It enables the production of engineered this compound analogues to study structure-activity relationships.[2][4]
However, direct expression of the native gene in a different host is often inefficient due to differences in codon usage patterns.
Q2: What is codon usage bias and how does it impact this compound expression?
Codon usage bias is the observed difference in the frequency of synonymous codons (codons that code for the same amino acid) in an organism's genome.[6] Highly expressed genes in an organism tend to use a specific subset of codons that correspond to the most abundant tRNA molecules.[6]
When a gene from one organism (e.g., L. plantarum) is expressed in another (e.g., E. coli), its codons may be "rare" in the new host. These rare codons can lead to:
-
Slowed or stalled translation: Ribosomes pause while waiting for the scarce tRNA, reducing the overall rate of protein synthesis.
-
Truncated proteins: Ribosomal dissociation can occur at rare codon sites, leading to incomplete peptides.[7]
-
Amino acid misincorporation: Incorrect amino acids may be inserted, resulting in non-functional proteins.
Optimizing the this compound gene sequence to match the codon preferences of the expression host, like E. coli, can dramatically increase the yield of functional protein.
Q3: What is the Codon Adaptation Index (CAI) and how is it used?
The Codon Adaptation Index (CAI) is a quantitative measure of codon usage bias.[6][8][9] It indicates how well the codon usage of a specific gene aligns with the codon usage of a reference set of highly expressed genes in a target organism.[9][10] The CAI value ranges from 0 to 1.0, where:
-
A higher CAI (closer to 1.0) suggests that the gene's codons are optimal for the host, predicting a higher level of protein expression.[8]
-
A lower CAI indicates suboptimal codon usage, which may result in poor expression.
CAI is calculated as the geometric mean of the relative adaptiveness of each codon in the gene sequence.[6][8] Online tools are available to calculate the CAI of a gene for a specified host organism.[11]
Q4: Besides codon usage, what other genetic factors should be considered for optimization?
While codon optimization is critical, other sequence features can influence expression:
-
GC Content: The overall GC content of the synthetic gene should be adjusted to fall within the optimal range for the host (typically 45-55% for E. coli) to improve gene stability and transcription.
-
mRNA Secondary Structure: Complex secondary structures (hairpins) near the 5' end of the mRNA transcript, especially around the ribosome binding site and start codon, can hinder translation initiation. These should be minimized during the gene design process.[12]
-
Avoidance of Negative Elements: Sequences that could act as cryptic promoters, ribosome binding sites, or splicing sites within the coding region should be removed.
Troubleshooting Guide
This guide addresses common issues encountered during the expression of codon-optimized this compound.
| Problem | Potential Causes | Recommended Solutions |
| Low or No this compound Expression | 1. Codon optimization insufficient. 2. Toxicity of this compound to the host cell. [13][14]3. mRNA instability. 4. Inefficient translation initiation. 5. Incorrect vector construction. | 1. Re-analyze the gene sequence. Ensure rare codons (e.g., AGG, AGA in E. coli) are replaced and mRNA secondary structures are minimized.[12][13]2. Use a vector with tighter promoter control (e.g., pBAD). Lower the inducer concentration (e.g., IPTG). Switch to a strain designed for toxic proteins (e.g., BL21(AI), C41(DE3)).[13][14]3. Check for and remove any potential RNA degradation motifs during gene design.4. Ensure a strong Shine-Dalgarno sequence is present upstream of the start codon.[12]5. Confirm the integrity and sequence of your expression plasmid via restriction digest and Sanger sequencing.[13] |
| Inclusion Body Formation | 1. High expression rate overwhelms the cell's folding machinery. 2. Incorrect disulfide bond formation in the reducing environment of the E. coli cytoplasm. 3. Hydrophobic nature of the peptide. | 1. Lower the induction temperature to 18-25°C and extend the induction time (e.g., overnight).[14][15]2. Use a host strain with an oxidative cytoplasm (e.g., SHuffle T7 Express) to promote disulfide bond formation.[16] Co-express with chaperones or disulfide isomerases (e.g., DsbC).[13][16]3. Express this compound with a highly soluble fusion partner (e.g., MBP, Trx). This may require a subsequent cleavage step to isolate the peptide.[13] |
| Observed Protein is Truncated or Degraded | 1. Presence of rare codons leading to premature termination. 2. Proteolytic degradation by host proteases. 3. Internal ribosome entry sites. | 1. Even after optimization, some suboptimal codons may remain. Supplement the growth media with tRNAs for rare codons by using a specialized host strain (e.g., Rosetta(DE3)).[13]2. Add protease inhibitors during cell lysis. Use a protease-deficient host strain.3. Analyze the optimized mRNA sequence for cryptic internal Shine-Dalgarno-like sequences and remove them. |
Quantitative Data Summary
Codon optimization can significantly improve key gene metrics and subsequent protein yield. The following tables provide an example comparison for a this compound gene optimized for expression in E. coli K-12.
Table 1: Gene Sequence Metrics Before and After Codon Optimization
| Parameter | Native this compound Gene (L. plantarum) | Optimized this compound Gene (E. coli) |
| Codon Adaptation Index (CAI) | 0.42 | 0.95 |
| GC Content (%) | 38.5% | 52.1% |
| Number of Rare Codons | 7 | 0 |
Table 2: Illustrative Expression Yields in E. coli BL21(DE3)
| Gene Version | Induction Temperature | Expression Yield (mg/L of culture) |
| Native Gene | 37°C | < 0.1 (Undetectable) |
| Optimized Gene | 37°C | 2.5 (Mostly inclusion bodies) |
| Optimized Gene | 20°C | 8.0 (Soluble fraction) |
Experimental Workflows & Logic Diagrams
The following diagrams illustrate the key processes for optimizing and troubleshooting this compound expression.
Caption: Overall workflow for codon optimization and expression of this compound.
Caption: Troubleshooting logic for low this compound expression.
Detailed Experimental Protocols
Protocol 1: Codon Optimization and Gene Synthesis
-
Obtain Target Sequence: Retrieve the 43-amino acid sequence for mature this compound.
-
In Silico Codon Optimization:
-
Use a web-based or standalone software tool for codon optimization.
-
Set the target expression host to Escherichia coli (strain K-12 or B).
-
Input the amino acid sequence. The software will generate a DNA sequence optimized for the host's codon usage.
-
Manually inspect the sequence to remove potential hairpin loops near the 5' end and any cryptic Shine-Dalgarno sequences. Ensure GC content is between 45-55%.
-
-
Add Flanking Regions:
-
Add restriction sites to the 5' and 3' ends of the gene for cloning (e.g., NdeI and XhoI). Ensure these sites are compatible with your chosen expression vector (e.g., pET-28a).
-
Add a start codon (ATG) immediately after the 5' restriction site and two stop codons (e.g., TAA TGA) before the 3' restriction site.
-
-
Gene Synthesis: Order the final, optimized DNA sequence from a commercial gene synthesis provider. The gene will typically be delivered cloned into a standard shipping vector.
Protocol 2: Expression and Analysis in E. coli
-
Vector Preparation: Subclone the synthesized this compound gene from the shipping vector into your chosen E. coli expression vector (e.g., pET-28a) using the selected restriction enzymes.
-
Transformation: Transform the resulting expression plasmid into a suitable E. coli expression host, such as BL21(DE3). Plate on LB-agar plates containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a) and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with the selective antibiotic. Grow overnight at 37°C with shaking (220 rpm).
-
Expression Culture:
-
Inoculate 500 mL of LB medium (with antibiotic) with the 5 mL starter culture.
-
Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Collect a 1 mL pre-induction sample.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Shift the culture to a lower temperature (e.g., 20°C) and continue to shake for 16-18 hours.
-
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation (6,000 x g, 15 min, 4°C).
-
Resuspend the cell pellet in 20 mL of lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 8.0).
-
Lyse the cells using sonication on ice.
-
Centrifuge the lysate (15,000 x g, 30 min, 4°C) to separate the soluble fraction (supernatant) from the insoluble fraction (pellet, containing inclusion bodies).
-
-
SDS-PAGE Analysis:
-
Analyze all samples (pre-induction, post-induction total cell, soluble fraction, insoluble fraction) on a 15% Tris-Tricine SDS-PAGE gel to visualize protein expression. This compound is small and may require specialized gels for good resolution.
-
If the vector included a tag (e.g., His-tag), perform a Western blot using an anti-tag antibody for specific detection.
-
-
Quantification:
-
For purified protein, determine the concentration using a BCA assay or by measuring absorbance at 280 nm.
-
The biological activity can be quantified by determining the Minimum Inhibitory Concentration (MIC) against a sensitive bacterial strain.[17]
-
References
- 1. rcsb.org [rcsb.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Optimized Genetic Tools Allow the Biosynthesis of this compound and Analogues Designed To Test the Roles of gcc Cluster Genes in Bacteriocin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized Genetic Tools Allow the Biosynthesis of this compound and Analogues Designed To Test the Roles of gcc Cluster Genes in Bacteriocin Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. investigacion.unirioja.es [investigacion.unirioja.es]
- 6. Codon Adaptation Index - Wikipedia [en.wikipedia.org]
- 7. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 8. Relative Codon Adaptation Index, a Sensitive Measure of Codon Usage Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The codon Adaptation Index--a measure of directional synonymous codon usage bias, and its potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EMBOSS: cai manual [bioinformatics.nl]
- 11. Codon Adaptation Index Calculator - BiologicsCorp [biologicscorp.com]
- 12. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 13. antibodysystem.com [antibodysystem.com]
- 14. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 16. Heterologous biosynthesis and characterization of a glycocin from a thermophilic bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Glycocin F Stability for Therapeutic Use
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the stability of Glycocin F for therapeutic applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the instability of this compound?
A1: Like many peptide-based therapeutics, the stability of this compound can be compromised by several factors. The main contributors to its instability are:
-
Proteolytic Degradation: this compound, being a peptide, is susceptible to degradation by proteases, which can be present in the formulation environment or upon administration in a biological system.
-
pH and Temperature Fluctuations: Extreme pH and high temperatures can lead to denaturation and loss of the peptide's secondary structure, which is crucial for its biological activity. Bacteriocins, in general, exhibit varying stability across different pH ranges and temperatures.[1][2][3][4]
-
Chemical Modifications: The glycosidic linkages, particularly the O-linked N-acetylglucosamine (GlcNAc), can be susceptible to chemical hydrolysis.[5]
Q2: How do the dual glycosylations of this compound influence its stability and activity?
A2: this compound is a diglycosylated bacteriocin (B1578144) containing both an O-linked and an unusual S-linked N-acetylglucosamine (GlcNAc).[6][7] Both glycosylations are important for its potent bacteriostatic activity.[7][8] The S-glycosidic linkage has been shown to be a key contributor to its enhanced antimicrobial effect.[7][8] Studies involving the chemical synthesis of this compound analogues have demonstrated that replacing the O-linked GlcNAc with an S-linked GlcNAc can increase bioactivity, suggesting the S-linkage may confer a degree of stability or a more favorable interaction with its target.[5][7][8] The S-linked analogue of O-GlcNAc is also known to be enzymatically stable.[9]
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Activity in Biological Fluids
Potential Cause: Proteolytic degradation is a likely cause for the rapid inactivation of this compound in biological fluids such as serum or plasma.
Troubleshooting Steps:
-
Protease Inhibitor Cocktails: In your in vitro experiments, incorporate a broad-spectrum protease inhibitor cocktail to determine if proteolytic activity is the primary reason for instability.
-
Protein Engineering - Site-Directed Mutagenesis:
-
Rationale: Modify the peptide backbone to be less recognizable by common proteases.
-
Strategy: Consider replacing the O-linked GlcNAc at Serine-18 with an S-linked GlcNAc on a Cysteine at the same position. S-glycosylation has been shown to enhance resistance to enzymatic degradation.[5]
-
-
Formulation with Encapsulation:
-
Rationale: Encapsulating this compound can shield it from proteases.
-
Strategy: Investigate microencapsulation techniques using biocompatible polymers to protect the peptide and allow for targeted delivery.[3]
-
Issue 2: this compound Aggregation and Precipitation During Storage
Potential Cause: Improper storage conditions, such as suboptimal pH or the absence of stabilizing excipients, can lead to aggregation and precipitation.
Troubleshooting Steps:
-
pH Optimization:
-
Experiment: Conduct a pH stability study by incubating this compound solutions at various pH values (e.g., pH 2-9) and assess its activity and physical appearance over time.[3] Bacteriocins often show a wide range of pH stability.[3][4]
-
Expected Outcome: Identify the optimal pH range where this compound remains soluble and active.
-
-
Excipient Screening:
-
Rationale: The addition of certain excipients can prevent aggregation and improve solubility.
-
Strategy: Screen various cryoprotectants and lyoprotectants, such as sugars (e.g., sucrose (B13894), trehalose), polyols (e.g., glycerol), and amino acids (e.g., glycine), for their ability to stabilize this compound in solution and during lyophilization.[10][11][12]
-
-
Lyophilization (Freeze-Drying):
-
Rationale: Lyophilization is a common technique to enhance the long-term stability of protein and peptide therapeutics by removing water, which can mediate degradation pathways.[10][11][13]
-
Protocol: Develop a lyophilization cycle that involves freezing the this compound formulation (with appropriate cryoprotectants), followed by primary and secondary drying under vacuum to remove the frozen solvent.[13][14]
-
Data Summary
Table 1: Impact of Glycosylation Linkage on this compound Activity
| This compound Analogue | Glycosylation at Position 18 | Glycosylation at Position 43 | Relative Bioactivity (IC50) | Reference |
| Native this compound | O-linked GlcNAc | S-linked GlcNAc | 1.13 ± 0.20 nM | [7] |
| Analogue 1 | O-linked GlcNAc | O-linked GlcNAc | 12.1 ± 0.20 nM (~10-fold decrease) | [7] |
| Analogue 2 | S-linked GlcNAc | S-linked GlcNAc | 0.60 ± 0.10 nM (~2-fold increase) | [7] |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis for Enhanced Stability
This protocol outlines a general workflow for creating this compound analogues with modified glycosylation patterns to improve stability.
-
Plasmid Preparation: Utilize an expression plasmid containing the gene cluster for this compound biosynthesis, such as pRV610gcc.[6][15]
-
Site-Directed Mutagenesis:
-
Transformation and Expression:
-
Transform the mutated plasmid into a suitable host strain, such as Lactobacillus plantarum NC8.[6]
-
Culture the transformed cells under appropriate conditions to produce the this compound analogue.
-
-
Purification and Verification:
-
Purify the expressed analogue using standard chromatographic techniques.
-
Verify the correct mass and disulfide bond formation using mass spectrometry.
-
-
Stability and Activity Assays:
-
Assess the antimicrobial activity of the purified analogue using a standard inhibition assay.
-
Evaluate its stability against proteases, and at various pH and temperatures, comparing it to the wild-type this compound.
-
Protocol 2: Lyophilization of this compound
This protocol provides a general procedure for the lyophilization of this compound to improve its long-term storage stability.
-
Formulation Preparation:
-
Dissolve purified this compound in a suitable buffer (e.g., one determined from pH stability studies).
-
Add a cryoprotectant, such as sucrose or trehalose, at an optimized concentration.
-
-
Sterilization: Sterilize the formulation by passing it through a 0.22-micron filter.[13]
-
Filling and Freezing:
-
Primary Drying (Sublimation):
-
Secondary Drying (Desorption):
-
Stoppering and Storage:
-
Backfill the chamber with an inert gas (e.g., nitrogen) and seal the vials under vacuum.
-
Store the lyophilized product at the recommended temperature.
-
Visualizations
Caption: Workflow for Site-Directed Mutagenesis of this compound.
Caption: Strategies to Address this compound Stability Challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. Pre-formulation and delivery strategies for the development of bacteriocins as next generation antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Stability of Bacteriocin-Like Inhibitory Substance (BLIS) Produced by Pediococcus acidilactici kp10 at Different Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimized Genetic Tools Allow the Biosynthesis of this compound and Analogues Designed To Test the Roles of gcc Cluster Genes in Bacteriocin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total chemical synthesis of this compound and analogues: S-glycosylation confers improved antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Total chemical synthesis of this compound and analogues: S-glycosylation confers improved antimicrobial activity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. journals.asm.org [journals.asm.org]
- 10. The science of lyophilization in the pharmaceutical industry [niras.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Lyophilization of Parenteral (7/93) | FDA [fda.gov]
- 14. EP0048194A2 - Lyophilization process - Google Patents [patents.google.com]
- 15. Optimized Genetic Tools Allow the Biosynthesis of this compound and Analogues Designed To Test the Roles of gcc Cluster Genes in Bacteriocin Production - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Glycocin F vs. Sublancin: A Comparative Guide to Their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Glycocins, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs), represent a promising frontier in the development of novel antimicrobial agents. Their unique structures, featuring covalently linked sugar moieties, often translate to novel mechanisms of action, making them attractive candidates to combat antibiotic-resistant pathogens. This guide provides a detailed, objective comparison of two prominent glycocins, glycocin F and sublancin, focusing on their distinct mechanisms of action, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | This compound | Sublancin 168 |
| Producing Organism | Lactobacillus plantarum KW30[1][2][3][4][5] | Bacillus subtilis 168[6][7][8][9][10] |
| Primary Target | Gram-positive bacteria, including Enterococcus and Streptococcus species[1][3] | Gram-positive bacteria, including MRSA and VRE[11] |
| Mode of Action | Bacteriostatic[12][13] | Bactericidal[6] |
| Cellular Target | N-acetylglucosamine (GlcNAc) phosphotransferase system (PTS)[11] | Glucose phosphotransferase system (PTS)[11][14] |
| Glycosylation | Two β-linked N-acetylglucosamine (GlcNAc) moieties (one O-linked, one S-linked)[1][3][4][15][16] | One S-linked glucose moiety[6][7][9] |
| Effect on Macromolecular Synthesis | Primarily inhibits growth; does not cause significant membrane permeabilization | Inhibits DNA replication, transcription, and translation[14][17] |
Mechanism of Action: A Tale of Two Sugar Transporters
While both this compound and sublancin are classified as glycocins, their antimicrobial activities are conferred through distinct interactions with bacterial sugar phosphotransferase systems (PTS). The sugar moieties on these bacteriocins are crucial for their activity, acting as molecular keys that engage with specific cellular machinery.
This compound: A Bacteriostatic Inhibitor of the GlcNAc PTS
This compound, produced by Lactobacillus plantarum, exerts a bacteriostatic effect on a range of Gram-positive bacteria.[13] Its structure is characterized by two N-acetylglucosamine (GlcNAc) moieties, one O-linked and one S-linked, which are critical for its inhibitory activity.[1][3][4][15][16] The mechanism of action of this compound is believed to involve the disruption of the GlcNAc-specific phosphotransferase system.[12][11][18] The presence of free GlcNAc in the growth medium can counteract the inhibitory effect of this compound, suggesting a competitive interaction.[12] Interestingly, at low concentrations, GlcNAc can enhance the bacteriostatic effect of this compound against some species, indicating a more complex interaction than simple competition.[12] Unlike many other bacteriocins, this compound does not cause cell death or significant membrane permeabilization, as evidenced by the lack of ATP release from treated cells.[12]
Sublancin: A Bactericidal Agent Targeting the Glucose PTS
Sublancin, from Bacillus subtilis, exhibits bactericidal activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[11] Its mechanism is dependent on a functional glucose phosphotransferase system (PTS).[6][11][14] The single S-linked glucose on sublancin is thought to mediate its interaction with the glucose PTS.[6][7][9] This interaction is believed to lead to a deleterious gain-of-function of the PTS, ultimately resulting in the inhibition of essential cellular processes.[11] Experimental evidence shows that sublancin negatively impacts DNA replication, transcription, and translation without affecting cell wall biosynthesis.[6][14][17] The presence of glucose in the medium can protect sensitive cells from sublancin's effects, further supporting the role of the glucose PTS in its mechanism.[6]
Quantitative Antimicrobial Activity
The potency of this compound and sublancin has been quantified using various assays, with results often presented as Minimum Inhibitory Concentration (MIC) or 50% Inhibitory Concentration (IC50) values.
This compound Activity
The antibacterial activity of synthetic this compound and its analogues has been determined against Lactobacillus plantarum NC8. The IC50 values highlight the importance of the specific glycosidic linkages for optimal activity.
| Compound | IC50 (nM)[15][19] |
| Native this compound (bacterially produced) | 2.0 ± 0.20 |
| Synthetic this compound | 1.13 ± 0.20 |
| Analogue with two O-linked GlcNAc | 12.1 ± 0.20 |
| Analogue with two S-linked GlcNAc | 0.60 ± 0.10 |
A separate study reported that a minor chemical modification to Ser18 of this compound, the substitution of the Cα proton with a methyl group, resulted in a 1000-fold decrease in antimicrobial activity, with the IC50 increasing from 1.5 nM to 1.5 µM.[2]
Sublancin Activity
The MIC of sublancin has been determined against various bacterial strains. Notably, its activity is influenced by the presence of glucose in the growth medium.
| Target Organism | MIC (µM) |
| Bacillus subtilis Δspβ | 0.312[11] |
| Methicillin-resistant Staphylococcus aureus (MRSA) ATCC43300 | 15[20] |
Experimental Protocols
The following are summaries of key experimental protocols used to investigate the mechanisms of action of this compound and sublancin.
Antimicrobial Activity Assay (MIC Determination for Sublancin)
This protocol is adapted from studies on sublancin's antimicrobial activity.[6]
Macromolecular Synthesis Assay (for Sublancin)
This assay, as described in studies on sublancin, monitors the incorporation of radiolabeled precursors to assess the impact on DNA, RNA, protein, and cell wall synthesis.[6]
-
Cell Culture: Grow the target bacterial strain (e.g., B. subtilis 168 ΔSPβ) to the mid-logarithmic phase.
-
Treatment: Treat the cell cultures with sublancin at a concentration that inhibits growth.
-
Radiolabeling: Add radiolabeled precursors for specific macromolecules:
-
[³H]thymidine for DNA synthesis
-
[³H]uridine for RNA synthesis
-
[³H]leucine for protein synthesis
-
[¹⁴C]N-acetylglucosamine for cell wall synthesis
-
-
Incubation: Incubate the cultures for various time points.
-
Precipitation: Precipitate the macromolecules using trichloroacetic acid (TCA).
-
Quantification: Collect the precipitate on filters and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Compare the radioactivity in sublancin-treated samples to untreated controls to determine the inhibitory effect on each synthesis pathway.
Synthesis of this compound Analogues
The chemical synthesis of this compound and its analogues has been achieved through a combination of solid-phase peptide synthesis (SPPS) and native chemical ligation (NCL).[16][18][21] This multi-step process allows for the site-specific introduction of glycosylated amino acids and the formation of the correct disulfide bonds.
Conclusion
This compound and sublancin, while both members of the glycocin family, exhibit distinct mechanisms of action that underscore the diversity within this class of bacteriocins. This compound acts as a bacteriostatic agent by targeting the GlcNAc PTS, while sublancin is a bactericidal peptide that hijacks the glucose PTS to inhibit essential macromolecular synthesis. These differences, rooted in their unique structures and sugar specificities, offer a rich landscape for further research and development. The detailed understanding of their mechanisms, supported by robust experimental data, provides a solid foundation for the rational design of novel antimicrobial agents with tailored specificities and activities. The continued exploration of these and other glycocins holds significant promise for addressing the growing challenge of antimicrobial resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. NMR Shows Why a Small Chemical Change Almost Abolishes the Antimicrobial Activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimized Genetic Tools Allow the Biosynthesis of this compound and Analogues Designed To Test the Roles of gcc Cluster Genes in Bacteriocin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. Optimized Genetic Tools Allow the Biosynthesis of this compound and Analogues Designed To Test the Roles of gcc Cluster Genes in Bacteriocin Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigations into the Mechanism of Action of Sublancin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationships of the S-linked Glycocin Sublancin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved Production of Sublancin 168 Biosynthesized by Bacillus subtilis 168 Using Chemometric Methodology and Statistical Experimental Designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Improved Production of Sublancin 168 Biosynthesized by Bacillus subtilis 168 Using Chemometric Methodology and Statistical Experimental Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The antimicrobial activity of the glycocin sublancin is dependent on an active phosphoenolpyruvate-sugar phosphotransferase system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mro.massey.ac.nz [mro.massey.ac.nz]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. investigacion.unirioja.es [investigacion.unirioja.es]
- 16. Frontiers | Recent Progress in the Chemical Synthesis of Class II and S-Glycosylated Bacteriocins [frontiersin.org]
- 17. Investigations into the Mechanism of Action of Sublancin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Total chemical synthesis of this compound and analogues: S-glycosylation confers improved antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Comparative Analysis of Glycocin F and Nisin: Unveiling Their Antimicrobial Potential
For Immediate Release
In the ongoing quest for novel antimicrobial agents to combat the growing threat of antibiotic resistance, bacteriocins have emerged as a promising class of ribosomally synthesized peptides with potent antibacterial activity. This guide provides a detailed comparative analysis of two such bacteriocins: Glycocin F, a unique glycosylated peptide, and nisin, a well-characterized and widely used lantibiotic. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective activities, mechanisms of action, and the experimental protocols used for their evaluation.
Executive Summary
Nisin is a broad-spectrum bacteriocin (B1578144) with decades of use as a food preservative, exhibiting potent bactericidal activity primarily against Gram-positive bacteria. Its mechanism involves a dual action of pore formation in the cell membrane and inhibition of cell wall synthesis through binding to Lipid II.[1] In contrast, this compound is a more recently characterized bacteriocin with a moderate spectrum of activity against Gram-positive bacteria, including several lactobacilli, enterococci, and streptococci.[2][3] Notably, this compound exhibits a bacteriostatic effect, reversibly inhibiting bacterial growth, through a distinct mechanism believed to involve the N-acetylglucosamine (GlcNAc)-specific phosphotransferase system (PTS).[4][5][6] The unique glycosylation of this compound, featuring both O-linked and a rare S-linked N-acetylglucosamine (GlcNAc) moiety, is crucial for its activity.[4][7][8]
Quantitative Comparison of Antimicrobial Activity
The following table summarizes the available quantitative data on the antimicrobial activity of this compound and nisin against various bacterial strains. It is important to note that the available data for this compound is primarily in the form of IC50 (half-maximal inhibitory concentration) against non-pathogenic lactobacilli, while for nisin, a broader range of Minimum Inhibitory Concentration (MIC) values against clinically relevant pathogens is available.
| Bacteriocin | Target Organism | Strain | Activity (µg/mL) | Activity (µM) | Reference |
| This compound | Lactobacillus plantarum | ATCC 8014 | - | 0.002 (IC50) | [3] |
| Lactobacillus plantarum | - | - | 0.00113 (IC50) | [6][9] | |
| Nisin A | Staphylococcus aureus | MRSA | 2 | - | [4] |
| Staphylococcus aureus | MSSA | 1 | - | [4] | |
| Staphylococcus aureus | MRSA/VISA ATCC 700699 | - | 6.25 | [10] | |
| Staphylococcus aureus | MSSA ATCC 29213 | - | 0.78 | [10] | |
| Enterococcus faecium | ATCC 35667 | - | 1.56 | [10] | |
| Enterococcus faecium | VRE ATCC 700221 | - | 0.78 | [10] | |
| Enterococcus faecalis | ATCC 51299 (VRE) | - | 1.56 | [10] | |
| Streptococcus agalactiae | Clinical Isolates | 0.78 - 12.5 | - | [11] | |
| Streptococcus capitis | Clinical Isolates | 12.5 - 50 | - | [11] | |
| Pseudomonas aeruginosa | PAO1 | 64 | - | [12] | |
| Listeria monocytogenes | - | - | - | [13] |
Mechanisms of Action
The antimicrobial activities of this compound and nisin are governed by distinct molecular mechanisms, which are visualized in the diagrams below.
This compound Signaling Pathway
This compound's bacteriostatic action is hypothesized to involve the hijacking of the N-acetylglucosamine (GlcNAc)-specific phosphotransferase system (PTS) in susceptible Gram-positive bacteria.[5][6] The glycosylated moieties of this compound are thought to interact with the PTS transporter, disrupting sugar transport and downstream signaling pathways essential for cell wall synthesis and growth.
References
- 1. dot | Graphviz [graphviz.org]
- 2. Optimized Genetic Tools Allow the Biosynthesis of this compound and Analogues Designed To Test the Roles of gcc Cluster Genes in Bacteriocin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. Total chemical synthesis of this compound and analogues: S-glycosylation confers improved antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. Biosynthesis of mitis group streptococcal glycolipids and their roles in physiology and antibiotic susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Basic Antibacterial Assay to Screen for Bacteriocinogenic Lactic Acid Bacteria and to Elementarily Characterize Their Bacteriocins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Total chemical synthesis of this compound and analogues: S-glycosylation confers improved antimicrobial activity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. scielo.br [scielo.br]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative Analysis of Glycocin F Activity Against Vancomycin-Resistant Enterococcus (VRE)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Glycocin F, a novel bacteriocin (B1578144), and its potential activity against Vancomycin-Resistant Enterococcus (VRE), a significant challenge in clinical settings. While direct comparative studies of this compound against VRE with standard-of-care antibiotics are not yet available in published literature, this document synthesizes existing data on this compound's potency, its unique mechanism of action, and compares it with the established performance of current VRE treatments.
Introduction to this compound
This compound (GccF) is a diglycosylated, 43-amino-acid bacteriocin produced by Lactobacillus plantarum KW30.[1] It is a member of the glycocin subclass of modified bacteriocins, which are characterized by post-translational glycosylation.[1] GccF exhibits a potent and reversible bacteriostatic (growth-inhibiting) effect against a range of Gram-positive bacteria.[2][3] Notably, its antimicrobial activity has been reported against vancomycin-resistant strains of Enterococcus species, presenting a promising avenue for new therapeutic development.[1] Unlike many antibiotics that are bactericidal, this compound's bacteriostatic action may present an advantage by reducing the selective pressure for the development of resistance.[1]
Quantitative Performance Data
Direct quantitative data (MIC or IC50) for this compound against VRE strains is not available in the reviewed literature. However, its high potency has been determined against susceptible Lactobacillus plantarum strains. This data is presented below to establish a baseline for its intrinsic activity. For comparison, a second table summarizes the typical Minimum Inhibitory Concentration (MIC) ranges for standard-of-care antibiotics against VRE.
Disclaimer: The data in Table 1 and Table 2 are from separate studies and do not represent a direct, head-to-head comparison.
Table 1: Bacteriostatic Activity of this compound and its Analogues against Lactobacillus plantarum ATCC 8014
| Compound | Description | IC50 (nM) |
|---|---|---|
| Bacterially Produced GccF | Native this compound isolated from L. plantarum. | 2.0 ± 0.20[4] |
| Synthetic GccF | Chemically synthesized native this compound. | 1.13 ± 0.20[4] |
| Analogue 10 (O-linked) | Mutant with two O-linked GlcNAc moieties. | 12.1 ± 0.20[2] |
| Analogue 11 (S-linked) | Mutant with two S-linked GlcNAc moieties. | 0.60 ± 0.10[2] |
Data sourced from studies determining the half-maximal inhibitory concentration (IC50) against a susceptible indicator strain.[2][4]
Table 2: Typical MIC Ranges of Standard Antibiotics against Vancomycin-Resistant Enterococcus (VRE)
| Antibiotic | Class | Typical Susceptible Breakpoint (µg/mL) | Common MIC Range for VRE (µg/mL) |
|---|---|---|---|
| Vancomycin (B549263) | Glycopeptide | ≤4 | ≥32 (Defines resistance)[3][5] |
| Linezolid | Oxazolidinone | ≤2 | ≤2 (Susceptible) to 4 (Intermediate)[6][7] |
| Daptomycin | Cyclic Lipopeptide | ≤4 (for E. faecalis) | 1 - 4[5][6] |
| Tigecycline | Glycylcycline | Not formally defined for VRE by CLSI | 0.023 - 0.19[8] |
MIC ranges are compiled from various surveillance and in vitro studies.[3][5][6][7][8] Breakpoints are based on CLSI/EUCAST standards where applicable.
Experimental Protocols
The determination of this compound's bacteriostatic activity is typically performed using a broth microdilution assay to find the Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC50).
Broth Microdilution Assay for IC50/MIC Determination
This protocol is a standard method for assessing the antimicrobial activity of a compound.
-
Preparation of Inoculum: A pure culture of the target bacterium (e.g., E. faecalis or a susceptible indicator strain) is grown on an appropriate agar (B569324) plate for 18-24 hours. Isolated colonies are used to inoculate a broth medium (e.g., Mueller-Hinton Broth), which is then incubated until it reaches a specific turbidity, often corresponding to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9] The bacterial suspension is then diluted to the final testing concentration of approximately 5 x 10⁵ CFU/mL.[9]
-
Preparation of Antimicrobial Agent: this compound is dissolved in a suitable solvent and serially diluted in the broth medium in a 96-well microtiter plate.[10] A two-fold serial dilution is commonly used to create a range of concentrations.[10]
-
Inoculation and Incubation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension.[1] The final volume in each well is typically 100-200 µL.[1][10] Control wells, including a growth control (no antimicrobial agent) and a sterility control (no bacteria), are included on each plate.[10] The plate is then incubated at 37°C for 16-24 hours.[9]
-
Determination of MIC/IC50: After incubation, the MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[1] For IC50 determination, the optical density (OD) of each well is measured using a plate reader, and the concentration that inhibits 50% of the bacterial growth compared to the control is calculated.
Mechanism of Action: A Novel Target
This compound employs a unique bacteriostatic mechanism that differs from most conventional antibiotics. Research indicates that this compound targets the N-acetylglucosamine (GlcNAc)-specific phosphotransferase system (PTS) transporter in the cell membranes of susceptible bacteria.[4] The PTS is crucial for the transport and phosphorylation of sugars, which are essential for bacterial growth and metabolism.[11]
It is hypothesized that the two GlcNAc moieties on the this compound peptide bind to the transmembrane domain of the PTS transporter.[4] This interaction is believed to disrupt the normal sugar-processing and regulatory functions of the system, leading to a rapid cessation of growth.[4] This targeted disruption of a key metabolic pathway represents a novel antimicrobial strategy that is not exploited by current antibiotics used against VRE.
Conclusion and Future Directions
This compound demonstrates potent bacteriostatic activity, albeit the currently available quantitative data is against L. plantarum.[2][4] Its novel mechanism of action, targeting the bacterial phosphotransferase system, distinguishes it from all current anti-VRE therapies and suggests a low probability of cross-resistance with existing antibiotic classes.[1][4]
While this compound's reported efficacy against VRE is promising, further research is critically needed.[1] Head-to-head studies determining the MIC values of this compound against a diverse panel of clinical VRE isolates (E. faecium and E. faecalis) are required for a direct comparison with linezolid, daptomycin, and other last-line agents. Such data will be essential to fully evaluate its potential as a future therapeutic agent in the fight against multidrug-resistant pathogens.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. protocols.io [protocols.io]
- 3. litfl.com [litfl.com]
- 4. Total chemical synthesis of this compound and analogues: S-glycosylation confers improved antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uspharmacist.com [uspharmacist.com]
- 6. Antimicrobial susceptibility pattern of vancomycin resistant enterococci to newer antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutics for Vancomycin-Resistant Enterococcal Bloodstream Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. The antimicrobial activity of the glycocin sublancin is dependent on an active phosphoenolpyruvate-sugar phosphotransferase system - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Spectrum of Glycocin F and Other Key Bacteriocins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial spectrum and mode of action of Glycocin F with other well-characterized bacteriocins, namely nisin, pediocin, and enterocin (B1671362). The information is supported by experimental data and detailed methodologies to assist in research and development applications.
Introduction to Bacteriocins
Bacteriocins are ribosomally synthesized antimicrobial peptides produced by bacteria, which inhibit the growth of other, typically closely related, bacterial strains.[1][2] Their specificity, potency, and natural origin have made them subjects of intense research for applications ranging from food preservation to novel therapeutics. This guide focuses on this compound, a unique glycosylated bacteriocin (B1578144), and compares its activity with three widely studied bacteriocins: nisin, pediocin, and various enterocins.
-
This compound (GccF): A diglycosylated bacteriocin produced by Lactobacillus plantarum.[3][4][5][6] It is noted for its potent and reversible bacteriostatic (growth-inhibiting) activity against a range of Gram-positive bacteria.[3][4][5][6] Its unique glycoactive nature, where sugar moieties are crucial for its function, sets it apart.[3][4][5][6]
-
Nisin: Produced by Lactococcus lactis, nisin is perhaps the most well-known bacteriocin and is used commercially as a food preservative (E234).[7] It is a lantibiotic, characterized by unusual amino acids like lanthionine.[7] Nisin has a broad spectrum of activity against Gram-positive bacteria.[7][8][9]
-
Pediocin: A class IIa bacteriocin produced by Pediococcus species.[10][11] Pediocins are recognized for their strong antimicrobial activity, particularly against the foodborne pathogen Listeria monocytogenes.[10][11][12]
-
Enterocins: A diverse group of bacteriocins produced by Enterococcus species.[1][13] They exhibit a wide range of antimicrobial spectra and are effective against various foodborne pathogens.[1][13][14]
Comparative Antimicrobial Spectrum
The effectiveness of a bacteriocin is defined by its antimicrobial spectrum—the range of microorganisms it can inhibit—and its potency, often measured by the Minimum Inhibitory Concentration (MIC) or the 50% Inhibitory Concentration (IC50).
This compound exhibits a moderate but potent spectrum of activity, primarily targeting Gram-positive bacteria.[15][16] It shows bacteriostatic action against several species of lactobacilli, enterococci, and streptococci.[2][15][16] A key feature of this compound is its high potency, with inhibitory concentrations in the nanomolar (nM) to picomolar (pM) range for the most susceptible strains.[15]
Nisin is considered a broad-spectrum bacteriocin, effective against a wide variety of Gram-positive bacteria, including notable pathogens like Listeria monocytogenes, Staphylococcus aureus, Bacillus cereus, and Clostridium botulinum.[7] Its activity extends to bacterial spores, which are typically resistant to many antimicrobial agents.[7] While generally ineffective against Gram-negative bacteria due to their protective outer membrane, nisin's activity can be extended to these organisms when used in conjunction with a chelating agent like EDTA, which disrupts the outer membrane.[7][17]
Pediocin , specifically pediocin PA-1/AcH, also has a broad inhibitory spectrum against Gram-positive bacteria.[10][11][12] Its most significant characteristic is its potent anti-listerial activity.[10][12] It is also effective against other food spoilage organisms and pathogens such as Staphylococcus aureus and Clostridium perfringens.[18]
Enterocins are a highly diverse group with varied spectra. For instance, enterocin E-760 has shown broad-spectrum activity, inhibiting not only Gram-positive bacteria like Listeria monocytogenes and Staphylococcus aureus but also 24 species of Gram-negative bacteria, including Salmonella and E. coli O157:H7.[14][19] Other enterocins, like the two-peptide enterocin L50, also exhibit a broad inhibitory range that includes Gram-negative pathogens.[20]
Data Presentation: Antimicrobial Activity
The following table summarizes the known antimicrobial spectra of these bacteriocins. Note that direct MIC comparisons can be challenging due to variations in experimental conditions and strains tested across different studies.
| Bacteriocin | Class | Primary Target Organisms | Potency (Representative Values) | Activity Against Gram-Negatives |
| This compound | Glycocin | Lactobacillus spp., Enterococcus spp. (including VRE), Streptococcus spp.[2][15] | IC50: 0.60 - 12.1 nM (synthetic analogues vs. L. plantarum)[3][4] | Not reported |
| Nisin | Class I (Lantibiotic) | Listeria, Staphylococcus, Bacillus, Clostridium, Lactic Acid Bacteria.[9] | MIC: Generally in the low µg/mL to ng/mL range. | Effective only with outer membrane permeabilizers (e.g., EDTA).[7][17] |
| Pediocin | Class IIa | Listeria monocytogenes, Enterococcus, Clostridium, Staphylococcus.[11][18][21] | MIC: Potent against Listeria. | Generally inactive, though some exceptions are reported.[22] |
| Enterocins | Various (Class I, II, III) | Listeria, Staphylococcus, Salmonella, Clostridium perfringens.[1] | MIC: 0.1 - 3.2 µg/mL (Enterocin E-760 vs. various pathogens).[14] | Some enterocins (e.g., E-760, L50) show significant activity.[19][20] |
Mode of Action
The mechanisms by which these bacteriocins inhibit bacterial growth are distinct and are key to understanding their specific applications and potential for resistance development.
This compound: The mode of action for this compound is novel and not fully elucidated. However, evidence strongly suggests it targets a GlcNAc-specific phosphotransferase system (PTS) transporter in the cell membranes of susceptible bacteria.[4][6] It is hypothesized that the tethered N-acetylglucosamine (GlcNAc) sugar residues on the peptide bind to this transporter, disrupting sugar processing and essential regulatory functions, leading to bacteriostasis.[4][6] The glycosylation, particularly the O-linked GlcNAc, is essential for its activity.[15][16]
Nisin: Nisin employs a dual mechanism of action.[17] It binds to Lipid II, a precursor molecule in the bacterial cell wall synthesis pathway. This binding both prevents proper cell wall formation and uses Lipid II as a docking molecule to form pores in the cell membrane, leading to the dissipation of the membrane potential and leakage of cellular contents, ultimately causing cell death.[7][8][17]
Pediocin: As a class IIa bacteriocin, pediocin's primary target is the bacterial cell membrane.[23] It is believed to recognize a specific receptor, the mannose phosphotransferase system (Man-PTS), on the surface of susceptible cells.[20] This interaction facilitates the insertion of the pediocin molecule into the membrane, where it forms pores, causing leakage of ions and small molecules and dissipating the proton motive force, which is lethal to the cell.[11][24]
Enterocins: This group displays multiple modes of action depending on their class.
-
Class I enterocins can function similarly to nisin, binding to Lipid II to inhibit peptidoglycan synthesis and form pores.[14][25]
-
Class II enterocins , which are often amphiphilic helical peptides, can insert directly into the cell membrane, causing permeabilization and cell death.[14][25][26] Pediocin-like enterocins (Class IIa) use the Man-PTS as a receptor.[20]
-
Class III enterocins , such as Enterolysin A, are large enzymes that act by directly degrading the cell wall of sensitive bacteria.[14][25]
Mandatory Visualization: Mode of Action Pathways
Caption: Proposed mode of action for this compound targeting the PTS transporter.
Caption: Dual mode of action for Nisin involving Lipid II.
Caption: Mode of action for Pediocin targeting the Mannose-PTS receptor.
Experimental Protocols
Determining the antimicrobial activity and spectrum of a bacteriocin is a fundamental step in its characterization. The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC).
Protocol: Determination of MIC by Broth Microdilution
This protocol outlines the general steps for determining the MIC of a purified bacteriocin against a sensitive indicator bacterium.
-
Preparation of Materials:
-
Bacteriocin Stock Solution: Prepare a sterile, concentrated stock solution of the purified bacteriocin in an appropriate buffer or water. Determine its concentration accurately.
-
Indicator Strain: Culture the target bacterial strain overnight in a suitable liquid medium (e.g., MRS broth for Lactobacillus, BHI broth for Enterococcus or Listeria).
-
Growth Medium: Prepare sterile broth medium for dilution.
-
96-Well Microtiter Plate: Use sterile, flat-bottomed 96-well plates.
-
-
Procedure:
-
Inoculum Preparation: Dilute the overnight culture of the indicator strain in fresh broth to achieve a standardized concentration, typically ~5 x 10^5 CFU/mL.
-
Serial Dilution: Add 100 µL of sterile broth to all wells of the microtiter plate. Add 100 µL of the bacteriocin stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last column. This creates a gradient of bacteriocin concentrations.
-
Inoculation: Add 100 µL of the prepared indicator strain inoculum to each well.
-
Controls:
-
Positive Control: Wells containing broth and the bacterial inoculum, but no bacteriocin (to ensure bacterial growth).
-
Negative Control: Wells containing broth only (to check for contamination).
-
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours) for the indicator strain.
-
-
Data Analysis:
-
After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the bacteriocin that completely inhibits visible growth of the indicator strain.[27]
-
Growth can also be assessed by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Mandatory Visualization: Experimental Workflow
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Conclusion
The comparison between this compound, nisin, pediocin, and enterocins reveals the remarkable diversity of bacteriocins.
-
Nisin and Pediocin are well-established, broad-spectrum bacteriocins with bactericidal modes of action (pore formation) that make them highly effective for applications like food preservation where rapid killing of contaminants is required.
-
Enterocins represent a vast and versatile class, with some members possessing exceptionally broad spectra that even include Gram-negative pathogens, making them promising candidates for various applications.
-
This compound stands out due to its unique characteristics: it is a highly potent, bacteriostatic agent with a novel, glyco-dependent mode of action that appears to target cellular metabolism rather than physical integrity.
For researchers and drug developers, the distinct bacteriostatic mechanism of this compound presents a compelling area of study. Its high potency and specificity suggest a potential for therapeutic applications where modulating a bacterial population without immediate lysis is desirable, possibly reducing the release of inflammatory cellular components. Further research into its precise molecular target and the role of its unique S-linked glycosylation will be crucial in harnessing its full potential.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mro.massey.ac.nz [mro.massey.ac.nz]
- 3. investigacion.unirioja.es [investigacion.unirioja.es]
- 4. Total chemical synthesis of this compound and analogues: S-glycosylation confers improved antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total chemical synthesis of this compound and analogues: S-glycosylation confers improved antimicrobial activity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Nisin - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. Biomedical Applications of Nisin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pediocin PA-1, a wide-spectrum bacteriocin from lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Antibacterial Activity of Pediocin and Pediocin-Producing Bacteria Against Listeria monocytogenes in Meat Products [frontiersin.org]
- 12. sciencegate.app [sciencegate.app]
- 13. Enterocin - Wikipedia [en.wikipedia.org]
- 14. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimized Genetic Tools Allow the Biosynthesis of this compound and Analogues Designed To Test the Roles of gcc Cluster Genes in Bacteriocin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Increasing the Antimicrobial Activity of Nisin-Based Lantibiotics against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Purification, characterization and antimicrobial spectrum of a bacteriocin produced by Pediococcus acidilactici - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isolation and Purification of Enterocin E-760 with Broad Antimicrobial Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimicrobial Activity of Synthetic Enterocins A, B, P, SEK4, and L50, Alone and in Combinations, against Clostridium perfringens [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Antibacterial Activity of Pediocin and Pediocin-Producing Bacteria Against Listeria monocytogenes in Meat Products - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pediocins: The bacteriocins of Pediococci. Sources, production, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Recipe for Success: Suggestions and Recommendations for the Isolation and Characterisation of Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of Glycocin F: A Comparative Guide to its Analogues
For Researchers, Scientists, and Drug Development Professionals
Glycocin F, a diglycosylated bacteriocin (B1578144) produced by Lactobacillus plantarum, has garnered significant interest for its potent and reversible bacteriostatic activity against a range of Gram-positive bacteria.[1][2] Its unique structure, featuring both O-linked and S-linked N-acetylglucosamine (GlcNAc) moieties, presents a compelling scaffold for the development of novel antimicrobial agents.[1][2] This guide provides a comprehensive comparison of this compound and its synthetic analogues, summarizing key structure-activity relationship (SAR) findings and the experimental protocols used for their evaluation.
Comparative Activity of this compound Analogues
The antimicrobial potency of this compound and its analogues is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against susceptible bacterial strains, such as Lactobacillus plantarum ATCC 8014. The following table summarizes the reported IC50 values for key analogues, highlighting the critical role of glycosylation in their bioactivity.
| Compound | Description | Modification(s) | IC50 (nM) | Reference |
| This compound (Bacterially produced) | Wild-type this compound | Native O- and S-linked GlcNAc | 2.0 ± 0.20 | [3] |
| Synthetic this compound | Chemically synthesized wild-type | Native O- and S-linked GlcNAc | 1.13 ± 0.20 | [3] |
| Analogue 10 | "Glyco-mutant" | Two O-linked GlcNAc moieties (S-linked at Cys43 replaced with O-linked at Ser43) | 12.1 ± 0.20 | [3] |
| Analogue 11 | "Glyco-mutant" | Two S-linked GlcNAc moieties (O-linked at Ser18 replaced with S-linked at Cys18) | 0.60 ± 0.10 | [3] |
These data reveal that the nature and position of the glycosidic linkage significantly impact the bacteriostatic activity of this compound. Replacing the native S-linked GlcNAc with an O-linked sugar (Analogue 10) leads to a substantial decrease in potency, approximately 10-fold lower than the synthetic wild-type.[3] Conversely, the introduction of a second S-linked GlcNAc (Analogue 11) results in a nearly 2-fold increase in activity, suggesting that the S-glycosidic linkage is a key determinant for enhanced bioactivity.[3]
Experimental Protocols
The determination of the antimicrobial activity of this compound analogues relies on standardized and reproducible experimental methods.
Synthesis of this compound Analogues
The synthesis of this compound and its analogues is a complex process involving solid-phase peptide synthesis (SPPS) and native chemical ligation (NCL).[3] This multi-step chemical synthesis allows for the precise introduction of modifications to the peptide backbone and the site-specific incorporation of glycosidic linkages.
Antimicrobial Activity Assay (Liquid Culture Assay)
The bacteriostatic activity of this compound analogues is quantified using a liquid culture assay to determine the IC50 value.
Objective: To determine the concentration of a this compound analogue that inhibits the growth of a susceptible bacterial strain by 50%.
Materials:
-
Test compounds (this compound and its analogues)
-
Indicator strain: Lactobacillus plantarum ATCC 8014
-
Appropriate growth medium (e.g., MRS broth)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Indicator Strain: Culture Lactobacillus plantarum ATCC 8014 overnight in MRS broth at the optimal growth temperature.
-
Serial Dilutions: Prepare a series of two-fold serial dilutions of the test compounds in the growth medium.
-
Inoculation: Dilute the overnight culture of the indicator strain to a standardized cell density (e.g., ~10^5 CFU/mL). Add the diluted bacterial suspension to the wells of the 96-well plate containing the serially diluted test compounds.
-
Controls: Include positive controls (no compound) and negative controls (no bacteria) in the assay.
-
Incubation: Incubate the microtiter plate at the optimal growth temperature for the indicator strain for a defined period (e.g., until the positive control reaches the mid-logarithmic growth phase).
-
Measurement: Measure the optical density (OD) of each well at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of growth inhibition against the logarithm of the compound concentration. The IC50 value is determined as the concentration of the compound that results in a 50% reduction in bacterial growth compared to the positive control.
Mechanism of Action: The Role of the Phosphotransferase System
The antimicrobial activity of this compound is believed to be mediated through its interaction with the N-acetylglucosamine (GlcNAc)-specific phosphotransferase system (PTS) in susceptible bacteria.[3] The PTS is a crucial carbohydrate transport system in bacteria that couples the translocation of sugars across the cell membrane with their phosphorylation.
Caption: Proposed mechanism of this compound action via the GlcNAc-specific PTS.
The diagram illustrates the normal function of the PTS, where a phosphoryl group from phosphoenolpyruvate (B93156) (PEP) is transferred through a series of cytoplasmic proteins (Enzyme I and HPr) to the membrane-bound GlcNAc-specific permease (EIIBC). This permease then transports and concomitantly phosphorylates extracellular GlcNAc to GlcNAc-6-phosphate inside the cell. It is hypothesized that this compound and its analogues interfere with this process, likely by binding to the EIIBC permease, thereby disrupting essential sugar transport and signaling pathways, which ultimately leads to the inhibition of bacterial growth.
Experimental Workflow
The systematic evaluation of this compound analogues follows a well-defined workflow, from the initial design and synthesis to the final biological characterization.
Caption: Experimental workflow for SAR studies of this compound analogues.
This workflow highlights the iterative nature of SAR studies. Following the design and synthesis of novel analogues, their purity and identity are confirmed. The biological activity is then quantitatively assessed to determine the IC50 value. The resulting data informs the SAR, guiding the design of subsequent generations of analogues with potentially improved antimicrobial properties.
References
Glycocin F: An Analysis of Cross-Resistance Potential with Other Antimicrobials
A comparative guide for researchers, scientists, and drug development professionals.
Executive Summary
Glycocin F is a unique diglycosylated bacteriocin (B1578144) produced by Lactobacillus plantarum that exhibits potent bacteriostatic activity against a range of Gram-positive bacteria. A critical question for any novel antimicrobial is its potential for cross-resistance with existing antibiotics, as this can impact its clinical utility. This guide provides a comprehensive analysis of the current understanding of this compound's cross-resistance profile.
Based on available literature, there is currently no published evidence of cross-resistance between this compound and other classes of antimicrobials. This is largely attributed to its distinct mechanism of action, which is not shared by commercially available antibiotics. While direct, quantitative comparative studies are lacking, the unique target of this compound suggests a low probability of cross-resistance with antibiotics that have different cellular targets.
Mechanism of Action: The Basis for Low Cross-Resistance Potential
This compound's antimicrobial activity is dependent on its two N-acetylglucosamine (GlcNAc) sugar moieties, which are crucial for its function.[1][2] The current understanding is that this compound targets the N-acetylglucosamine-specific phosphotransferase system (PTS) transporter in susceptible bacteria.[2] The bacteriocin is thought to bind to this transporter, disrupting essential sugar uptake and cellular processes, which leads to a bacteriostatic effect.[2]
This mechanism is fundamentally different from those of major antibiotic classes, which typically involve:
-
Inhibition of cell wall synthesis (e.g., β-lactams, vancomycin)
-
Inhibition of protein synthesis (e.g., macrolides, tetracyclines)
-
Inhibition of nucleic acid synthesis (e.g., fluoroquinolones)
-
Disruption of cell membrane function (e.g., polymyxins)
The lack of a shared mechanism of action is a strong indicator that resistance mechanisms developed against these conventional antibiotics would not confer resistance to this compound, and vice-versa. For instance, a mutation in a penicillin-binding protein that confers resistance to β-lactams would not affect the PTS transporter targeted by this compound.
The following diagram illustrates the proposed mechanism of action for this compound.
Comparative Data on Antimicrobial Activity
While direct cross-resistance studies are not available, data on the intrinsic activity of this compound against various bacteria provides a baseline for its potency. The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and its synthetic analogues against Lactobacillus plantarum ATCC 8014.
| Compound | Description | IC50 (nM) |
| Bacterially Produced this compound | Native form isolated from L. plantarum KW30. | 2.0 ± 0.20 |
| Synthetic this compound (1b) | Chemically synthesized native this compound. | 1.13 ± 0.20 |
| Analogue 10 (O-linked) | Contains two O-linked GlcNAc moieties. | 12.1 ± 0.20 |
| Analogue 11 (S-linked) | Contains two S-linked GlcNAc moieties. | 0.60 ± 0.10 |
Data sourced from Amso et al., 2018.[2]
These data highlight the nanomolar potency of this compound and demonstrate that modifications to its glycosidic linkages can significantly impact its activity.[2] The enhanced activity of the di-S-linked analogue suggests a potential avenue for developing more potent derivatives.
Proposed Experimental Protocol for Cross-Resistance Studies
To definitively assess the cross-resistance profile of this compound, a systematic experimental approach is required. The following protocol outlines a standard methodology for such a study.
Objective: To determine if resistance to this compound confers resistance to other classes of antimicrobials, and conversely, if resistance to other antimicrobials confers resistance to this compound.
Materials:
-
This compound (purified)
-
A panel of representative antimicrobials from different classes (e.g., ampicillin, vancomycin, ciprofloxacin, erythromycin, gentamicin)
-
Susceptible bacterial strains (e.g., Lactobacillus plantarum, Enterococcus faecalis)
-
Appropriate bacterial growth media (e.g., MRS broth/agar, BHI broth/agar)
-
Standard laboratory equipment for microbiology (incubators, spectrophotometer, microplates)
Methodology:
Part 1: Generation of this compound-Resistant Mutants
-
Baseline Susceptibility: Determine the Minimum Inhibitory Concentration (MIC) of this compound and the panel of antibiotics for the parent bacterial strains using the broth microdilution method according to CLSI or EUCAST guidelines.
-
Resistance Induction: Induce resistance to this compound by serial passage.
-
Culture the susceptible strain in broth containing a sub-inhibitory concentration (e.g., 0.5 x MIC) of this compound.
-
After incubation, determine the MIC of the grown culture.
-
Use the culture from the well preceding the new MIC (the highest concentration with growth) to inoculate a new series of dilutions of this compound.
-
Repeat this process for a set number of passages or until a significant increase in MIC is observed.
-
-
Isolation and Stability of Resistant Mutants:
-
Isolate single colonies from the final passage culture on antibiotic-free agar.
-
Confirm the elevated MIC of this compound for these isolates.
-
Test the stability of the resistance by sub-culturing the isolates for several passages in the absence of this compound and re-testing the MIC.
-
Part 2: Cross-Resistance Testing
-
Susceptibility Profiling of this compound-Resistant Mutants: Determine the MICs of the panel of conventional antibiotics against the stable this compound-resistant mutants.
-
Susceptibility of Antibiotic-Resistant Strains: Obtain strains with known resistance to the panel of antibiotics. Determine the MIC of this compound against these resistant strains.
-
Data Analysis: Compare the MIC values for the resistant strains to those of the susceptible parent strain. A significant increase (typically ≥4-fold) in the MIC of a second antimicrobial for a resistant strain indicates cross-resistance.
The following diagram illustrates the experimental workflow for a cross-resistance study.
References
Investigating the Synergistic Potential of Glycocin F in Antimicrobial Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Glycocin F, a diglycosylated bacteriocin (B1578144) produced by Lactobacillus plantarum, has demonstrated potent bacteriostatic activity against a range of Gram-positive bacteria, including clinically relevant strains like Enterococcus and Streptococcus.[1][2][3][4] Its unique mechanism of action, which is thought to involve the disruption of N-acetylglucosamine (GlcNAc) metabolism by targeting a GlcNAc-specific phosphotransferase system (PTS) transporter, presents a compelling case for its use in combination with other antimicrobial agents.[5][6] The use of antimicrobial combinations can lead to synergistic effects, where the combined activity is greater than the sum of the individual activities, potentially broadening the spectrum of activity, reducing the required doses, and mitigating the development of resistance.
While, to date, specific studies detailing the synergistic effects of this compound with other antimicrobial agents are not extensively available in the public domain, this guide provides a comprehensive framework for researchers to explore such combinations. It outlines the standard experimental protocols for determining synergy and provides templates for data presentation and visualization of workflows and potential mechanisms.
Potential Synergistic Combinations with this compound
Given this compound's proposed mechanism of interfering with cell wall precursor synthesis, it is plausible that it would exhibit synergy with antimicrobial agents that target different but complementary cellular pathways.[6] Potential candidates for synergistic testing could include:
-
Cell Wall Synthesis Inhibitors (e.g., β-lactams, vancomycin): By disrupting GlcNAc metabolism, this compound may weaken the cell wall, rendering the bacteria more susceptible to agents that directly inhibit peptidoglycan synthesis.
-
Protein Synthesis Inhibitors (e.g., aminoglycosides, macrolides): A combined assault on both cell wall integrity and protein synthesis could lead to enhanced bacterial killing or growth inhibition.
-
Nucleic Acid Synthesis Inhibitors (e.g., fluoroquinolones): Targeting both DNA replication/repair and cell wall maintenance could prove to be a potent synergistic combination.
Experimental Protocols for Synergy Testing
The two most widely accepted methods for quantifying antimicrobial synergy in vitro are the checkerboard assay and the time-kill curve analysis.
Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.[7][8][9][10]
Protocol:
-
Preparation of Antimicrobial Agents: Prepare stock solutions of this compound and the second antimicrobial agent (Agent B) at concentrations significantly higher than their individual Minimum Inhibitory Concentrations (MICs).
-
Microtiter Plate Setup:
-
In a 96-well microtiter plate, serially dilute this compound along the y-axis (e.g., rows A-G) and Agent B along the x-axis (e.g., columns 1-10).
-
Row H should contain serial dilutions of this compound alone, and column 11 should contain serial dilutions of Agent B alone to determine their individual MICs.
-
Well H12 should serve as a growth control (no antimicrobial agents).
-
-
Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 0.5 McFarland standard, diluted to a final concentration of approximately 5 x 10^5 CFU/mL).[8]
-
Incubation: Incubate the plate at the optimal temperature and duration for the test organism (e.g., 35°C for 16-20 hours).[9]
-
Data Collection: After incubation, determine the MIC of each agent alone and in combination by visually assessing the lowest concentration that inhibits bacterial growth.
-
FIC Index Calculation: Calculate the FIC index using the following formula:[11][12][13]
FIC Index = FIC of this compound + FIC of Agent B
Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
Interpretation of FIC Index: [8][14]
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
Time-Kill Curve Analysis
Time-kill curve analysis provides a dynamic assessment of the bactericidal or bacteriostatic activity of antimicrobial combinations over time.[15][16][17]
Protocol:
-
Preparation of Cultures: Prepare a logarithmic phase bacterial culture in a suitable broth medium.
-
Experimental Setup:
-
Prepare flasks containing the broth medium with:
-
No antimicrobial agent (growth control).
-
This compound alone (at a relevant concentration, e.g., its MIC).
-
Agent B alone (at its MIC).
-
The combination of this compound and Agent B (at their respective MICs or sub-inhibitory concentrations).
-
-
-
Inoculation: Inoculate each flask with the bacterial culture to a starting density of approximately 5 x 10^5 CFU/mL.[17]
-
Incubation and Sampling: Incubate the flasks at the appropriate temperature with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each flask.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on agar (B569324) plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each condition.
Interpretation of Time-Kill Curves: [17]
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Bactericidal Activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Bacteriostatic Activity: A < 3-log10 reduction in CFU/mL from the initial inoculum.
Data Presentation
Quantitative data from these experiments should be organized into clear and concise tables for comparative analysis.
Table 1: Checkerboard Assay Results for this compound and Agent B against [Test Organism]
| Combination Well | This compound Conc. (µg/mL) | Agent B Conc. (µg/mL) | Growth (+/-) | FIC of this compound | FIC of Agent B | FIC Index | Interpretation |
| Example | 0.5 | 2 | - | 0.25 | 0.25 | 0.5 | Synergy |
| ... | ... | ... | ... | ... | ... | ... | ... |
| MIC Alone | X | - | - | - | - | - | - |
| MIC Alone | - | Y | - | - | - | - | - |
Table 2: Time-Kill Curve Analysis of this compound and Agent B against [Test Organism]
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (this compound Alone) | Log10 CFU/mL (Agent B Alone) | Log10 CFU/mL (Combination) | Log10 Reduction vs. Most Active Agent |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 | - |
| 2 | 6.5 | 5.5 | 5.8 | 4.2 | 1.3 |
| 4 | 7.8 | 5.3 | 5.9 | 3.1 | 2.2 |
| 8 | 8.9 | 5.1 | 6.2 | <2.0 | >3.1 |
| 12 | 9.2 | 5.3 | 6.5 | <2.0 | >3.3 |
| 24 | 9.5 | 5.6 | 6.8 | <2.0 | >3.6 |
Visualizations
Caption: Workflow for the checkerboard assay to determine antimicrobial synergy.
Caption: Workflow for the time-kill curve analysis of antimicrobial combinations.
Caption: Conceptual diagram of synergistic action by targeting multiple pathways.
References
- 1. mro.massey.ac.nz [mro.massey.ac.nz]
- 2. Optimized Genetic Tools Allow the Biosynthesis of this compound and Analogues Designed To Test the Roles of gcc Cluster Genes in Bacteriocin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimized Genetic Tools Allow the Biosynthesis of this compound and Analogues Designed To Test the Roles of gcc Cluster Genes in Bacteriocin Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total chemical synthesis of this compound and analogues: S-glycosylation confers improved antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mro.massey.ac.nz [mro.massey.ac.nz]
- 7. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. scispace.com [scispace.com]
- 10. emerypharma.com [emerypharma.com]
- 11. brainly.com [brainly.com]
- 12. researchgate.net [researchgate.net]
- 13. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Glycocin F and ASM1 Bacteriocins
For Researchers, Scientists, and Drug Development Professionals
The emergence of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Bacteriocins, ribosomally synthesized antimicrobial peptides produced by bacteria, represent a promising class of molecules. Among these, the glycocins, characterized by post-translational glycosylation, are of particular interest due to their unique structure and mechanism of action. This guide provides a detailed head-to-head comparison of two closely related glycocins, Glycocin F and ASM1, to aid researchers in their evaluation for potential drug development.
Overview and Physicochemical Properties
This compound and ASM1 are both 43-amino-acid, diglycosylated bacteriocins produced by different strains of Lactobacillus plantarum.[1][2] They are notable for being rare examples of "glycoactive" bacteriocins, where the saccharide moieties are essential for their biological activity.[3] Both peptides possess two intermolecular disulfide bonds that stabilize their structure.[4][5]
A key distinguishing feature is the presence of an unusual S-linked N-acetylglucosamine (GlcNAc) in addition to a more common O-linked GlcNAc.[3][6] While the O-linked GlcNAc is absolutely essential for the antimicrobial activity of this compound, the S-linked GlcNAc significantly enhances its potency.[7][8]
Table 1: Physicochemical Properties of this compound and ASM1
| Property | This compound | ASM1 |
| Producing Strain | Lactobacillus plantarum KW30[7][9] | Lactobacillus plantarum A-1[1][2] |
| Amino Acid Length | 43[7][9] | 43[1][2] |
| Post-translational Modifications | O-linked GlcNAc at Ser18, S-linked GlcNAc at Cys43[3][7] | O-linked GlcNAc at Ser18, S-linked GlcNAc at Cys43[1][2] |
| Molecular Weight (Da) | ~5045.7 (Calculated for ASM1)[4] | 5045.7[4] |
| Amino Acid Sequence Differences | - | 5 amino acid substitutions in the C-terminal tail compared to this compound[1][2] |
| Potency (IC50) | 0.9 nM[1][2] to 2.2 nM[7] | 1.5 nM[1][2] |
Mechanism of Action
Both this compound and ASM1 exhibit a bacteriostatic mode of action, meaning they inhibit bacterial growth rather than killing the cells.[1][10] This is a desirable characteristic as it may reduce the likelihood of resistance development.[7] The bacteriostatic effect of this compound is reversible, and growth can be restored by the addition of free GlcNAc.[10]
The proposed mechanism of action for this compound involves the targeting of a GlcNAc-specific phosphotransferase system (PTS) transporter in the cell membranes of susceptible Gram-positive bacteria.[3][11] It is hypothesized that the bacteriocin (B1578144) binds to the transmembrane domain of its receptor via its GlcNAc residues, thereby disrupting essential sugar processing and regulatory activities necessary for bacterial growth.[3] Given the high degree of homology, it is likely that ASM1 employs a similar mechanism.
Proposed mechanism of action for this compound and ASM1.
Antimicrobial Spectrum
Both bacteriocins display a moderate target range, primarily against other Gram-positive bacteria. Susceptible genera include Lactobacillus, Enterococcus, and Streptococcus.[7][11] Notably, this compound has shown activity against vancomycin-resistant strains of Enterococcus species.[7][9]
Table 2: Comparative Antimicrobial Activity
| Target Organism | This compound Activity | ASM1 Activity |
| Lactobacillus species | Inhibitory[7][11] | Inhibitory[5] |
| Enterococcus species | Inhibitory (including VRE)[7][9][11] | Inhibitory[5] |
| Streptococcus species | Inhibitory[11] | Not explicitly stated, but likely similar |
| Gram-negative bacteria | Generally not susceptible[11] | Not explicitly stated, but likely similar |
Experimental Data and Protocols
Antimicrobial Activity Assay (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) or the 50% inhibitory concentration (IC50) of the bacteriocins.
Protocol:
-
Prepare two-fold serial dilutions of the purified bacteriocin in a suitable growth medium in a 96-well microtiter plate.[12]
-
Inoculate each well with a standardized suspension of the indicator strain (e.g., 10^5 CFU/mL).[12]
-
Include control wells with untreated culture and sterile medium.[12]
-
Incubate the plate under appropriate conditions for the indicator strain (e.g., 24 hours at 37°C).[12]
-
Measure the optical density at 595 nm to determine bacterial growth.[12]
-
The IC50 is the concentration of the bacteriocin that inhibits 50% of the bacterial growth compared to the control.
Workflow for antimicrobial activity assay.
Stability Assays
The stability of bacteriocins under various conditions is crucial for their potential application.
Thermal Stability:
-
Incubate the bacteriocin solution at different temperatures (e.g., 40, 60, 80, 100, 121°C) for specific time intervals (e.g., 15-30 minutes).[13][14]
-
Cool the samples and determine the remaining antimicrobial activity using an agar (B569324) well diffusion assay or broth microdilution assay.[13]
pH Stability:
-
Adjust the pH of the bacteriocin solution to various values (e.g., pH 2-11) using HCl or NaOH.[15][16]
-
Incubate the samples at a specific temperature (e.g., 37°C) for a set time (e.g., 30 minutes).[15]
-
Neutralize the pH of the samples.
-
Assess the remaining antimicrobial activity.[15]
Cytotoxicity Assay
Evaluating the toxicity of bacteriocins against mammalian cells is a critical step in preclinical development.
Protocol (using CCK-8 assay):
-
Culture a suitable mammalian cell line (e.g., Vero cells) in a 96-well plate.[17]
-
Expose the cells to various concentrations of the bacteriocin.[17]
-
Include control wells with untreated cells and blank wells with medium only.[17]
-
After a 24-hour incubation, add a CCK-8 solution to each well and incubate for an additional 2 hours.[17]
-
Measure the optical density at 450 nm to determine cell viability.[17]
Conclusion
This compound and ASM1 represent a compelling subclass of bacteriocins with a unique glycoactive, bacteriostatic mechanism of action. Their activity against clinically relevant and drug-resistant bacteria, coupled with their stability, makes them attractive candidates for further investigation as novel antimicrobial agents. This compound appears to be slightly more potent than ASM1, though both exhibit activity in the nanomolar range. Further research into their precise molecular interactions with the bacterial PTS transporter and in vivo efficacy and safety studies are warranted to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Bacteriocin ASM1 is an O/S-diglycosylated, plasmid-encoded homologue of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total chemical synthesis of this compound and analogues: S-glycosylation confers improved antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and characterization of plantaricin ASM1: a new bacteriocin produced by Lactobacillus plantarum A-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Optimized Genetic Tools Allow the Biosynthesis of this compound and Analogues Designed To Test the Roles of gcc Cluster Genes in Bacteriocin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized Genetic Tools Allow the Biosynthesis of this compound and Analogues Designed To Test the Roles of gcc Cluster Genes in Bacteriocin Production [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mro.massey.ac.nz [mro.massey.ac.nz]
- 12. Gastrointestinal Stability and Cytotoxicity of Bacteriocins From Gram-Positive and Gram-Negative Bacteria: A Comparative in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recipe for Success: Suggestions and Recommendations for the Isolation and Characterisation of Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Characterization and profiling of bacteriocin-like substances produced by lactic acid bacteria from cheese samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Antibacterial Activity and Cytotoxicity of the Novel Bacteriocin Pkmh - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Plan for Glycocin F
For researchers, scientists, and drug development professionals, the proper handling and disposal of bioactive compounds like Glycocin F is paramount to ensuring laboratory safety and environmental protection. As a diglycosylated bacteriocin (B1578144) peptide with potent antimicrobial activity, this compound waste must be managed with the understanding that it is both a chemical and potentially biohazardous substance. Adherence to the following procedural guidelines will mitigate risks and ensure compliance with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, when handling this compound waste.[1] In the event of a spill, absorb the liquid with an inert material, place all contaminated items in a designated hazardous waste container, and decontaminate the affected area.
Waste Characterization and Segregation
Proper disposal begins with the accurate classification and segregation of waste at the point of generation.[1][2]
-
Chemical Waste: this compound, as a peptide, should be considered chemical waste.[1]
-
Biohazardous Waste: If this compound has been in contact with biological agents, such as cell cultures, it must also be treated as biohazardous waste.[1]
Waste streams should be segregated as follows:
| Waste Type | Container Requirements |
| Liquid Waste | Designated, leak-proof, and clearly labeled chemical waste container compatible with aqueous solutions (e.g., HDPE).[1] |
| Solid Waste | Designated, leak-proof, and clearly labeled solid waste container.[1] |
| Contaminated Sharps | Puncture-resistant, leak-proof sharps container labeled as "Biohazardous and Chemically Contaminated Sharps".[3] |
Step-by-Step Disposal Protocol
The following protocol outlines the step-by-step procedures for the safe disposal of this compound waste.
Due to its antimicrobial properties, this compound waste should be inactivated before final disposal. Two primary methods for inactivation are chemical disinfection and autoclaving. The choice of method depends on the nature of the waste and the heat stability of this compound.
Experimental Protocol: Chemical Inactivation
-
Prepare a 10% Bleach Solution: For liquid waste, add a sufficient volume of household bleach to achieve a final concentration of 0.5-1.0% sodium hypochlorite.[3]
-
Ensure Adequate Contact Time: Allow the bleach solution to be in contact with the this compound waste for a minimum of 30 minutes to ensure complete inactivation.[3]
-
Neutralization: Following inactivation, neutralize the pH of the solution according to your institution's guidelines before proceeding to disposal.[3]
Experimental Protocol: Autoclaving
-
Check Heat Stability: If information on the heat stability of this compound is available and indicates susceptibility to heat, autoclaving is a viable option. Note that some peptides can be heat-stable, rendering autoclaving ineffective for inactivation.[1]
-
Proper Packaging: Place waste in autoclavable bags or containers. Do not seal containers tightly to allow for pressure equalization.[4]
-
Autoclave Cycle: Run a validated autoclave cycle, typically at 121°C for a minimum of 30 minutes. The cycle parameters may need to be adjusted based on the volume and type of waste.
-
Post-Autoclave Handling: Autoclaved waste can often be disposed of as general waste, but it is imperative to confirm this with your institutional EHS guidelines.[5]
-
Liquid Waste: Collect inactivated and neutralized liquid waste in a designated, leak-proof, and clearly labeled chemical waste container.[1]
-
Solid Waste: Place solid waste, such as contaminated gloves, pipette tips, and culture plates, into a designated solid chemical waste container.[1]
-
Sharps Waste: Immediately place all contaminated sharps into a puncture-resistant sharps container. Do not overfill the container.[3]
All waste containers should be stored in a designated accumulation area away from general laboratory traffic, preferably with secondary containment to mitigate potential leaks.[1]
Never pour untreated this compound solutions down the drain. [1] All this compound waste, whether inactivated or not, must be disposed of through your institution's hazardous waste management program.[3] This will typically involve incineration or other specialized treatments for chemical and biohazardous waste. Contact your EHS office to arrange for the pickup and disposal of your this compound waste containers.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Protocols for Handling Glycocin F
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potentially hazardous compounds. This guide provides essential, immediate safety and logistical information for handling Glycocin F, including operational and disposal plans, to foster a secure research environment.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent skin and respiratory exposure when working with this compound. The following table summarizes the required PPE, drawing from safety guidelines for handling hazardous chemical compounds.
| PPE Category | Item | Standard/Specification | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene | Prevents direct skin contact. Double gloving is recommended.[1] |
| Body Protection | Laboratory coat | Chemical-resistant | Protects against splashes and contamination of personal clothing.[1] |
| Eye & Face Protection | Safety goggles with side shields | ANSI Z87.1 or equivalent | Protects eyes from splashes, dust, and aerosols.[1] |
| Face shield | - | Recommended when there is a significant risk of splashing.[1][2] | |
| Respiratory Protection | Dust mask or respirator | N95 or higher | Necessary when handling the powder form to prevent inhalation.[1] |
Operational Workflow for Handling this compound
A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.
1. Preparation:
-
Ensure good general ventilation or use a local exhaust ventilation system.
-
Verify that an eyewash station and safety shower are readily accessible.[3]
-
Inspect all PPE for integrity before use.[3]
-
Have spill containment materials readily available.[3]
2. Handling:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not eat, drink, or smoke in the handling area.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Wash hands thoroughly after handling the material.[3]
3. Storage:
-
Store in the original, tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Keep away from incompatible materials and sources of ignition.[3]
-
Store separately from foodstuff containers.[3]
Personal Protective Equipment (PPE) Donning and Doffing Sequence
Properly putting on and taking off PPE is critical to prevent contamination.
Donning Sequence:
-
Gown: Put on a clean, chemical-resistant lab coat. Fasten it securely at the neck and waist.[1]
-
Mask or Respirator: Secure the ties or elastic bands at the middle of the head and neck. Fit the flexible band to the bridge of your nose and ensure it is snug against your face and below your chin.[1]
-
Goggles or Face Shield: Place over your face and eyes and adjust for a secure fit.[1]
-
Gloves: Don gloves, extending them to cover the wrist of the gown.[1]
Doffing Sequence:
-
Gloves: Using a gloved hand, grasp the palm of the other hand and peel off the first glove. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Discard the gloves in a designated waste container.[1]
-
Goggles or Face Shield: Remove from the back by lifting the headband or earpieces.[1]
-
Gown: Unfasten the ties, touching only the inside of the gown. Pull it away from your neck and shoulders, turning the gown inside out as you remove it. Fold or roll it into a bundle and discard.[1]
-
Mask or Respirator: Grasp the bottom ties or elastics, then the top ones, and remove without touching the front. Discard in a waste container.[1]
-
Hand Hygiene: Immediately after removing all PPE, wash your hands thoroughly with soap and water or use an alcohol-based hand sanitizer.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.[1]
| Waste Type | Disposal Method |
| Unused this compound | Labeled Hazardous Chemical Waste. Dispose of in accordance with local, state, and federal regulations.[1] |
| Contaminated PPE (gloves, gown, mask) | Biohazard or Chemical Waste Bag. Place all used PPE in a designated, sealed waste bag for hazardous materials.[1] |
| Spill Cleanup Materials | Labeled Hazardous Chemical Waste. Absorbent materials used for spills should be collected and disposed of as hazardous chemical waste.[1] |
Emergency Procedures
In Case of a Spill:
-
Evacuate the immediate area.[1]
-
Alert others in the vicinity.[1]
-
If it is safe to do so and you are trained, contain the spill with an appropriate absorbent material.[1]
-
Wear appropriate PPE, including respiratory protection, during cleanup.[1]
-
Collect all contaminated materials in a sealed, labeled hazardous waste container.[1]
In Case of Personal Contact:
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation develops.[3]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a doctor.[3]
-
Swallowing: Rinse your mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
